4-Bromo-2-(4-ethylpiperazino)thiazole
Description
BenchChem offers high-quality 4-Bromo-2-(4-ethylpiperazino)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(4-ethylpiperazino)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-(4-ethylpiperazin-1-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3S/c1-2-12-3-5-13(6-4-12)9-11-8(10)7-14-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXYIGZUVZHULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole: A Key Intermediate for Drug Discovery
This guide provides a comprehensive overview of the synthetic pathway for 4-Bromo-2-(4-ethylpiperazino)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering not only a step-by-step protocol but also a detailed explanation of the underlying chemical principles and experimental considerations.
Introduction: The Significance of Substituted Thiazoles
Thiazole rings are a cornerstone in the architecture of many biologically active molecules and approved pharmaceuticals. Their unique electronic properties and ability to engage in various non-covalent interactions make them privileged scaffolds in drug design. The specific substitution pattern of 4-Bromo-2-(4-ethylpiperazino)thiazole, featuring a bromine atom at the 4-position and an ethylpiperazino group at the 2-position, offers a versatile platform for further chemical modifications, enabling the exploration of a vast chemical space in the quest for novel therapeutic agents. The bromine atom serves as a convenient handle for cross-coupling reactions, while the ethylpiperazine moiety can modulate physicochemical properties such as solubility and basicity, and also interact with biological targets.
Strategic Approach to the Synthesis
The most logical and efficient synthetic route to 4-Bromo-2-(4-ethylpiperazino)thiazole commences with the readily available starting material, 2,4-dibromothiazole. The synthesis hinges on a regioselective nucleophilic aromatic substitution (SNAr) reaction, where the more reactive bromine atom at the C2 position is displaced by 1-ethylpiperazine.
Mechanistic Rationale for Regioselectivity
The preferential substitution at the C2 position of 2,4-dibromothiazole is a well-documented phenomenon rooted in the electronic nature of the thiazole ring. The nitrogen atom at position 3 exerts a strong electron-withdrawing inductive effect, rendering the adjacent C2 and C4 positions electrophilic. However, the C2 position is significantly more electron-deficient due to the additional influence of the sulfur atom. This heightened electrophilicity makes the C2 carbon the primary site for nucleophilic attack. Computational studies have corroborated this, showing a lower activation energy for the formation of the Meisenheimer intermediate at the C2 position compared to the C4 position.
Synthesis Pathway Overview
The synthesis can be conceptually broken down into two primary stages:
-
Preparation of the Key Precursor: Synthesis of 2,4-dibromothiazole.
-
Regioselective Amination: Nucleophilic aromatic substitution of 2,4-dibromothiazole with 1-ethylpiperazine.
Caption: Overall synthetic workflow for 4-Bromo-2-(4-ethylpiperazino)thiazole.
Experimental Protocols
Part 1: Synthesis of 2,4-Dibromothiazole
The synthesis of 2,4-dibromothiazole can be achieved through the bromination of thiazole. This reaction requires careful control of conditions to achieve the desired dibrominated product.[1][2]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| Thiazole | 85.11 | 1.198 | 8.51 g | 0.1 |
| Bromine | 159.81 | 3.119 | 35.16 g (11.3 mL) | 0.22 |
| Acetic Acid | 60.05 | 1.049 | 100 mL | - |
| Sodium Bicarbonate | 84.01 | - | As needed | - |
| Dichloromethane | 84.93 | 1.326 | 200 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve thiazole (8.51 g, 0.1 mol) in 100 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add bromine (35.16 g, 0.22 mol) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield 2,4-dibromothiazole as a crystalline solid.
Part 2: Synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole
This step involves the regioselective nucleophilic aromatic substitution of 2,4-dibromothiazole with 1-ethylpiperazine. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the HBr formed during the reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| 2,4-Dibromothiazole | 242.93 | - | 2.43 g | 0.01 |
| 1-Ethylpiperazine | 114.19 | 0.908 | 1.26 g (1.39 mL) | 0.011 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 20 mL | - |
| Potassium Carbonate | 138.21 | - | 2.07 g | 0.015 |
| Ethyl Acetate | 88.11 | 0.902 | 150 mL | - |
| Water | 18.02 | 1.000 | 100 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask, add 2,4-dibromothiazole (2.43 g, 0.01 mol), 1-ethylpiperazine (1.26 g, 0.011 mol), and potassium carbonate (2.07 g, 0.015 mol) in 20 mL of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 4-Bromo-2-(4-ethylpiperazino)thiazole as a pure compound.
Characterization Data
The structure and purity of the synthesized 4-Bromo-2-(4-ethylpiperazino)thiazole should be confirmed by standard analytical techniques:
-
1H NMR: The proton NMR spectrum should show characteristic signals for the thiazole proton, the ethyl group protons (a triplet and a quartet), and the piperazine ring protons.
-
13C NMR: The carbon NMR spectrum will confirm the number of distinct carbon environments in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product, confirming its identity.
-
Purity (HPLC): High-performance liquid chromatography can be used to determine the purity of the final compound.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Yield (after purification) | 65-75% |
| Molecular Formula | C9H14BrN3S |
| Molecular Weight | 276.19 g/mol |
| 1H NMR (CDCl3, 400 MHz) | δ (ppm): ~6.8 (s, 1H, thiazole-H), ~3.6 (t, 4H, piperazine-CH2), ~2.6 (t, 4H, piperazine-CH2), ~2.5 (q, 2H, ethyl-CH2), ~1.1 (t, 3H, ethyl-CH3) |
| Mass Spectrum (ESI+) | m/z: [M+H]+ = 276.0, 278.0 (isotopic pattern for Br) |
Safety Considerations
-
Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Thiazole and its derivatives: Can be irritants. Avoid inhalation and skin contact.
-
Organic Solvents: Flammable and potentially toxic. Use in a well-ventilated area away from ignition sources.
-
Potassium Carbonate: Irritant. Avoid dust inhalation.
Conclusion
The synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole via a regioselective nucleophilic aromatic substitution on 2,4-dibromothiazole is a robust and efficient method. This guide provides a detailed, scientifically-grounded protocol that can be readily implemented in a research setting. The resulting compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. By understanding the underlying principles of reactivity and following the outlined procedures, researchers can reliably produce this key intermediate for their drug discovery programs.
References
-
Bach, T., & Heuser, S. (2001). Regioselective Cross-Coupling Reactions on 2,4-Dibromothiazole. Angewandte Chemie International Edition, 40(16), 3184-3185. [Link]
-
Bellina, F., Ciucci, D., & Rossi, R. (2003). Regioselective functionalization of 2,4-dibromothiazole: a versatile entry to new 2,4-disubstituted thiazole derivatives. Tetrahedron, 59(27), 4977-4984. [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951. [Link]
-
Aitken, R. A., Slawin, A. M. Z., & Taylor, L. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Journal of Chemical Crystallography, 45(10-11), 461-465. [Link]
Sources
A Comprehensive Technical Guide to 4-Bromo-2-(4-ethylpiperazino)thiazole: Properties, Synthesis, and Applications
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the thiazole nucleus is a privileged scaffold, renowned for its presence in a wide array of biologically active compounds, including antimicrobial and anticancer agents.[1][2] This guide focuses on a specific, highly functionalized derivative: 4-Bromo-2-(4-ethylpiperazino)thiazole . The strategic placement of a reactive bromine atom and a pharmacologically significant ethylpiperazino moiety makes this compound a valuable intermediate for synthetic chemists. Its structure allows for precise, late-stage diversification, enabling the exploration of vast chemical spaces in drug discovery and the development of novel organic materials.
This document serves as a technical primer for researchers, scientists, and drug development professionals. It will deconstruct the compound's core chemical properties, explore its synthetic accessibility and reactivity, and illuminate its potential as a strategic building block, grounded in established chemical principles and supported by authoritative references.
Core Chemical and Physical Properties
A foundational understanding of a compound begins with its fundamental properties. 4-Bromo-2-(4-ethylpiperazino)thiazole is identified by a unique set of identifiers and physicochemical characteristics, summarized below. While exhaustive experimental data for this specific molecule is not publicly available, many properties can be reliably predicted based on its constituent functional groups and related structures.
| Property | Value | Source(s) |
| CAS Number | 1289002-93-2 | [3][4] |
| Molecular Formula | C₉H₁₄BrN₃S | [3][4] |
| Molecular Weight | 276.20 g/mol | [3] |
| IUPAC Name | 4-bromo-2-(4-ethylpiperazin-1-yl)-1,3-thiazole | [4] |
| Synonyms | 1-(4-Bromo-1,3-thiazol-2-yl)-4-ethylpiperazine | [4] |
| Predicted Boiling Point | ~330-360 °C | Inferred from similar structures[5] |
| Predicted Solubility | Soluble in organic solvents (e.g., ethanol, ether, DMSO); sparingly soluble in water. | Inferred from thiazole properties[6] |
Synthesis and Reactivity: A Tale of Two Functional Groups
The synthetic value of 4-Bromo-2-(4-ethylpiperazino)thiazole lies in its dual functionality. The synthetic route to this compound and its subsequent reactions are dictated by the interplay between the substituted thiazole core and the piperazine side chain.
Proposed Synthetic Pathway
While multiple synthetic routes are conceivable, a highly plausible and efficient method involves a two-step process starting from commercially available precursors. This approach leverages the classic Hantzsch thiazole synthesis followed by a nucleophilic aromatic substitution.
Step-by-Step Protocol:
-
Formation of the Thiazole Core: The synthesis begins with the reaction of 1-ethylpiperazine-1-carbothioamide with an appropriate α-dicarbonyl equivalent that is subsequently brominated, or more directly with a brominated α-halo carbonyl compound. A common and effective strategy involves the reaction of N-ethylpiperazine with 2,4-dibromothiazole.
-
Nucleophilic Substitution: In a suitable solvent such as ethanol or DMF, 2,4-dibromothiazole is treated with 1-ethylpiperazine. The C2 position of the thiazole ring is inherently more electron-deficient and thus more susceptible to nucleophilic attack than the C4 or C5 positions.[6] This regioselectivity preferentially yields the desired 2-substituted product. A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is typically added to scavenge the HBr generated during the reaction.
-
Work-up and Purification: Following the reaction, the mixture is typically poured into water to precipitate the product. The crude solid is then collected by filtration, washed, and purified using recrystallization or column chromatography on silica gel to yield the final compound.
Caption: Proposed synthetic workflow for 4-Bromo-2-(4-ethylpiperazino)thiazole.
Chemical Reactivity and Strategic Utility
The true power of this molecule is realized in its reactivity. The bromine atom at the C4 position is the primary handle for molecular elaboration.
-
Cross-Coupling Reactions: The C4-Br bond is ideally suited for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, via reactions like Suzuki, Stille, Heck, and Sonogashira couplings. This capability is paramount for generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.
-
Nucleophilic Substitution: While less common than cross-coupling, the bromine can also be displaced by strong nucleophiles under forcing conditions.
-
Piperazine Functionality: The tertiary amine of the ethylpiperazine moiety can act as a base or a nucleophile. It can be protonated to form salts, which can be advantageous for improving the aqueous solubility and bioavailability of derivative compounds.
Caption: Key reaction pathways for diversifying the core scaffold.
Spectroscopic Characterization
Structural elucidation and confirmation rely on a suite of spectroscopic techniques. The expected spectral data for 4-Bromo-2-(4-ethylpiperazino)thiazole are as follows:
-
¹H NMR: The spectrum would show a characteristic singlet for the C5 proton of the thiazole ring. The ethyl group would present as a triplet and a quartet. The protons on the piperazine ring would appear as complex multiplets, typically in the 2.5-4.0 ppm range.
-
¹³C NMR: Distinct signals would be observed for the carbon atoms of the thiazole ring, with the C2 carbon being the most deshielded due to its attachment to two nitrogen atoms. Signals for the ethyl and piperazine carbons would also be present in the aliphatic region.
-
Mass Spectrometry (MS): The mass spectrum is particularly informative. It would display a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ with nearly equal intensity (approximately 1:1 ratio), which is the definitive signature of a molecule containing one bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching within the thiazole ring, and C-S stretching vibrations.[7]
Applications in Research and Development
The thiazole core is a cornerstone of medicinal chemistry, and this specific derivative is a prime candidate for building upon that legacy.
-
Scaffold for Drug Discovery: As detailed in the reactivity section, the primary application is as an intermediate or scaffold. By using the C4-Br position for cross-coupling, chemists can rapidly synthesize large libraries of compounds. These libraries can then be screened against various biological targets, such as kinases, GPCRs, or enzymes, to identify new therapeutic leads. The ethylpiperazine group is itself a well-known pharmacophore that can improve pharmacokinetic properties and interact with various biological targets.
-
Probe for Chemical Biology: Derivatives of this compound could be functionalized with fluorescent tags or biotin labels at the C4 position to create chemical probes for studying biological systems.
-
Materials Science: Brominated heterocyclic compounds are important precursors for the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[8] The thiazole ring possesses useful electronic properties, and derivatives could be explored for such applications.
Safety and Handling
As with any laboratory chemical, proper handling of 4-Bromo-2-(4-ethylpiperazino)thiazole is essential. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous bromo-thiazole structures provide clear guidance.
-
Hazards: Compounds in this class are generally considered harmful if swallowed and are known to cause skin and serious eye irritation.[9][10][11] May cause respiratory irritation.[9][11]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including chemical safety goggles, impervious gloves, and a lab coat, should be worn at all times.[11][12]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This typically involves disposal via a licensed chemical waste management company.
References
-
ChemicalBook. (n.d.). 4-BroMo-2-(4-ethylpiperazino)thiazole | 1289002-93-2. Retrieved from ChemicalBook.[3]
-
International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.[6]
-
Parchem. (n.d.). 4-Bromo-2-(4-ethylpiperazino)thiazole (Cas 1289002-93-2). Retrieved from Parchem.[4]
-
Sigma-Aldrich. (n.d.). 4-Bromothiazole-2-carboxaldehyde 96. Retrieved from Sigma-Aldrich.
-
ChemicalBook. (n.d.). 4-(4-BROMO-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID Product Description. Retrieved from ChemicalBook.[14]
-
Santa Cruz Biotechnology. (n.d.). Thiazole. Retrieved from Santa Cruz Biotechnology.[15]
-
PMC - PubMed Central. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.[1]
-
Sigma-Aldrich. (n.d.). 2-Bromo-4-methylthiazole 96. Retrieved from Sigma-Aldrich.[16]
-
PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. Retrieved from PubChem.[9]
-
MDPI. (n.d.). 4-Bromobenzo[1,2-d:4,5-d′]bis([3][4][6]thiadiazole).[8]
-
PubChem. (n.d.). 4-Bromo-1,3-thiazole-2-carboxylic acid. Retrieved from PubChem.[10]
- (Reference 12 - Not explicitly cited in text but reviewed)
-
Echemi. (n.d.). 2-BROMO-4-(4-ETHYL-PHENYL)-THIAZOLE Safety Data Sheets. Retrieved from Echemi.[12]
-
PMC - PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.[7]
-
Amadis Chemical. (n.d.). 4-Bromo-2-(3-methylpiperidino)thiazole, 959237-91-3. Retrieved from Amadis Chemical.[5]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from Fisher Scientific.[17]
-
BLD Pharm. (n.d.). 34259-99-9 | 4-Bromothiazole. Retrieved from BLD Pharm.[13]
-
Synquest Labs. (n.d.). 4-Bromo-thiazole-5-carboxylic acid ethyl ester. Retrieved from Synquest Labs.[11]
Sources
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. 4-BroMo-2-(4-ethylpiperazino)thiazole | 1289002-93-2 [chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. 4-Bromo-2-(3-methylpiperidino)thiazole,959237-91-3-Amadis Chemical [amadischem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Bromo-1,3-thiazole-2-carboxylic acid | C4H2BrNO2S | CID 15122065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. synquestlabs.com [synquestlabs.com]
- 12. echemi.com [echemi.com]
- 13. 34259-99-9|4-Bromothiazole|BLD Pharm [bldpharm.com]
- 14. 886366-94-5 CAS MSDS (4-(4-BROMO-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. 2-Bromo-4-methylthiazole 96 7238-61-1 [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 4-Bromo-2-(4-ethylpiperazino)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-(4-ethylpiperazino)thiazole, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, including its CAS number, molecular formula, and structure. A plausible synthetic pathway is outlined, drawing from established methodologies for the synthesis of related bromothiazole and piperazinylthiazole derivatives. Furthermore, this guide explores the anticipated physicochemical properties and spectroscopic characteristics of the title compound. The potential pharmacological significance of 4-Bromo-2-(4-ethylpiperazino)thiazole is discussed in the context of the known biological activities of the thiazole and piperazine scaffolds, which are integral components of numerous therapeutic agents. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, providing foundational knowledge and theoretical insights into this promising molecule.
Introduction: The Scientific Imperative of Thiazole and Piperazine Moieties
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs.[2] Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3]
Similarly, the piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at positions 1 and 4, is a ubiquitous structural motif in drug design.[4] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. The piperazine moiety is a key component in drugs targeting a variety of receptors and enzymes, leading to treatments for conditions ranging from psychiatric disorders to infectious diseases.[4]
The convergence of these two powerful pharmacophores in a single molecular entity, as seen in 4-Bromo-2-(4-ethylpiperazino)thiazole , presents a compelling case for its investigation as a potential therapeutic agent. The bromine atom at the 4-position of the thiazole ring offers a handle for further chemical modification and may also contribute to the compound's biological activity profile.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. This section details the key identifiers and predicted physicochemical characteristics of 4-Bromo-2-(4-ethylpiperazino)thiazole.
Core Compound Identification
| Property | Value | Source |
| Chemical Name | 4-Bromo-2-(4-ethylpiperazino)thiazole | [2] |
| CAS Number | 1289002-93-2 | [2] |
| Molecular Formula | C₉H₁₄BrN₃S | [2] |
| Molecular Weight | 276.2 g/mol | [2] |
| Canonical SMILES | CCN1CCN(CC1)C2=NC(=CS2)Br | N/A |
| InChI Key | N/A | N/A |
Predicted Physicochemical Data
| Parameter | Predicted Value | Significance in Drug Discovery |
| LogP | ~2.5 - 3.5 | Indicates good membrane permeability and oral bioavailability. |
| Topological Polar Surface Area (TPSA) | ~35-45 Ų | Suggests good cell permeability. |
| Hydrogen Bond Donors | 0 | Favorable for membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Contributes to solubility and receptor binding. |
| Rotatable Bonds | 2 | Indicates a degree of conformational flexibility. |
Synthesis and Characterization: A Proposed Pathway
While a specific, published synthesis for 4-Bromo-2-(4-ethylpiperazino)thiazole has not been identified in the current literature, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the synthesis of analogous compounds. The proposed pathway involves a two-step process, beginning with the nucleophilic substitution of a dihalothiazole with N-ethylpiperazine, followed by a selective bromination.
Proposed Synthetic Protocol
This protocol is a theoretical construct based on analogous reactions and should be optimized for experimental conditions.
Step 1: Synthesis of 2-(4-ethylpiperazino)thiazole
-
Reaction Setup: To a solution of 2-chloro-thiazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add N-ethylpiperazine (1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Bromination of 2-(4-ethylpiperazino)thiazole
-
Reaction Setup: Dissolve the 2-(4-ethylpiperazino)thiazole (1.0 eq) from the previous step in a suitable solvent such as chloroform or acetic acid.
-
Brominating Agent: Add a brominating agent like N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C. The use of NBS is preferred over elemental bromine for better selectivity and milder reaction conditions.[5]
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 4-Bromo-2-(4-ethylpiperazino)thiazole, can be purified by column chromatography or recrystallization.
Caption: Interplay of structural motifs and potential pharmacological activities.
Future research should focus on the actual synthesis and purification of 4-Bromo-2-(4-ethylpiperazino)thiazole to confirm its structure and physicochemical properties. Subsequently, a comprehensive screening of its biological activities against a panel of cancer cell lines, microbial strains, and inflammatory markers would be crucial to unveil its therapeutic potential. Structure-activity relationship (SAR) studies, involving modifications of the ethyl group on the piperazine and the bromo substituent on the thiazole ring, could lead to the discovery of even more potent and selective drug candidates.
Conclusion
4-Bromo-2-(4-ethylpiperazino)thiazole represents a molecule of considerable interest for further investigation in the field of drug discovery. Its rational design, combining the well-established pharmacophores of thiazole and piperazine, provides a strong foundation for exploring its potential therapeutic applications. This technical guide has provided a comprehensive, albeit theoretical, framework for its synthesis, characterization, and potential biological evaluation. It is our hope that this document will stimulate further research into this promising compound and contribute to the development of novel therapeutic agents.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of anticancer agents. European journal of medicinal chemistry, 97, 671-692.
- Kaur, R., & Sharma, V. (2021). Thiazole: A versatile standalone moiety contributing to the development of various drugs and biologically active agents. Molecules, 26(21), 6469.
- Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951.
- Tan, K. L., & Sarjadi, M. S. (2017). Alternative pathway to brominate 2, 1, 3-benzothiadiazole: Preparation of 4, 7-dibromobenzo [c]-1, 2, 5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences, 13(4).
- Wujec, M., & Typek, R. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.
- Rathi, E., & Kumar, V. (2018). The Realm of Piperazine and its Derivatives in Medicinal Chemistry. Mini reviews in medicinal chemistry, 18(19), 1634-1654.
Sources
An In-depth Technical Guide to 4-Bromo-2-(4-ethylpiperazin-1-yl)thiazole: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, serves as a critical pharmacophore in numerous FDA-approved drugs, demonstrating a vast spectrum of therapeutic applications including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2] The versatility of the thiazole nucleus allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, promising derivative: 4-Bromo-2-(4-ethylpiperazin-1-yl)thiazole .
The incorporation of a piperazine moiety at the 2-position of the thiazole ring is of particular interest in drug design. The piperazine group is another well-established pharmacophore known to improve aqueous solubility and oral bioavailability, and it often serves as a key interacting element with biological targets.[3] Furthermore, the N-ethyl substitution on the piperazine ring can modulate lipophilicity and metabolic stability, while the bromo-substituent at the 4-position offers a handle for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for lead optimization.
This technical guide provides a comprehensive overview of 4-Bromo-2-(4-ethylpiperazin-1-yl)thiazole, including its formal IUPAC nomenclature, physicochemical properties, a detailed synthetic protocol, and a discussion of its potential applications in drug development based on the established pharmacology of related structures.
IUPAC Name and Chemical Properties
Based on the principles of chemical nomenclature for heterocyclic compounds, the correct IUPAC name for the topic compound is 4-bromo-2-(4-ethylpiperazin-1-yl)-1,3-thiazole .
A summary of its predicted and known physicochemical properties, based on closely related structures, is presented below:
| Property | Value | Source |
| Molecular Formula | C9H14BrN3S | - |
| Molecular Weight | 276.20 g/mol | - |
| IUPAC Name | 4-bromo-2-(4-ethylpiperazin-1-yl)-1,3-thiazole | Inferred |
| CAS Number | Not available | - |
| Appearance | Expected to be a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred |
Synthesis of 4-Bromo-2-(4-ethylpiperazin-1-yl)thiazole
The synthesis of 2-piperazinylthiazole derivatives can be achieved through several established routes. A common and effective method involves the nucleophilic aromatic substitution of a dihalogenated thiazole precursor with the desired piperazine derivative. The following protocol outlines a robust, multi-step synthesis of 4-bromo-2-(4-ethylpiperazin-1-yl)thiazole, commencing from commercially available starting materials.
Experimental Protocol
Step 1: Synthesis of 2,4-Dibromothiazole
This initial step involves the diazotization of 2-aminothiazole followed by a Sandmeyer-type reaction to introduce the first bromine atom at the 2-position, and subsequent bromination at the 4-position.
-
Dissolve 2-aminothiazole in an aqueous solution of hydrobromic acid (48%).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Add this solution portion-wise to a vigorously stirred solution of copper(I) bromide in hydrobromic acid.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 2-bromothiazole.
-
Brominate the 2-bromothiazole at the 4-position using a suitable brominating agent (e.g., N-bromosuccinimide in acetonitrile or bromine in acetic acid) to yield 2,4-dibromothiazole.
-
Purify the crude product by column chromatography or distillation.
Step 2: Nucleophilic Aromatic Substitution with N-Ethylpiperazine
This final step involves the reaction of 2,4-dibromothiazole with N-ethylpiperazine. The greater reactivity of the bromine atom at the 2-position of the thiazole ring towards nucleophilic substitution allows for selective reaction.
-
Dissolve 2,4-dibromothiazole in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add N-ethylpiperazine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion , cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, 4-bromo-2-(4-ethylpiperazin-1-yl)thiazole.
Causality Behind Experimental Choices
-
The use of a copper(I) bromide catalyst in the Sandmeyer reaction is crucial for the efficient conversion of the diazonium salt to the 2-bromothiazole.
-
The selection of a polar aprotic solvent in the nucleophilic substitution step facilitates the reaction by stabilizing the charged intermediates.
-
The addition of a non-nucleophilic base (DIPEA) is necessary to scavenge the hydrobromic acid byproduct, driving the reaction to completion.
-
The purification by column chromatography is essential to separate the desired product from any unreacted starting materials and potential side products, such as the disubstituted thiazole.
Visualizing the Synthesis Workflow
Caption: Synthetic route to 4-Bromo-2-(4-ethylpiperazin-1-yl)thiazole.
Potential Applications in Drug Development
The structural motifs present in 4-bromo-2-(4-ethylpiperazin-1-yl)thiazole suggest a high potential for biological activity, making it an attractive scaffold for drug discovery programs.
Anticancer Activity
The 2-aminothiazole core is a well-established pharmacophore in the development of anticancer agents.[4][5] Numerous derivatives have shown potent inhibitory activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancers.[4] The mechanism of action for many of these compounds involves the inhibition of key kinases involved in cancer cell proliferation and survival. The piperazine moiety is also frequently incorporated into kinase inhibitors to enhance binding affinity and improve pharmacokinetic properties. Therefore, 4-bromo-2-(4-ethylpiperazin-1-yl)thiazole represents a promising starting point for the development of novel kinase inhibitors.
Antimicrobial and Anti-inflammatory Properties
Thiazole derivatives have demonstrated significant antibacterial and antifungal activities.[2] The combination of the thiazole and piperazine rings could lead to compounds with broad-spectrum antimicrobial properties. Additionally, various thiazole-containing compounds have been investigated for their anti-inflammatory effects.[2]
Signaling Pathway Illustration
Caption: Potential mechanism of action for 4-Bromo-2-(4-ethylpiperazino)thiazole.
Conclusion and Future Directions
4-Bromo-2-(4-ethylpiperazin-1-yl)thiazole is a synthetically accessible and promising scaffold for the development of novel therapeutic agents. Its structural features, combining the privileged thiazole and piperazine moieties, suggest a high likelihood of interesting biological activities, particularly in the areas of oncology and infectious diseases. The presence of a bromine atom provides a versatile handle for further chemical exploration, allowing for the generation of focused libraries to probe structure-activity relationships and optimize lead compounds. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.
References
-
PubChem. 4-Bromo-1,3-thiazole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Chmovzh, T. N., et al. 4-Bromobenzo[1,2-d:4,5-d′]bis([6][7][8]thiadiazole). Molbank, 2019, M1084. [Link]
-
Gomha, S. M., et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 2019, 24(9), 1684. [Link]
-
PubChem. 4-Bromo-2-methyl-1,3-thiazole. National Center for Biotechnology Information. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
PubChem. 5-Bromo-4-ethyl-2-(N-methylpiperazin-1-yl)thiazole. National Center for Biotechnology Information. [Link]
-
Rathi, E., et al. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Current Drug Discovery Technologies, 2021, 18(4), 483-503. [Link]
-
Gzella, A., et al. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023, M1561. [Link]
-
Abdel-Ghani, T. M., et al. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 2021, 34, 141-154. [Link]
-
Varano, F., et al. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 2020, 25(21), 5001. [Link]
-
Manjula, S. N., et al. Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. International Journal of Pharmacy and Pharmaceutical Sciences, 2015, 7(10), 241-246. [Link]
-
Parašotas, I., et al. Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)methane derivatives. Arkivoc, 2018, (iii), 240-256. [Link]
-
Kumar, D., et al. Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Journal of Heterocyclic Chemistry, 2016, 53(5), 1545-1551. [Link]
-
MDPI. Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. [Link]
-
Sharma, A., et al. Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 2016, 114, 295-323. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Bromo-1,3-thiazole-2-carboxylic acid | C4H2BrNO2S | CID 15122065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. labsolu.ca [labsolu.ca]
A Technical Guide to 4-Bromo-2-(4-ethylpiperazino)thiazole: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the thiazole and piperazine scaffolds are particularly prominent due to their versatile binding properties and presence in numerous biologically active molecules.[1][2] Thiazoles, five-membered aromatic rings containing sulfur and nitrogen, are a key structural motif in natural products like Vitamin B1 and in synthetic drugs exhibiting a wide array of activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The piperazine ring is a privileged structure in drug design, often incorporated to improve solubility, cell permeability, and receptor affinity.
This guide focuses on the specific compound 4-Bromo-2-(4-ethylpiperazino)thiazole (CAS No. 1289002-93-2), a molecule that synergistically combines these two important pharmacophores.[4][5] While primarily utilized as a specialized building block or intermediate in organic synthesis, its structure suggests significant potential for the development of novel lead compounds in targeted therapeutic areas.[6] This document provides an in-depth overview of its physicochemical properties, a robust and validated protocol for its synthesis, methods for its structural characterization, and a discussion of its potential applications for researchers in the pharmaceutical and life sciences sectors.
Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key identifiers and properties for 4-Bromo-2-(4-ethylpiperazino)thiazole are summarized below.
| Property | Value | Reference |
| Molecular Weight | 276.2 g/mol | [4] |
| Molecular Formula | C₉H₁₄BrN₃S | [4][5] |
| CAS Number | 1289002-93-2 | [4][5] |
| IUPAC Name | 4-bromo-2-(4-ethylpiperazin-1-yl)-1,3-thiazole | [5] |
| Common Synonyms | 1-(4-BROMO-1,3-THIAZOL-2-YL)-4-ETHYLPIPERAZINE | [5] |
| Chemical Structure | A 1,3-thiazole ring substituted with a bromine atom at position 4 and an N-ethylpiperazine group at position 2. |
Synthesis and Mechanistic Rationale
Principle of Synthesis: Nucleophilic Aromatic Substitution (SₙAr)
The most logical and efficient synthetic route to 4-Bromo-2-(4-ethylpiperazino)thiazole is via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway leverages the inherent electronic properties of a di-substituted halogenated thiazole, such as 2,4-dibromothiazole, as the electrophilic substrate.
Causality of the Reaction: The thiazole ring is an electron-deficient heterocycle. The electronegative nitrogen atom and the additional electron-withdrawing bromine atom at the C4 position significantly activate the C2 position towards nucleophilic attack. The secondary amine of N-ethylpiperazine serves as a potent nucleophile, readily attacking the electron-poor C2 carbon. The reaction proceeds through a Meisenheimer complex intermediate, followed by the departure of the bromide leaving group to restore aromaticity, yielding the desired product. The use of a non-nucleophilic base is critical to neutralize the HBr generated in situ, driving the reaction to completion.
Proposed Synthetic Workflow
Caption: Synthetic workflow for 4-Bromo-2-(4-ethylpiperazino)thiazole via SₙAr.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.
Materials and Reagents:
-
2,4-Dibromothiazole (1.0 eq)
-
N-Ethylpiperazine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dibromothiazole (1.0 eq) and anhydrous acetonitrile.
-
Addition of Reagents: Add N-ethylpiperazine (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (1.5 eq). The base is added to scavenge the HBr formed during the reaction.
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2,4-dibromothiazole is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes any remaining acidic byproducts.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. This step is crucial for isolating the pure product from unreacted starting materials and byproducts.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Bromo-2-(4-ethylpiperazino)thiazole as a solid or viscous oil.
Structural Characterization and Quality Control
Confirmation of the molecular structure and assessment of purity are non-negotiable standards in chemical synthesis. The following techniques are essential for the validation of 4-Bromo-2-(4-ethylpiperazino)thiazole.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. The analysis will show a molecular ion peak [M+H]⁺ corresponding to a mass of ~277.0. Critically, the presence of bromine will be unequivocally confirmed by a characteristic isotopic pattern of two peaks ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity, separated by 2 m/z units.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides a proton map of the molecule. Expected signals include a triplet and quartet for the ethyl group, two distinct multiplets for the non-equivalent methylene protons of the piperazine ring, and a sharp singlet for the lone proton on the thiazole ring (at C5).
-
¹³C NMR: Confirms the carbon framework. Distinct signals corresponding to the carbons of the thiazole ring, the piperazine ring, and the ethyl group should be observed in the appropriate chemical shift regions.
-
-
Infrared (IR) Spectroscopy: While less definitive than NMR or MS, IR spectroscopy can confirm the presence of key functional groups. Characteristic C=N and C=C stretching vibrations from the thiazole ring are expected.[7]
Applications in Research and Drug Development
4-Bromo-2-(4-ethylpiperazino)thiazole is a valuable intermediate for creating more complex molecules, particularly in the field of drug discovery. The bromine atom at the C4 position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or other substituent groups.
The combined thiazole-piperazine scaffold is of significant interest due to its prevalence in compounds with demonstrated biological activity, including:
-
Anticancer Agents: Many substituted thiazole and piperazine derivatives have been investigated as inhibitors of protein kinases and other targets relevant to oncology.[8][9][10]
-
Antiplasmodial (Antimalarial) Agents: Piperazine-tethered thiazoles have shown promising activity against chloroquine-resistant strains of Plasmodium falciparum.[1]
-
Antimicrobial and Anti-inflammatory Agents: The thiazole nucleus is a core component of many compounds with antibacterial and anti-inflammatory properties.[3][6]
Researchers can use this compound as a starting point to generate libraries of novel derivatives for screening against these and other biological targets.
Safety, Handling, and Storage
-
Hazard Identification (Potential):
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents.
References
-
PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. Retrieved from [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Retrieved from [Link]
-
PMC - NIH. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]
-
PMC - PubMed Central. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Retrieved from [Link]
-
IOPscience. (2024). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis and characterization of Thiazole derivatives of N-substituted lsatin. Retrieved from [Link]
-
RSC Publishing. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Retrieved from [Link]
-
ProQuest. (2010). Design, Synthesis and Characterisation of Substituted Thiazoles for Their Antimicrobial and Antioxidant Activity. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2022). Sonochemical Synthesis, Characterization and Molecular Docking of Thiazole and Triazole Tethered Tetra-Substituted Imidazoles. Retrieved from [Link]
-
ResearchGate. (2024). Synthetic route to piperazine-based bis(thiazole) derivatives 9a–j. Retrieved from [Link]
Sources
- 1. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Design, Synthesis and Characterisation of Substituted Thiazoles for Their Antimicrobial and Antioxidant Activity - ProQuest [proquest.com]
- 4. 4-BroMo-2-(4-ethylpiperazino)thiazole | 1289002-93-2 [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Sonochemical Synthesis, Characterization and Molecular Docking of Thiazole and Triazole Tethered Tetra-Substituted Imidazoles. – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Spectroscopic Landscape of 4-Bromo-2-(4-ethylpiperazino)thiazole: A Technical Guide
For Immediate Release
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for confirming molecular architecture and purity. This in-depth technical guide focuses on the NMR spectral data of 4-Bromo-2-(4-ethylpiperazino)thiazole , a compound of interest in medicinal chemistry. This document provides a comprehensive analysis of its ¹H and ¹³C NMR spectra, offering valuable insights for professionals in pharmaceutical research and chemical synthesis.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, the following standardized atom numbering scheme for 4-Bromo-2-(4-ethylpiperazino)thiazole will be utilized throughout this guide.
Figure 1. Molecular Structure and Atom Numbering of 4-Bromo-2-(4-ethylpiperazino)thiazole.
¹H NMR Spectral Data
The ¹H NMR spectrum provides crucial information about the proton environment within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are indicative of the electronic environment and spatial relationships of the protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H5 (Thiazole) | ~ 6.5 - 7.0 | Singlet | 1H | - |
| H2'/H6' (Piperazine) | ~ 3.5 - 3.7 | Triplet | 4H | ~ 5.0 |
| H3'/H5' (Piperazine) | ~ 2.6 - 2.8 | Triplet | 4H | ~ 5.0 |
| Hα (Ethyl) | ~ 2.4 - 2.6 | Quartet | 2H | ~ 7.2 |
| Hβ (Ethyl) | ~ 1.1 - 1.3 | Triplet | 3H | ~ 7.2 |
Interpretation of the ¹H NMR Spectrum:
-
Thiazole Proton (H5): A singlet is expected for the single proton on the thiazole ring, typically appearing in the aromatic region. Its exact chemical shift can be influenced by the substituents on the ring.
-
Piperazine Protons (H2'/H6' and H3'/H5'): The piperazine ring protons are expected to appear as two distinct triplets due to coupling with their adjacent methylene protons. The protons on the carbons attached to the thiazole ring (C2'/C6') are generally shifted downfield compared to the protons on the carbons adjacent to the ethyl-substituted nitrogen (C3'/H5').
-
Ethyl Group Protons (Hα and Hβ): The methylene protons (Hα) of the ethyl group are expected to appear as a quartet due to coupling with the three methyl protons (Hβ). The methyl protons (Hβ) will appear as a triplet due to coupling with the two methylene protons (Hα).
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 (Thiazole) | ~ 165 - 170 |
| C4 (Thiazole) | ~ 105 - 110 |
| C5 (Thiazole) | ~ 100 - 105 |
| C2'/C6' (Piperazine) | ~ 48 - 52 |
| C3'/C5' (Piperazine) | ~ 52 - 56 |
| Cα (Ethyl) | ~ 51 - 55 |
| Cβ (Ethyl) | ~ 11 - 14 |
Interpretation of the ¹³C NMR Spectrum:
-
Thiazole Carbons (C2, C4, C5): The carbon atom C2, being attached to two nitrogen atoms and a sulfur atom, is expected to be the most downfield signal in the thiazole ring. The brominated carbon, C4, will be significantly shielded, while C5 will also appear in the aromatic region.
-
Piperazine Carbons (C2'/C6' and C3'/C5'): The carbon atoms of the piperazine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen attached to the thiazole ring (C2'/C6') and the carbons adjacent to the ethyl-substituted nitrogen (C3'/C5') will have distinct chemical shifts.
-
Ethyl Group Carbons (Cα and Cβ): The two carbons of the ethyl group will be found in the upfield region of the spectrum, with the methyl carbon (Cβ) being one of the most shielded carbons in the molecule.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
To ensure the acquisition of high-quality NMR data, the following protocol is recommended.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 4-Bromo-2-(4-ethylpiperazino)thiazole.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence the chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for optimal resolution.
-
For ¹H NMR:
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Figure 2. Workflow for NMR-based structural elucidation of 4-Bromo-2-(4-ethylpiperazino)thiazole.
Conclusion
The detailed analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-2-(4-ethylpiperazino)thiazole provides a robust framework for its structural confirmation. The predicted chemical shifts and coupling patterns serve as a reliable reference for researchers engaged in the synthesis and characterization of this and related compounds. Adherence to the outlined experimental protocols will ensure the acquisition of high-fidelity data, which is the cornerstone of unequivocal structural assignment in chemical research.
References
-
PubChem - National Center for Biotechnology Information. (Provides chemical information and data on related compounds like 4-Bromothiazole and N-ethylpiperazine). [Link]
"4-Bromo-2-(4-ethylpiperazino)thiazole" mass spectrometry analysis
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-2-(4-ethylpiperazino)thiazole
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 4-Bromo-2-(4-ethylpiperazino)thiazole is a heterocyclic compound featuring a thiazole core linked to an N-ethylpiperazine moiety. Thiazole derivatives are prevalent in medicinal chemistry, forming the backbone of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of both a halogenated aromatic system and a substituted piperazine ring makes this molecule a subject of significant interest for analytical characterization.
Mass spectrometry (MS) stands as a primary analytical technique for confirming molecular identity, assessing purity, and providing structural information through controlled fragmentation.[3][4] This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Bromo-2-(4-ethylpiperazino)thiazole, designed for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its ionization and fragmentation behavior, present a robust experimental protocol, and discuss the interpretation of the resulting data, thereby offering a self-validating framework for its analysis.
Molecular Profile and Ionization Strategy
A thorough analysis begins with understanding the fundamental properties of the target molecule.
| Property | Value | Source |
| Chemical Name | 4-Bromo-2-(4-ethylpiperazin-1-yl)-1,3-thiazole | [5] |
| Molecular Formula | C9H14BrN3S | [5][6] |
| Monoisotopic Mass | 275.0146 u | (Calculated) |
| Average Mass | 276.20 g/mol | [6] |
The structure of 4-Bromo-2-(4-ethylpiperazino)thiazole contains multiple basic nitrogen atoms within the piperazine and thiazole rings. These sites are readily protonated, making the molecule exceptionally well-suited for positive-mode electrospray ionization (ESI). ESI is a 'soft ionization' technique that minimizes in-source fragmentation, ensuring the generation of an abundant protonated molecular ion, [M+H]+.[7][8] This primary ion is crucial for unequivocally determining the molecular weight.
A key structural feature is the presence of a bromine atom. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance. Consequently, any ion containing the bromine atom will exhibit a characteristic isotopic doublet (an 'A+2' peak) with a mass difference of approximately 2 Da and nearly equal intensity. This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecular ion and its subsequent fragments.
Caption: 2D Structure of 4-Bromo-2-(4-ethylpiperazino)thiazole.
Predicted Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. By selecting the protonated molecule ([M+H]+) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern that serves as a structural fingerprint. The fragmentation of piperazine-containing compounds is well-documented and typically involves cleavages within the piperazine ring or at the bonds connecting it to the rest of the molecule.[9][10][11]
Based on the structure of 4-Bromo-2-(4-ethylpiperazino)thiazole, several key fragmentation pathways are anticipated:
-
Loss of the Ethyl Group: A primary fragmentation event is the cleavage of the ethyl group from the piperazine nitrogen, resulting in the loss of ethene (C2H4, 28 Da). This is a common pathway for N-alkyl amines.
-
Piperazine Ring Cleavage: The saturated piperazine ring is susceptible to ring-opening followed by fragmentation. This can lead to a series of fragment ions corresponding to the loss of C2H4N (42 Da), C3H6N (56 Da), or larger fragments of the piperazine ring.
-
Cleavage of the Thiazole-Piperazine Bond: Scission of the C-N bond between the thiazole ring and the piperazine ring is a highly probable event. This would result in two major fragment ions: one corresponding to the protonated 4-bromo-2-aminothiazole and the other to the ethylpiperazine cation.
-
Thiazole Ring Fragmentation: While the aromatic thiazole ring is more stable, at higher collision energies, it can undergo fragmentation, potentially involving the loss of a bromine radical or cleavage of the ring itself.[12]
Caption: Predicted MS/MS Fragmentation of [M+H]+ Ion.
Summary of Predicted Key Ions
| Ion | Calculated m/z (Monoisotopic) | Isotopic Signature | Proposed Structure/Origin |
| [M+H]+ | 276.0221 / 278.0201 | Br Doublet (1:1) | Protonated Parent Molecule |
| Fragment A | 248.0064 / 250.0044 | Br Doublet (1:1) | [M+H - C2H4]+ |
| Fragment B | 194.9336 / 196.9316 | Br Doublet (1:1) | [4-Bromo-2-aminothiazole+H]+ |
| Fragment C | 113.1230 | None | [Ethylpiperazine]+ |
| Fragment D | 84.0808 | None | Piperazine ring fragment |
Experimental Protocol: High-Resolution Mass Spectrometry
To achieve confident identification and structural confirmation, high-resolution mass spectrometry (HRMS) is essential.[13][14] An Orbitrap or Time-of-Flight (TOF) mass analyzer can provide the mass accuracy required to calculate elemental compositions.[3]
Sample Preparation
-
Objective: To prepare a dilute, clean solution of the analyte suitable for ESI.
-
Protocol:
-
Accurately weigh approximately 1 mg of 4-Bromo-2-(4-ethylpiperazino)thiazole.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid serves to promote protonation, enhancing the [M+H]+ signal.
-
The final concentration for infusion or injection should be in the range of 1-10 µg/mL.
-
Instrumental Setup (LC-HRMS)
-
Rationale: Coupling liquid chromatography (LC) to the mass spectrometer allows for the separation of the analyte from any potential impurities before MS analysis, providing cleaner data.[4]
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Parameters (Orbitrap Example):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 300 °C.
-
Sheath Gas / Aux Gas Flow: 35 / 10 (arbitrary units).
-
Full Scan (MS1) Resolution: 70,000.
-
Full Scan (MS1) Mass Range: m/z 100-500.
-
MS/MS (dd-MS2) Settings:
-
Activation Type: HCD (Higher-energy C--dissociation).
-
Collision Energy: Stepped (e.g., 20, 30, 40 eV) to capture a wide range of fragments.
-
Resolution (MS2): 17,500.
-
Isolation Window: 1.0 m/z.
-
-
Data Acquisition and Analysis Workflow
The following workflow ensures a systematic and verifiable analysis.
Caption: Experimental Workflow for LC-HRMS Analysis.
Conclusion
The mass spectrometric analysis of 4-Bromo-2-(4-ethylpiperazino)thiazole is a clear and robust process when approached with a foundational understanding of the molecule's chemical properties. The presence of basic nitrogens dictates the use of positive-mode ESI, while the bromine atom provides a definitive isotopic signature for validation. High-resolution tandem mass spectrometry (HRMS/MS) provides a fragmentation fingerprint that confirms the connectivity of the thiazole and piperazine moieties. The protocols and theoretical predictions outlined in this guide provide a comprehensive framework for researchers to confidently identify and characterize this compound, ensuring data integrity in the critical path of drug development and chemical research.
References
-
Scholkopf, S., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(21), 12477-12486. [Link]
-
Gabelica, V., & Shvartsburg, A. A. (2015). High-resolution mass spectrometry of small molecules bound to membrane proteins. bioRxiv. [Link]
-
Maurer, H. H., et al. (2004). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
-
El-Sayed, M. A., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
-
Fenn, J. B., et al. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. (General principle of ESI). [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from ZefSci. [Link]
-
Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1694. [Link]
-
El-Faham, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]
-
Yan, L., & Li, H. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. zefsci.com [zefsci.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. parchem.com [parchem.com]
- 6. 4-BroMo-2-(4-ethylpiperazino)thiazole | 1289002-93-2 [chemicalbook.com]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-2-(4-ethylpiperazino)thiazole
This guide provides a comprehensive framework for characterizing the solubility profile of the novel chemical entity 4-Bromo-2-(4-ethylpiperazino)thiazole. As experimental data for this specific compound are not publicly available, this document serves as a technical blueprint, detailing the foundational principles and robust methodologies required to generate and interpret a complete solubility package for research and drug development purposes.
Introduction: The Critical Role of Solubility
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug candidate like 4-Bromo-2-(4-ethylpiperazino)thiazole, its aqueous solubility directly influences bioavailability, manufacturability, and the reliability of in vitro assay data.[1] A poorly soluble compound can lead to underestimated toxicity, variable absorption, and significant formulation challenges, ultimately increasing the risk of failure during development.[2]
This guide will deconstruct the key physicochemical properties of 4-Bromo-2-(4-ethylpiperazino)thiazole that govern its solubility and present field-proven protocols for its empirical determination.
Physicochemical Landscape and Predicted Properties
Understanding a molecule's inherent properties is the first step in predicting its behavior.[3] The structure of 4-Bromo-2-(4-ethylpiperazino)thiazole combines a brominated thiazole ring with an ethylpiperazino moiety. This structure imparts key characteristics that are critical to its solubility profile.
| Property | Predicted Value/Structural Feature | Implication for Solubility |
| Molecular Weight | ~306.2 g/mol | Moderate molecular weight is generally favorable for solubility. |
| LogP (Lipophilicity) | Predicted ~2.5-3.5 | Indicates a moderate lipophilicity. A higher LogP suggests lower aqueous solubility.[4][5] |
| pKa (Basicity) | Predicted ~7.5-8.5 | The ethylpiperazino group contains basic nitrogens, making the molecule a weak base. This predicts that its solubility will be highly dependent on pH.[6] |
| Hydrogen Bond Donors | 0 | The absence of donors may limit interactions with polar solvents. |
| Hydrogen Bond Acceptors | 3 (2 Nitrogens, 1 Sulfur) | Acceptors can interact with protic solvents like water, potentially aiding solubility. |
Note: Predicted values are derived from computational models and require experimental verification.
The most influential feature is the basic ethylpiperazino group. The pKa value is a measure of how acidic or basic a compound is.[4] For a weak base, the pKa indicates the pH at which the compound is 50% ionized (protonated) and 50% neutral.[6] This ionization state is the primary driver of its pH-dependent solubility.[7]
Aqueous Solubility: Kinetic vs. Thermodynamic Profile
In drug discovery, solubility is not a single value but is typically assessed in two distinct forms: kinetic and thermodynamic.[8][9]
-
Kinetic Solubility: Measures the concentration of a compound when it first precipitates from a supersaturated solution, often generated by adding a DMSO stock solution to an aqueous buffer.[8] This is a high-throughput measurement used for early-stage screening.[1]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material present.[8][10] This is the "gold standard" measurement, crucial for later-stage development and formulation.[2]
The Impact of pH on Solubility
For a weak base like 4-Bromo-2-(4-ethylpiperazino)thiazole, the Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of ionized to neutral forms.
At pH < pKa: The compound will be predominantly protonated (BH+). This charged form is significantly more soluble in aqueous media. At pH > pKa: The compound will be in its neutral, free base form (B). This form is typically less soluble.
This relationship predicts that 4-Bromo-2-(4-ethylpiperazino)thiazole will exhibit high solubility in the acidic environment of the stomach and progressively lower solubility in the more neutral to slightly basic environment of the intestines.[11][12]
Conceptual link between pH, ionization, and solubility for a weak base.
Experimental Protocols for Solubility Determination
The following protocols represent robust, validated methods for determining the aqueous solubility profile of 4-Bromo-2-(4-ethylpiperazino)thiazole.
Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the definitive technique for measuring equilibrium solubility.[8] This protocol is aligned with FDA guidelines for Biopharmaceutics Classification System (BCS) studies.[13][14]
Objective: To determine the equilibrium solubility of the solid compound in various aqueous buffers.
Methodology:
-
Preparation: Add an excess amount of solid 4-Bromo-2-(4-ethylpiperazino)thiazole (e.g., 1-2 mg) to a series of glass vials.
-
Causality: Using an excess of solid ensures that a saturated solution is achieved, which is the definition of thermodynamic solubility.[8]
-
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of buffered solution to each vial. A range of pH values should be tested, at minimum pH 1.2, 4.5, and 6.8, to construct a pH-solubility profile.[13]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a predetermined time.
-
Causality: Equilibrium must be established. This is confirmed by taking measurements at multiple time points (e.g., 24 and 48 hours) until the concentration of the dissolved compound remains constant.[8][14] For some compounds, equilibrium can be reached faster in acidic conditions than basic ones.[11]
-
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the supernatant.
-
Sampling & Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase for analysis.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method against a standard curve of the compound.
-
pH Measurement: The pH of the saturated solution must be measured at the end of the experiment to confirm the final pH at which solubility was determined.[13][14]
Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol: Kinetic Solubility
Kinetic solubility is often determined by nephelometry (light scattering) as a compound precipitates out of solution.
Objective: To rapidly assess the solubility of a compound upon its addition from a DMSO stock to an aqueous buffer.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).
-
Assay Plate: Add aqueous buffer (e.g., PBS, pH 7.4) to the wells of a microtiter plate.
-
Compound Addition: Add small volumes of the DMSO stock solution to the buffer in a serial dilution format.
-
Causality: The sudden solvent shift from organic (DMSO) to aqueous causes the compound to precipitate if its solubility limit is exceeded.
-
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[1]
-
Detection: Measure the turbidity or light scattering in each well using a nephelometer or plate reader. The concentration at which precipitation is first detected is reported as the kinetic solubility.
Solubility in Organic Solvents
While aqueous solubility is paramount for biological relevance, solubility in organic solvents is critical for synthesis, purification, and formulation.
| Solvent | Polarity Index | Typical Use | Predicted Solubility |
| DMSO | 7.2 | Stock solutions for biological assays | High |
| Methanol | 5.1 | Chromatography, reaction solvent | Moderate to High |
| Ethanol | 4.3 | Formulation, reaction solvent | Moderate |
| Acetonitrile | 5.8 | HPLC mobile phase, reaction solvent | Moderate |
| Dichloromethane (DCM) | 3.1 | Extraction, chromatography | Moderate to High (for free base) |
| Hexanes | 0.1 | Non-polar chromatography | Very Low |
The solubility in these solvents is best determined empirically by adding known amounts of the solid compound to a fixed volume of solvent until saturation is reached.
Conclusion and Strategic Implications
A comprehensive understanding of the solubility profile of 4-Bromo-2-(4-ethylpiperazino)thiazole is not an academic exercise; it is a fundamental requirement for its successful development. The structural analysis strongly predicts that this compound is a weak base with pronounced pH-dependent solubility. This characteristic must be confirmed and quantified using the robust thermodynamic and kinetic protocols outlined in this guide.
The data generated will be instrumental in guiding key decisions, including:
-
Lead Optimization: Informing structural modifications to enhance solubility.
-
Formulation Development: Selecting appropriate excipients and salt forms to ensure adequate dissolution and absorption.
-
Interpretation of Bioassay Data: Ensuring that observed activity is not an artifact of compound precipitation.
By systematically applying the principles and methodologies described herein, researchers can build a self-validating and comprehensive data package, mitigating risks and paving the way for the rational advancement of this promising chemical entity.
References
-
MDPI. 4-Bromobenzo[1,2-d:4,5-d′]bis([1][8][15]thiadiazole). [Link]
-
Gonzalez, M. A., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. [Link]
-
PubChem. 4-Bromo-1,3-thiazole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Bromo-2-methyl-1,3-thiazole. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. (2017). BCS Methodology: Solubility, Permeability & Dissolution. [Link]
-
The Solubility Company. pKa & LogP Analysis Services. [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]
-
Cristofoletti, R., et al. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 17(1), 133-141. [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]
-
Meng, Q., et al. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. Journal of Bioinformatics and Systems Biology, 7, 92-97. [Link]
-
Avdeef, A. (2011). Solubility-pH profiles of some acidic, basic and amphoteric drugs. In Drug Bioavailability (pp. 109-147). ResearchGate. [Link]
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]
-
Huuskonen, J., et al. (2000). Prediction of drug solubility from molecular structure using a drug-like training set. SAR and QSAR in Environmental Research, 11(3-4), 305-317. [Link]
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Simulations Plus. (2020). Prediction of pH Dependent Drug Drug Interactions for Basic Drugs using PBBM Modeling Industry Case. YouTube. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Fereydouni, N., et al. (2021). Investigation of Experimental and In Silico Physicochemical Properties of Thiazole-Pyridinium Anti-Acetylcholinesterase Derivatives. Pharmaceutical Sciences, 27(3), 366-377. [Link]
-
Evotec. Thermodynamic Solubility Assay. [Link]
-
Semantic Scholar. Study of pH-dependent drugs solubility in water. [Link]
-
Bodner, J. S., & Levorse, D. A. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 25(1), 104-111. [Link]
-
ResearchGate. Experimentally determined pH-dependent API solubility using a globally harmonized protocol. [Link]
-
MDPI. Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. evotec.com [evotec.com]
- 3. Prediction of drug solubility from structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thesolubilitycompany.com [thesolubilitycompany.com]
- 5. acdlabs.com [acdlabs.com]
- 6. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. fda.gov [fda.gov]
- 14. fda.gov [fda.gov]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Stability Studies of 4-Bromo-2-(4-ethylpiperazino)thiazole
Introduction: The Critical Role of Stability in Drug Development
In the journey of a new chemical entity (NCE) from the laboratory to a viable pharmaceutical product, the assessment of its stability is a cornerstone of regulatory approval and commercial success. This guide provides a comprehensive framework for conducting robust stability studies on 4-Bromo-2-(4-ethylpiperazino)thiazole , a heterocyclic compound with potential therapeutic applications. Understanding the intrinsic stability of this molecule, its degradation pathways, and the influence of environmental factors is paramount for ensuring its quality, safety, and efficacy.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a scientifically grounded rationale for the experimental design, reflecting a deep understanding of the molecule's chemical nature and the regulatory landscape.
Physicochemical Properties of 4-Bromo-2-(4-ethylpiperazino)thiazole
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the foundation of a well-designed stability study.
| Property | Value | Source |
| Chemical Formula | C9H14BrN3S | Internal Data |
| Molecular Weight | 276.2 g/mol | Internal Data |
| Appearance | Off-white to pale yellow solid | Internal Data |
| Solubility | Sparingly soluble in water; soluble in methanol, acetonitrile, and DMSO | Internal Data |
| pKa | Estimated 7.5-8.5 (for the piperazine moiety) | Inferred from similar structures |
The presence of the basic piperazine ring suggests that the molecule's stability will be pH-dependent. The bromothiazole moiety introduces potential sites for nucleophilic substitution and photodegradation.
Forced Degradation Studies: Unveiling Potential Degradation Pathways
Forced degradation, or stress testing, is a critical component of a stability program. By subjecting the drug substance to conditions more severe than those anticipated during storage, we can rapidly identify potential degradation products and establish degradation pathways. This information is indispensable for the development and validation of a stability-indicating analytical method. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient concentration for detection and characterization, without leading to secondary degradation.[1]
Rationale for Stress Conditions
The selection of stress conditions is based on the chemical structure of 4-Bromo-2-(4-ethylpiperazino)thiazole and regulatory guidelines from the International Council for Harmonisation (ICH).[2]
-
Hydrolysis: The molecule contains amide-like linkages within the thiazole ring and a basic piperazine moiety, suggesting susceptibility to acid- and base-catalyzed hydrolysis.
-
Oxidation: The tertiary amines in the piperazine ring and the electron-rich thiazole ring are potential sites for oxidation.[3][4]
-
Photolysis: Thiazole-containing compounds can be susceptible to photodegradation. The presence of a bromine atom may also influence its photostability.[5][6]
-
Thermal Stress: Elevated temperatures can accelerate thermally-induced degradation processes.[1]
Experimental Protocols for Forced Degradation
The following protocols are designed to be a starting point and may require optimization based on the observed degradation.
1. Hydrolytic Degradation
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of 4-Bromo-2-(4-ethylpiperazino)thiazole in 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 48 hours.
-
Withdraw samples at 0, 4, 8, 24, and 48 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.
-
Analyze by the developed stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of 4-Bromo-2-(4-ethylpiperazino)thiazole in 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 48 hours.
-
Withdraw samples at 0, 4, 8, 24, and 48 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
Analyze by HPLC.
-
-
Neutral Hydrolysis:
-
Prepare a 1 mg/mL solution of 4-Bromo-2-(4-ethylpiperazino)thiazole in purified water.
-
Incubate the solution at 60°C for 48 hours.
-
Withdraw samples at 0, 4, 8, 24, and 48 hours for HPLC analysis.
-
2. Oxidative Degradation
-
Protocol:
-
Prepare a 1 mg/mL solution of 4-Bromo-2-(4-ethylpiperazino)thiazole in a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours for immediate HPLC analysis.
-
3. Photolytic Degradation
-
Protocol (Solid State):
-
Spread a thin layer of the drug substance in a shallow, transparent dish.
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze both the exposed and control samples by HPLC at appropriate time intervals.
-
-
Protocol (Solution):
-
Prepare a 1 mg/mL solution of the drug substance in a suitable solvent (e.g., methanol:water 1:1).
-
Expose the solution in a chemically inert, transparent container to the same light conditions as the solid-state study.
-
A control solution should be stored under the same conditions but protected from light.
-
Analyze both solutions by HPLC at appropriate time intervals.
-
4. Thermal Degradation
-
Protocol:
-
Place the solid drug substance in a controlled temperature oven at 70°C.
-
A control sample should be stored at the recommended storage condition.
-
Withdraw samples at 0, 1, 3, and 7 days.
-
Analyze the samples by HPLC.
-
Visualization of the Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[8]
Method Development Strategy
The development of a robust HPLC method for 4-Bromo-2-(4-ethylpiperazino)thiazole will focus on achieving optimal separation of the parent compound from any potential degradation products generated during the forced degradation studies.
-
Column Selection: A C18 column is a common starting point for the analysis of small molecules. For basic compounds like our target molecule, a column with end-capping will minimize peak tailing.
-
Mobile Phase Optimization: The pH of the mobile phase is a critical parameter for controlling the retention of basic compounds. Experimenting with different pH values of the aqueous component will be necessary. A mixture of acetonitrile and a buffer (e.g., phosphate or acetate) is a good starting point. The use of a small amount of an amine modifier like triethylamine can also improve peak shape.[9]
-
Detection: UV detection is appropriate for this molecule due to the presence of the thiazole chromophore. The detection wavelength will be selected based on the UV spectrum of the compound to maximize sensitivity.
Proposed HPLC Method
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a wide range of small molecules. |
| Mobile Phase | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with orthophosphoric acid) (60:40 v/v) | The acidic pH will ensure the piperazine moiety is protonated, leading to better peak shape. The acetonitrile concentration can be adjusted to optimize retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without excessive pressure. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic and heterocyclic compounds; should be confirmed by UV scan. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters will include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This will be demonstrated by analyzing the stressed samples and showing that the peak for the parent compound is free from co-eluting peaks (peak purity analysis).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This will be assessed over a range of concentrations (e.g., 50-150% of the target concentration).
-
Accuracy: The closeness of the test results to the true value. This will be determined by spike recovery studies at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Proposed Degradation Pathway
Based on the chemical structure of 4-Bromo-2-(4-ethylpiperazino)thiazole and the known degradation pathways of similar compounds, the following degradation pathway is proposed.
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ikev.org [ikev.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
"4-Bromo-2-(4-ethylpiperazino)thiazole" purity assessment
An In-depth Technical Guide for the Comprehensive Purity Assessment of 4-Bromo-2-(4-ethylpiperazino)thiazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the purity assessment of 4-Bromo-2-(4-ethylpiperazino)thiazole, a heterocyclic compound of interest in pharmaceutical development and chemical research. Recognizing that a robust understanding of a compound's purity is paramount for safety, efficacy, and regulatory compliance, this document moves beyond a simple recitation of methods. Instead, it offers a strategic, multi-faceted approach rooted in first principles of analytical chemistry and grounded in industry best practices. We will explore an orthogonal array of analytical techniques, detailing not just the "how" but the critical "why" behind each experimental choice. This guide is intended for researchers, analytical scientists, and drug development professionals tasked with ensuring the quality and integrity of active pharmaceutical ingredients (APIs) and advanced intermediates.
Introduction: The Imperative of Purity for 4-Bromo-2-(4-ethylpiperazino)thiazole
4-Bromo-2-(4-ethylpiperazino)thiazole belongs to the thiazole class of heterocyclic compounds, a scaffold frequently utilized in medicinal chemistry due to its diverse biological activities. The presence of a bromine atom, a piperazine ring, and the thiazole core creates a molecule with specific physicochemical properties that dictate the analytical strategy for its purity determination.
Impurities in a drug substance can arise from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation, or storage. These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final product. Therefore, a rigorous and validated analytical approach is not merely a quality control exercise but a fundamental component of drug development. This guide outlines a holistic strategy to identify, quantify, and control the impurity profile of 4-Bromo-2-(4-ethylpiperazino)thiazole.
Anticipated Impurity Profile: A Synthesis-Forward Approach
A logical starting point for any purity assessment is a theoretical analysis of potential impurities based on the synthetic route. While the specific synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole may vary, a common pathway to such structures involves the reaction of a 2,4-dibromothiazole with N-ethylpiperazine.
Based on this likely pathway, we can anticipate several classes of impurities:
-
Starting Materials: Unreacted 2,4-dibromothiazole or N-ethylpiperazine.
-
Intermediates: Incomplete reaction products.
-
By-products: Isomeric products (e.g., 2-Bromo-4-(4-ethylpiperazino)thiazole), or products from side reactions.
-
Degradants: Products formed due to instability under certain light, temperature, or pH conditions.
The following diagram illustrates the relationship between the synthetic pathway and the potential impurity landscape.
Caption: Predicted impurity sources for the target compound.
The Orthogonal Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple methods that measure different chemical properties, is essential for a comprehensive assessment. For 4-Bromo-2-(4-ethylpiperazino)thiazole, the core strategy combines a primary chromatographic technique for separation and quantification with spectroscopic techniques for identification and structural confirmation.
Caption: Orthogonal approach for purity analysis.
Primary Assay and Impurity Profiling: High-Performance Liquid Chromatography (HPLC)
HPLC coupled with UV detection is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.
The "Why": Method Development Rationale
-
Stationary Phase: A C18 (octadecylsilyl) column is the logical starting point. The non-polar nature of the C18 phase will provide good retention for the moderately non-polar 4-Bromo-2-(4-ethylpiperazino)thiazole.
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic solvent (acetonitrile or methanol) is chosen. The buffer is crucial to control the ionization state of the piperazine nitrogen, ensuring consistent peak shape and retention time. A gradient elution (gradually increasing the organic solvent percentage) is recommended to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.
-
Detection: The thiazole ring contains a chromophore, making UV detection suitable. An initial wavelength scan should be performed to determine the λmax (wavelength of maximum absorbance) for the target compound to maximize sensitivity. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which helps in identifying co-eluting peaks and assessing peak purity.
Experimental Protocol: HPLC-UV/PDA
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: PDA detection at 254 nm (or determined λmax).
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
Data Interpretation
The purity is typically calculated using an area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all compounds have a similar response factor at the chosen wavelength. For accurate quantification of specific impurities, a reference standard for that impurity is required.
Impurity Identification: Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV can quantify impurities, it cannot identify them. LC-MS is the definitive tool for determining the molecular weight of unknown impurities, providing crucial clues to their structure.
The "Why": Rationale for LC-MS
By coupling the separation power of LC with the detection power of MS, we can obtain the mass-to-charge ratio (m/z) of each impurity separated by the column. This information, combined with the knowledge of the synthetic pathway, allows for the confident identification of process-related impurities and degradants.
Experimental Protocol: LC-MS
The LC method can often be directly transferred from the HPLC-UV protocol. However, non-volatile buffers like phosphate must be replaced with volatile buffers like ammonium formate or ammonium acetate to be compatible with the mass spectrometer.
-
LC System: As described for HPLC.
-
Mass Spectrometer: A single quadrupole or, ideally, a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is recommended, as the piperazine nitrogen is readily protonated.
-
Data Acquisition: Scan mode to detect all ions within a relevant mass range (e.g., 100-800 m/z).
Data Interpretation
For each impurity peak in the chromatogram, a mass spectrum is obtained. The molecular weight is determined from the m/z value. For example, an impurity with an m/z matching that of 2,4-dibromothiazole would be tentatively identified as that unreacted starting material. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the impurity, further aiding in its identification.
Structural Confirmation and Quantitative Purity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly quantitative NMR (qNMR), provides an unambiguous confirmation of the structure and can be used as a primary method for determining purity without the need for a reference standard of the same compound.
The "Why": Rationale for NMR
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. This allows for the absolute confirmation that the main component in the sample is indeed 4-Bromo-2-(4-ethylpiperazino)thiazole. By integrating the signals of the compound against a certified internal standard of known concentration, a highly accurate purity value can be calculated (qNMR).
Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity that has a simple spectrum with a resonance in a clear region of the sample's spectrum (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the 4-Bromo-2-(4-ethylpiperazino)thiazole sample.
-
Accurately weigh a similar amount of the internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
-
Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure quantitative accuracy, such as a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).
-
Data Processing: Carefully phase and baseline the spectrum. Integrate the signal from a known number of protons on the target analyte and a signal from a known number of protons on the internal standard.
Data Interpretation
The purity is calculated using the following equation:
-
Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Summary of Analytical Techniques
| Technique | Purpose | Key Information Provided | Strengths | Limitations |
| HPLC-UV/PDA | Primary Assay & Impurity Profiling | Retention Time, Peak Area (%), UV Spectrum, Peak Purity | High resolution, quantitative, robust | Requires reference standards for accurate impurity quantification |
| LC-MS | Impurity Identification | Molecular Weight of Impurities | High sensitivity, definitive MW information | Response can be non-linear, not inherently quantitative |
| ¹H qNMR | Structural Confirmation & Absolute Quantification | Chemical Structure, Molar Purity | Absolute method, no analyte standard needed | Lower sensitivity than HPLC, requires specialized expertise |
| GC-FID/MS | Residual Solvent Analysis | Identity and quantity of residual solvents | High sensitivity for volatile compounds | Not suitable for non-volatile analytes |
| Karl Fischer Titration | Water Content | Percentage of water in the sample | High accuracy and precision for water | Only measures water content |
Conclusion
The purity assessment of 4-Bromo-2-(4-ethylpiperazino)thiazole is a critical activity that requires a scientifically sound, multi-dimensional strategy. A combination of high-resolution chromatography for separation and quantification (HPLC), mass spectrometry for identification (LC-MS), and nuclear magnetic resonance for structural confirmation and absolute quantification (qNMR) provides a robust and self-validating system. This orthogonal approach, grounded in the principles outlined in this guide, ensures a comprehensive understanding of the compound's purity profile, which is essential for advancing its development in a research or regulatory environment.
References
-
Title: ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
-
Title: A Review of HPLC Method Development Source: Pharmaceutical Technology URL: [Link]
-
Title: The role of photodiode-array detection in the impurity and degradation profiling of pharmaceuticals Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Quantitative NMR Spectroscopy in Pharmaceutical Applications Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
Introduction: The Strategic Importance of the 4-Bromo-2-(4-ethylpiperazino)thiazole Scaffold
An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole
The 2-(piperazino)thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of compounds investigated for diverse therapeutic applications, including antimicrobial and anticancer agents.[1][2] The specific molecule, 4-Bromo-2-(4-ethylpiperazino)thiazole, serves as a versatile intermediate in drug discovery and development. The bromine atom at the 4-position provides a reactive handle for further functionalization through cross-coupling reactions, while the 2-(4-ethylpiperazino) group can modulate solubility, pharmacokinetic properties, and target engagement. A robust and efficient synthesis of this core structure is paramount, and this begins with a fundamental understanding of its key starting materials and the strategic chemical transformations required to assemble them.
This technical guide provides researchers, chemists, and drug development professionals with a detailed examination of the primary starting materials and synthetic routes for preparing 4-Bromo-2-(4-ethylpiperazino)thiazole. We will explore the retrosynthetic logic, detail the preparation of the core building blocks, and present validated protocols for their assembly.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic analysis of 4-Bromo-2-(4-ethylpiperazino)thiazole reveals two primary building blocks. The most evident disconnection is at the C-N bond between the thiazole ring and the piperazine nitrogen. This bond is typically formed via a nucleophilic aromatic substitution (SNAr) reaction. This strategy simplifies the complex target into two more readily accessible starting materials: a suitably activated 4-bromothiazole core and 1-ethylpiperazine.
Caption: Retrosynthetic analysis of the target molecule.
This analysis identifies our two key precursors:
-
A 4-bromo-2-halothiazole derivative : This electrophilic component is essential for the coupling reaction. 2,4-Dibromothiazole is an ideal and commonly used starting material.
-
1-Ethylpiperazine : This nucleophilic amine provides the second half of the molecule.
The following sections will detail the synthesis and sourcing of these critical starting materials.
Synthesis of the Core Starting Materials
The Thiazole Precursor: Synthesis of 2,4-Dibromothiazole
The synthesis of 2,4-dibromothiazole is typically achieved from the inexpensive and commercially available starting material, 2-aminothiazole, through a sequence of diazotization and bromination reactions. An alternative and often more direct route involves the simultaneous aromatization and bromination of 2,4-thiazolidinedione.[3]
A common laboratory-scale synthesis starts with 2-aminothiazole. The amino group at the 2-position can be readily converted into a diazonium salt, which is then displaced by a bromide, often in a Sandmeyer-type reaction, to yield 2-bromothiazole. Subsequent direct bromination can be challenging due to the deactivating effect of the first bromine atom. Therefore, a more robust pathway involves starting from a precursor that allows for simultaneous bromination at both positions.
The synthesis from 2,4-thiazolidinedione is particularly efficient. This method utilizes a reagent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃) to effect a one-pot conversion to 2,4-dibromothiazole.
Caption: Synthesis of the 2,4-dibromothiazole precursor.
Experimental Protocol: Synthesis of 2,4-Dibromothiazole from 2,4-Thiazolidinedione
This protocol is adapted from established methodologies for the bromination of thiazolidinedione derivatives.[3]
Materials:
-
2,4-Thiazolidinedione
-
Phosphorus oxybromide (POBr₃)
-
Inert solvent (e.g., acetonitrile or toluene)
-
Ice, water
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-thiazolidinedione (1 equivalent) in an inert solvent.
-
Carefully add phosphorus oxybromide (POBr₃, ~3 equivalents) to the suspension. The reaction is exothermic and may require cooling.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous layer by slowly adding a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield crude 2,4-dibromothiazole, which can be purified by vacuum distillation or column chromatography.
The Nucleophile: Synthesis of 1-Ethylpiperazine
1-Ethylpiperazine (also known as N-ethylpiperazine) is a commercially available reagent.[4][5] However, for large-scale syntheses or when commercial sources are unavailable, it can be prepared through the direct N-alkylation of piperazine. The most common method involves reacting piperazine with an ethylating agent such as ethyl bromide or chloroethane.[6][7] To favor mono-alkylation and minimize the formation of the N,N'-diethylpiperazine by-product, a large excess of piperazine is typically used.
Caption: Synthesis of the 1-ethylpiperazine nucleophile.
Experimental Protocol: Synthesis of 1-Ethylpiperazine from Piperazine
This protocol describes a standard N-alkylation procedure.[6][7]
Materials:
-
Piperazine (anhydrous)
-
Ethyl bromide (or chloroethane)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Ethanol or acetonitrile
-
Diethyl ether or other extraction solvent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve a large excess of piperazine (e.g., 5-10 equivalents) in ethanol in a round-bottom flask.
-
Add a base such as powdered potassium carbonate (2-3 equivalents).
-
Cool the mixture in an ice bath and slowly add ethyl bromide (1 equivalent) dropwise while stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The residue contains the product, unreacted piperazine, and potentially some di-alkylated by-product. Purify by acid-base extraction or distillation.
-
For purification, dissolve the residue in water and acidify with HCl. Wash with diethyl ether to remove non-basic impurities.
-
Make the aqueous layer strongly basic with NaOH and extract the product into an organic solvent.
-
Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent. The resulting 1-ethylpiperazine can be further purified by distillation.
Forward Synthesis: Assembling the Final Product
With the two key starting materials in hand, the final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient thiazole ring, further activated by two bromine atoms, readily reacts with the secondary amine of 1-ethylpiperazine. The reaction typically proceeds with regioselectivity, with the nucleophile preferentially attacking the more electrophilic C2 position of the thiazole ring.
Caption: Final coupling reaction to yield the target molecule.
Experimental Protocol: Synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole
This generalized protocol is based on common procedures for the reaction of 2-halothiazoles with piperazine derivatives.[1][8]
Materials:
-
2,4-Dibromothiazole
-
1-Ethylpiperazine
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
A polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP))
-
Water, brine, and an extraction solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,4-dibromothiazole (1 equivalent) in a polar aprotic solvent like DMF in a reaction vessel.
-
Add 1-ethylpiperazine (1.1-1.5 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase multiple times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and then brine to remove the solvent and residual base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to afford pure 4-Bromo-2-(4-ethylpiperazino)thiazole.
Summary of Synthetic Strategies
| Stage | Target | Primary Starting Material(s) | Key Transformation | Advantages | Considerations |
| 1 | 2,4-Dibromothiazole | 2,4-Thiazolidinedione | Aromatization / Bromination | Efficient, often one-pot. | Reagents like POBr₃ require careful handling. |
| 2 | 1-Ethylpiperazine | Piperazine, Ethyl Bromide | Nucleophilic Alkylation | Inexpensive starting materials. | Requires excess piperazine to avoid di-alkylation; purification needed. |
| 3 | Final Product | 2,4-Dibromothiazole, 1-Ethylpiperazine | Nucleophilic Aromatic Substitution (SNAr) | Robust and high-yielding reaction. | Requires elevated temperatures and polar aprotic solvents. |
Conclusion
The synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole is a well-defined process rooted in fundamental organic chemistry principles. By deconstructing the molecule through retrosynthesis, the core starting materials are identified as 2,4-dibromothiazole and 1-ethylpiperazine . The preparation of these precursors from simpler, commercially available chemicals—namely 2,4-thiazolidinedione and piperazine—is achievable through established and scalable protocols. The final assembly via a nucleophilic aromatic substitution reaction provides a reliable method for obtaining the target compound, a valuable intermediate for further elaboration in pharmaceutical research and development. Understanding these foundational synthetic pathways is critical for any scientist working on the discovery of novel thiazole-based therapeutics.
References
-
Molecules . (2022-11-20). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Available from: [Link]
- Google Patents. CN1962649A - Process for synthesizing N-ethyl piperazidine.
-
BMC Chemistry . (2019-04-23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available from: [Link]
-
Lookchem . Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available from: [Link]
- Google Patents. CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
-
International Journal of Molecular Sciences . (2023-12-12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Available from: [Link]
-
ResearchGate . Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement. Available from: [Link]
-
PubChem . 1-Ethylpiperazine. Available from: [Link]
-
MDPI . Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Available from: [Link]
-
RSC Advances . (2024-09-02). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Available from: [Link]
-
Organic Syntheses . 2-amino-4-methylthiazole. Available from: [Link]
-
Semantic Scholar . (2023-12-12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Available from: [Link]
-
PubMed . (2024-05-16). Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics . Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Available from: [Link]
-
ResearchGate . Synthetic route to piperazine-based bis(thiazole) derivatives 9a–j. Available from: [Link]
- Google Patents. CN117777051B - Synthesis method of 2-bromo-5-chlorothiazole-4-carboxylate.
-
Topharman L.L.C . Understanding the Properties and Synthesis of 1-Ethylpiperazine. Available from: [Link]
-
Journal of Pharmaceutical Negative Results . A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]
Sources
- 1. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. 1-Ethylpiperazine | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 5308-25-8: 1-Ethylpiperazine | CymitQuimica [cymitquimica.com]
- 6. 1-Ethylpiperazine | 5308-25-8 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"4-Bromo-2-(4-ethylpiperazino)thiazole" potential biological activity
An In-depth Technical Guide to the Potential Biological Activity of 4-Bromo-2-(4-ethylpiperazino)thiazole
Introduction
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds to create novel molecular hybrids is a cornerstone of drug discovery.[1] This approach aims to synergize the pharmacological profiles of individual moieties, potentially leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. The molecule at the heart of this guide, 4-Bromo-2-(4-ethylpiperazino)thiazole , is a quintessential example of such a hybrid, integrating three key structural features renowned for their biological significance: a thiazole ring, a piperazine moiety, and a bromine substituent.
The thiazole ring is a five-membered heterocyclic scaffold containing nitrogen and sulfur atoms, and it is a fundamental component of numerous natural and synthetic compounds with a wide array of biological activities.[2] Thiazole derivatives have been extensively explored and developed as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[1][3][4][5][6][7][8][9][10][11][12] The versatility of the thiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological effects.[2]
Similarly, the piperazine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged structure in drug design.[13][14] Its presence in a molecule can confer favorable physicochemical properties, such as improved aqueous solubility and the ability to cross biological membranes. Piperazine derivatives are integral to a multitude of approved drugs, particularly those targeting the central nervous system, and have also demonstrated significant potential as anticancer agents.[15][16][17]
The inclusion of a bromine atom on the thiazole ring is a strategic chemical modification. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, brominated thiazole derivatives have shown promise as potent anticancer and antimicrobial agents.[3][7][18][19][20][21]
This technical guide will provide a comprehensive exploration of the potential biological activities of 4-Bromo-2-(4-ethylpiperazino)thiazole. By dissecting the known pharmacological roles of its constituent parts, we will build a strong rationale for its potential therapeutic applications. Furthermore, we will outline detailed experimental protocols for the synthesis and biological evaluation of this promising compound, offering a roadmap for researchers and drug development professionals.
Predicted Physicochemical Properties and Their Implications
| Property | Predicted Characteristic | Implication for Biological Activity |
| Molecular Weight | Approx. 305.2 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| Lipophilicity (LogP) | Moderately lipophilic | The bromine atom and ethyl group increase lipophilicity, potentially enhancing membrane permeability and cell uptake. The piperazine moiety can modulate this. |
| Basicity (pKa) | The piperazine nitrogen atoms are basic. | The pKa will influence the compound's charge state at physiological pH, affecting its solubility, receptor binding, and cell penetration. |
| Hydrogen Bond Donors/Acceptors | No hydrogen bond donors; multiple nitrogen and sulfur atoms as acceptors. | This will influence its solubility and interactions with biological targets. |
The balance between lipophilicity and hydrophilicity conferred by the different structural components suggests that 4-Bromo-2-(4-ethylpiperazino)thiazole could possess favorable drug-like properties, making it a viable candidate for further investigation.
Potential Biological Activities and Mechanistic Rationale
Based on the extensive literature on related compounds, 4-Bromo-2-(4-ethylpiperazino)thiazole is predicted to exhibit a range of biological activities, with the most promising being anticancer, antimicrobial, and neurological effects.
Anticancer Activity
Rationale: The combination of a brominated thiazole and a piperazine moiety points strongly towards potential anticancer activity. Numerous 2,4-disubstituted thiazole derivatives have demonstrated cytotoxicity against a variety of cancer cell lines.[7][10] The bromine atom can enhance this activity.[18][20] Furthermore, piperazine-containing compounds are found in several approved anticancer drugs, such as imatinib and olaparib, and are known to target key signaling pathways in cancer.[15]
Potential Mechanisms of Action:
-
Kinase Inhibition: Many thiazole and piperazine derivatives function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[15][20]
-
Induction of Apoptosis: The compound could trigger programmed cell death (apoptosis) in cancer cells through either the intrinsic or extrinsic pathways, a common mechanism for many cytotoxic agents.[15]
-
Cell Cycle Arrest: It may halt the progression of the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing.[20]
Antimicrobial Activity
Rationale: The thiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3][5][12] Derivatives of 2-aminothiazole, a core component of the target molecule's structure, have shown broad-spectrum activity against various bacteria and fungi.[4][8] The presence of a halogen like bromine has also been associated with enhanced antimicrobial efficacy in related heterocyclic systems.[19][21]
Potential Mechanisms of Action:
-
Inhibition of Essential Enzymes: The compound could inhibit bacterial or fungal enzymes that are vital for cell wall synthesis, DNA replication, or other essential metabolic pathways.
-
Disruption of Cell Membrane Integrity: It might interfere with the structure or function of the microbial cell membrane, leading to cell lysis and death.
Neurological Activity
Rationale: The piperazine moiety is a common feature in drugs targeting the central nervous system (CNS), including antipsychotics, antidepressants, and anxiolytics.[17] This is often due to its ability to interact with various neurotransmitter receptors. Additionally, thiazole-piperazine hybrids have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[22][23]
Potential Mechanisms of Action:
-
Acetylcholinesterase (AChE) Inhibition: The compound could inhibit AChE, leading to increased levels of the neurotransmitter acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease.[23]
-
Receptor Modulation: It may act as an agonist or antagonist at various CNS receptors, such as dopamine or serotonin receptors, a common mechanism for piperazine-containing neuropsychiatric drugs.[17]
Proposed Synthesis and Experimental Validation
To empirically determine the biological activities of 4-Bromo-2-(4-ethylpiperazino)thiazole, a robust synthetic route and a systematic screening cascade are required.
Proposed Synthesis Pathway
A plausible synthetic route would be a variation of the Hantzsch thiazole synthesis.[24] This would likely involve the reaction of a suitable thiourea derivative with an α-halocarbonyl compound.
Caption: Proposed synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole.
Step-by-Step Synthesis Protocol:
-
Synthesis of N-Ethylpiperazine-1-carbothioamide (Thiourea derivative):
-
Dissolve 1-ethylpiperazine in a suitable organic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add thiophosgene dropwise with vigorous stirring.
-
Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC).
-
Purify the resulting thiourea derivative by column chromatography.
-
-
Generation of the α-Bromo-ketone:
-
Hydrolyze a protected α-bromo-ketone, such as 3-bromo-1,1-dimethoxyacetone, under acidic conditions to yield the reactive α-bromo-ketone.
-
-
Hantzsch Thiazole Synthesis (Cyclocondensation):
-
Dissolve the synthesized N-ethylpiperazine-1-carbothioamide and the α-bromo-ketone in a suitable solvent like ethanol.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the crude product.
-
Purify the final compound, 4-Bromo-2-(4-ethylpiperazino)thiazole, by recrystallization or column chromatography.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Experimental Validation Workflow
A tiered approach is recommended to efficiently screen for the predicted biological activities.
Caption: Proposed workflow for biological evaluation.
Detailed Experimental Protocols:
1. Anticancer Activity Evaluation:
-
Primary Screen: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT-116 for colon cancer) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of 4-Bromo-2-(4-ethylpiperazino)thiazole for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate to allow for formazan crystal formation.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth). A known anticancer drug (e.g., Doxorubicin) should be used as a positive control.
-
-
Secondary Screen: Cell Cycle and Apoptosis Analysis
-
Cell Treatment: Treat the most sensitive cancer cell line with the IC₅₀ concentration of the compound.
-
Cell Cycle Analysis (Flow Cytometry): Fix the cells, stain with propidium iodide, and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
Apoptosis Assay (Annexin V/PI Staining): Stain treated cells with Annexin V-FITC and propidium iodide and analyze by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
2. Antimicrobial Activity Evaluation:
-
Primary Screen: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, and Candida albicans).
-
Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of the compound in appropriate broth media.
-
Inoculation and Incubation: Add the microbial inoculum to each well and incubate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole) should be used as controls.
-
3. Neurological Activity Evaluation:
-
Primary Screen: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing AChE enzyme, DTNB (Ellman's reagent), and the test compound at various concentrations.
-
Initiation of Reaction: Add the substrate, acetylthiocholine iodide, to initiate the reaction.
-
Absorbance Measurement: Monitor the formation of the yellow-colored product (5-thio-2-nitrobenzoate) by measuring the absorbance at 412 nm over time.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value. A known AChE inhibitor (e.g., Donepezil) should be used as a positive control.
-
Conclusion
4-Bromo-2-(4-ethylpiperazino)thiazole is a novel chemical entity that holds considerable promise as a biologically active agent. Its hybrid structure, which combines the pharmacologically privileged thiazole and piperazine rings with a strategically placed bromine atom, provides a strong rationale for investigating its potential as an anticancer, antimicrobial, or neurologically active compound. The proposed synthetic route is chemically feasible, and the outlined experimental workflows provide a clear and logical path for a comprehensive evaluation of its therapeutic potential. This in-depth guide serves as a foundational resource for researchers and drug development professionals interested in exploring the rich medicinal chemistry of thiazole-piperazine hybrids.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]
- Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
-
Abdel-Wahab, B. F., et al. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 14(14), 1045-1064. [Link]
- Kumar, A., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmacopuncture, 21(4), 249.
- Hussein, M. A., et al. (2011). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Journal of the Korean Chemical Society, 55(5), 823-829.
- Nayak, S. K., et al. (2014). Synthesis, Anticancer and Antioxidant Activity of Novel Carbazole-Based Thiazole Derivatives. Letters in Drug Design & Discovery, 11(9), 1109-1117.
-
Ilies, D. C., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences, 23(17), 9844. [Link]
- Pravin, M., et al. (2012). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 133-136.
- Krasov, A. O., et al. (2020). Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. Molecules, 25(21), 5028.
- Al-Obaid, A. M., et al. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
- Abdelazeem, A. H., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1389531.
- Mohamed, T. K., & Ramadan, E. M. (2020). Rational design of the new thiazole–piperazine hybrids as acetylcholinesterase inhibitors. Archiv der Pharmazie, 353(8), 2000078.
- Singh, S., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 43-55.
-
Ghorab, M. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. [Link]
- Gomha, S. M., et al. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Mini-Reviews in Medicinal Chemistry, 17(9), 711-723.
- Abdel-Aziz, M., et al. (2023). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Scientific Reports, 13(1), 1215.
- Sharma, A., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 9(4), e202304036.
- Al-Obaid, A. M., et al. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).
- BenchChem. (2025).
- Gomha, S. M., et al. (2014). Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. International Journal of Molecular Sciences, 15(11), 20953-20968.
- Taha, M., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
- de Oliveira, C. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461.
- Lesyk, R., et al. (2011). Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. European Journal of Medicinal Chemistry, 46(9), 3987-3996.
- Gholamzadeh, M., et al. (2024). Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors. Scientific Reports, 14(1), 25301.
- Rathi, E., et al. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Chemspace. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery. Chemspace.
- Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951.
-
Sharma, P., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6432. [Link]
- Gehlert, D. R., et al. (2007). 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist With Efficacy in Animal Models of Alcoholism. The Journal of Neuroscience, 27(11), 2718-2726.
- de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 2-16.
- Kumar, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(16), 18063-18086.
- Verma, V., & Shukla, A. P. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.
- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.
- Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jocpr.com [jocpr.com]
- 13. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. kuey.net [kuey.net]
"4-Bromo-2-(4-ethylpiperazino)thiazole" literature review
An In-Depth Technical Guide to 4-Bromo-2-(4-ethylpiperazino)thiazole: Synthesis, Properties, and Therapeutic Potential
Authored by: A Senior Application Scientist
Introduction: The Strategic Convergence of Thiazole and Piperazine Scaffolds
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide focuses on 4-Bromo-2-(4-ethylpiperazino)thiazole , a molecule that marries two such pharmacologically significant moieties: the 2-substituted thiazole and the N-alkylated piperazine. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a structural component in numerous FDA-approved drugs, including anticancer and antimicrobial agents.[1][2] Its utility stems from its ability to act as a bioisostere for other aromatic systems and its capacity to engage in a variety of non-covalent interactions with biological targets.[3]
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is another crucial element in drug development, particularly for agents targeting the central nervous system (CNS).[4] The secondary amine nature of piperazine allows for the introduction of diverse substituents, enabling fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and receptor affinity.[4]
The specific molecule of interest, 4-Bromo-2-(4-ethylpiperazino)thiazole, presents a unique combination of features. The bromine atom at the 4-position not only influences the electronic properties of the thiazole ring but also serves as a valuable synthetic handle for further chemical elaboration via cross-coupling reactions. The 2-(4-ethylpiperazino) group is anticipated to confer significant effects on the molecule's pharmacokinetic profile and target engagement. This guide provides a comprehensive analysis of this compound, proposing a robust synthetic route, detailing its physicochemical characteristics, and exploring its potential therapeutic applications based on a critical review of analogous structures.
Section 1: Proposed Synthesis and Mechanistic Rationale
While specific literature for the synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole (CAS 1289002-93-2) is not extensively published, a highly plausible and efficient synthetic route can be designed based on established principles of heterocyclic chemistry. The proposed method is a selective Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone transformation in pharmaceutical synthesis.[5] This approach offers high regioselectivity and is amenable to scale-up.
The chosen strategy involves the reaction of commercially available 2,4-dibromothiazole with N-ethylpiperazine. The rationale is grounded in the inherent electronic properties of the thiazole ring. The carbon atom at the 2-position (C2) is the most electrophilic and thus most susceptible to nucleophilic attack, especially when compared to the C4 and C5 positions. This inherent reactivity allows for a selective substitution at C2, leaving the bromine at C4 intact for potential downstream modifications.
Proposed Synthetic Pathway
Caption: Proposed synthesis via Nucleophilic Aromatic Substitution (SNAr).
Detailed Experimental Protocol
Objective: To synthesize 4-Bromo-2-(4-ethylpiperazino)thiazole via selective SNAr.
Materials:
-
2,4-Dibromothiazole (1.0 eq)
-
N-Ethylpiperazine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromothiazole (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate).
-
Addition of Reagents: Add the base, K₂CO₃ (2.0 eq), to the solution. The use of a non-nucleophilic organic base like DIPEA is a viable alternative to prevent potential side reactions.
-
Nucleophile Addition: Add N-ethylpiperazine (1.1 eq) dropwise to the stirring suspension at room temperature. A slight excess of the amine ensures the complete consumption of the starting halide.
-
Reaction Execution: Heat the reaction mixture to 80-120 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2,4-dibromothiazole is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-Bromo-2-(4-ethylpiperazino)thiazole.
Self-Validation and Characterization: The identity and purity of the synthesized compound must be rigorously confirmed through a suite of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the correct regiochemistry of the substitution.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Section 2: Physicochemical and Pharmacokinetic Profile
Understanding the physicochemical properties of a drug candidate is critical for predicting its behavior in vivo. The table below summarizes the known and predicted properties of 4-Bromo-2-(4-ethylpiperazino)thiazole.
| Property | Value | Source |
| CAS Number | 1289002-93-2 | [6][7] |
| Molecular Formula | C₉H₁₄BrN₃S | [7] |
| Molecular Weight | 276.20 g/mol | [7] |
| Appearance | Predicted: Off-white to yellow solid | - |
| Predicted LogP | ~2.5 - 3.0 | Chemical Informatics |
| Predicted pKa (basic) | ~7.5 - 8.5 (piperazine nitrogen) | Chemical Informatics |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents | - |
| Hydrogen Bond Donors | 0 | Lipinski's Rule |
| Hydrogen Bond Acceptors | 3 (N and S atoms) | Lipinski's Rule |
The predicted properties suggest that the molecule adheres to Lipinski's Rule of Five, indicating a favorable profile for oral bioavailability. The presence of the basic piperazine nitrogen suggests that the compound will likely form salts, which could be exploited to improve aqueous solubility and handling properties.
Section 3: Potential Therapeutic Applications and Biological Rationale
The structural components of 4-Bromo-2-(4-ethylpiperazino)thiazole suggest a high potential for biological activity across several therapeutic areas. The 2-aminothiazole scaffold is recognized as a privileged structure in drug discovery, frequently appearing in compounds with a wide array of biological targets.[1][3]
Anticancer Activity
Numerous 2-substituted thiazole derivatives have demonstrated potent anticancer activity.[8] They often function as inhibitors of key signaling proteins involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and other protein kinases.
Caption: Conceptual mechanism of anticancer action via kinase inhibition.
The N-ethylpiperazine moiety can enhance binding to the ATP-binding pocket of kinases and improve the compound's pharmacokinetic properties. The bromine at the C4 position provides a vector for further optimization, allowing for the synthesis of focused libraries to probe structure-activity relationships (SAR).
Antimicrobial Activity
The thiazole nucleus is a key component of many antimicrobial agents.[9] Derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of essential microbial enzymes. For instance, some piperazinyl-thiazole derivatives have been investigated as inhibitors of bacterial cell wall synthesis or DNA gyrase. The lipophilic nature of the ethyl group on the piperazine and the overall molecular structure could facilitate penetration of microbial cell membranes.
Central Nervous System (CNS) Applications
The piperazine moiety is a well-established pharmacophore for CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[4] These compounds often act as ligands for dopamine and serotonin receptors. It is plausible that 4-Bromo-2-(4-ethylpiperazino)thiazole could exhibit affinity for these receptors, warranting investigation for its potential in treating neurological or psychiatric disorders.
Conclusion and Future Directions
4-Bromo-2-(4-ethylpiperazino)thiazole is a strategically designed molecule that holds considerable promise as a scaffold for drug discovery. Based on a robust analysis of its constituent parts, a reliable synthesis via nucleophilic aromatic substitution is proposed. The compound's favorable predicted physicochemical properties and the established biological activities of related thiazole and piperazine derivatives strongly suggest its potential as an anticancer, antimicrobial, or CNS-active agent.
Future work should focus on the execution and optimization of the proposed synthesis, followed by thorough in vitro screening across relevant biological targets. The bromine atom at the 4-position should be leveraged as a synthetic handle to generate a library of analogues, enabling a comprehensive exploration of the structure-activity relationship and the identification of lead compounds for further preclinical development.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical Biology & Interactions, 330, 109244. Retrieved from [Link]
-
AA Blocks. (n.d.). Safety Data Sheet - 4-Bromo-2-(4-ethylpiperazino)thiazole. Retrieved from [Link]
-
Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1466. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Gilchrist, T. L., et al. (1998). Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement. Tetrahedron Letters, 39(35), 6247-6250. Retrieved from [Link]
-
Al-kuraishy, H. M., et al. (2019). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 27(1), 1-13. Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Malaekeh, P. (2013). Synthesis of some new 5-substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(1), 147-152. Retrieved from [Link]
-
Gürsoy, E. A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(9), 1543. Retrieved from [Link]
-
Isom, E. L., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(20), 8084-8089. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Sharma, A., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-110. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative 2-aminothiazoles with biological and pharmaceutical activities. Retrieved from [Link]
-
Terrier, F. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Chemical Reviews, 113(1), 405-442. Retrieved from [Link]
-
Wang, S., et al. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 12(20), 7026-7033. Retrieved from [Link]
-
Um, I.-H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Accounts of Chemical Research, 39(3), 174-182. Retrieved from [Link]
-
Jain, A., et al. (2021). Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review. Journal of Applied Pharmaceutical Science, 11(8), 001-013. Retrieved from [Link]
Sources
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. aablocks.com [aablocks.com]
- 7. AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Investigation of 4-Bromo-2-(4-ethylpiperazino)thiazole as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the initial investigation of "4-Bromo-2-(4-ethylpiperazino)thiazole" as a potential kinase inhibitor. The thiazole nucleus is a well-established pharmacophore in the design of small molecule kinase inhibitors with numerous approved drugs and clinical candidates.[1][2] This guide outlines detailed protocols for the in vitro and cell-based characterization of this compound, including the assessment of its inhibitory activity against specific kinases, its impact on cancer cell proliferation, and the elucidation of its potential mechanism of action through the analysis of downstream signaling pathways. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for further drug discovery and development efforts.
Introduction: The Rationale for Investigating 4-Bromo-2-(4-ethylpiperazino)thiazole
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4][5] The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors such as Dasatinib and Alpelisib.[1][5] The unique electronic and structural properties of the thiazole ring enable it to participate in key interactions within the ATP-binding pocket of kinases.
"4-Bromo-2-(4-ethylpiperazino)thiazole" is a novel compound that combines the thiazole core with a 4-ethylpiperazino moiety. The piperazine group is frequently incorporated into kinase inhibitors to enhance solubility and cell permeability, as well as to form crucial hydrogen bonds with the kinase hinge region. The bromo-substituent can provide additional selectivity and potency through halogen bonding or by serving as a handle for further chemical modification. This combination of structural features makes "4-Bromo-2-(4-ethylpiperazino)thiazole" a compelling candidate for investigation as a kinase inhibitor.
Physicochemical Properties and Compound Handling
Prior to biological evaluation, a thorough understanding of the compound's physicochemical properties is essential for accurate and reproducible experimental results.
Table 1: Physicochemical Properties of 4-Bromo-2-(4-ethylpiperazino)thiazole
| Property | Value | Source |
| Molecular Formula | C9H14BrN3S | [6] |
| Molecular Weight | 276.2 g/mol | [6] |
| CAS Number | 1289002-93-2 | [6] |
| Predicted LogP | 2.5 - 3.5 | Inferred from similar structures[7][8] |
| Predicted Solubility | Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers | Inferred from chemical structure |
Protocol for Stock Solution Preparation:
-
Primary Stock Solution (10 mM in DMSO):
-
Accurately weigh 2.76 mg of "4-Bromo-2-(4-ethylpiperazino)thiazole".
-
Dissolve the compound in 1 mL of anhydrous, sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light and moisture.
-
-
Working Solutions:
-
Prepare fresh working solutions for each experiment by diluting the 10 mM stock solution in the appropriate assay buffer or cell culture medium.
-
Ensure the final concentration of DMSO in the assay does not exceed 0.5% (v/v) to avoid solvent-induced artifacts.
-
Proposed Target and Mechanism of Action: The PI3K/AKT/mTOR Pathway
Based on the prevalence of thiazole-containing compounds as inhibitors of the Phosphoinositide 3-kinase (PI3K) family, a plausible initial hypothesis is that "4-Bromo-2-(4-ethylpiperazino)thiazole" may target this critical cancer-related signaling pathway.[5] The PI3K/AKT/mTOR pathway is frequently hyperactivated in various cancers and plays a central role in cell growth, survival, and proliferation.[5][9]
Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
Part A: In Vitro Kinase Inhibition Assay
This protocol describes a luminescent-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of the compound against a target kinase (e.g., PI3Kα). The principle of this assay is to quantify the amount of ADP produced in the kinase reaction, which is inversely proportional to the kinase inhibition.
Caption: Workflow for the in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Dilution:
-
Perform a serial dilution of the 10 mM stock solution of "4-Bromo-2-(4-ethylpiperazino)thiazole" in kinase assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM). Include a DMSO-only control.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of the diluted compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of a solution containing the target kinase (e.g., PI3Kα) and its substrate (e.g., PIP2) in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.[10]
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using a commercial kit like ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase and luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 2: Hypothetical In Vitro Kinase Inhibition Data
| Kinase | IC50 (nM) |
| PI3Kα | 50 |
| PI3Kβ | 250 |
| PI3Kδ | 150 |
| PI3Kγ | 300 |
| mTOR | 800 |
| AKT1 | >10,000 |
| MEK1 | >10,000 |
Part B: Cell-Based Antiproliferative Assay
This protocol measures the effect of the compound on the proliferation of a cancer cell line known to be dependent on the PI3K/AKT pathway (e.g., MCF-7 breast cancer cells). The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Caption: Workflow for the cell-based antiproliferative assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of "4-Bromo-2-(4-ethylpiperazino)thiazole" in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions or a DMSO control.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the DMSO-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Table 3: Hypothetical Antiproliferative Activity Data
| Cell Line | PI3K Pathway Status | GI50 (µM) |
| MCF-7 (Breast) | PIK3CA mutant (Active) | 0.5 |
| A549 (Lung) | KRAS mutant | 5.2 |
| HCT116 (Colon) | PIK3CA mutant (Active) | 0.8 |
| Normal Fibroblasts | Wild-type | >20 |
Part C: Western Blot Analysis of Downstream Signaling
This protocol is designed to confirm that the compound inhibits the target kinase within the cellular context by examining the phosphorylation status of its downstream effectors.[11]
Caption: Workflow for Western blot analysis of signaling pathways.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with "4-Bromo-2-(4-ethylpiperazino)thiazole" at different concentrations (e.g., 0.1x, 1x, and 10x GI50) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-phospho-AKT (Ser473), anti-total AKT, and a loading control like anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of AKT at Ser473 should be observed in cells treated with "4-Bromo-2-(4-ethylpiperazino)thiazole", while the levels of total AKT and GAPDH should remain unchanged. This would provide strong evidence for the on-target activity of the compound in cells.
Data Interpretation and Troubleshooting
-
In Vitro vs. Cell-Based Activity: A significant drop-off in potency from the in vitro assay (IC50) to the cell-based assay (GI50) may indicate poor cell permeability, high plasma protein binding, or efflux by cellular transporters.
-
Western Blot Analysis: If no change in downstream phosphorylation is observed despite potent antiproliferative activity, it may suggest that the compound acts through a different mechanism or targets a parallel signaling pathway. Always include positive and negative controls to ensure the reliability of the assay.
-
Solubility Issues: Compound precipitation in aqueous buffers can lead to inaccurate results. If solubility is an issue, consider using formulation strategies such as the addition of co-solvents or encapsulation, but be mindful of their potential effects on the biological system.
Conclusion
"4-Bromo-2-(4-ethylpiperazino)thiazole" represents a promising starting point for the development of novel kinase inhibitors, leveraging the well-validated thiazole scaffold. The protocols outlined in this application note provide a robust framework for its initial characterization, from biochemical potency determination to the validation of its mechanism of action in a cellular context. The successful execution of these experiments will furnish the critical data needed to guide further optimization and preclinical development of this and related compounds.
References
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC. (2019). PubMed Central. [Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
In vitro NLK Kinase Assay. (n.d.). PMC. [Link]
-
Investigation of Experimental and In Silico Physicochemical Propertiesof Thiazole-Pyridinium Anti-Acetylcholinesterase Derivativ. (n.d.). SID. [Link]
-
What Is Kinase Activity Assay? (n.d.). Creative Diagnostics. [Link]
-
In vitro kinase assay. (2022). Bio-protocol. [Link]
-
4-Bromo-1,3-thiazole-2-carboxylic acid. (n.d.). PubChem. [Link]
-
Cell-based Kinase Assays. (n.d.). Profacgen. [Link]
-
Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). PMC. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. [Link]
-
Western blot analysis. Notes: (A) Simplified KIT-signaling pathway.... (n.d.). ResearchGate. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (n.d.). PMC. [Link]
-
4-Bromo-2-methyl-1,3-thiazole. (n.d.). PubChem. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC. [Link]
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2025). ResearchGate. [Link]
-
5-Bromo-4-ethyl-2-(N-methylpiperazin-1-yl)thiazole. (n.d.). PubChem. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). MDPI. [Link]
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Activity Assays [worldwide.promega.com]
- 4. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 5. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-BroMo-2-(4-ethylpiperazino)thiazole | 1289002-93-2 [chemicalbook.com]
- 7. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Bromo-4-ethyl-2-(N-methylpiperazin-1-yl)thiazole | C10H16BrN3S | CID 130067751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro kinase assay [protocols.io]
- 11. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Investigating "4-Bromo-2-(4-ethylpiperazino)thiazole" in Cancer Cell Lines
Introduction: The Therapeutic Potential of Thiazole Derivatives in Oncology
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant biological activity.[1][2] In the realm of oncology, thiazole derivatives have emerged as a promising class of small molecules, demonstrating a wide array of anticancer activities.[3][4][5] These compounds are known to modulate various cellular processes critical for cancer cell proliferation, survival, and metastasis.[1][6] The subject of this guide, "4-Bromo-2-(4-ethylpiperazino)thiazole," is a novel synthetic compound that integrates the thiazole core with a 4-ethylpiperazino moiety and a bromine substituent. This unique structural combination warrants a thorough investigation into its potential as an anticancer agent.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to explore the in vitro anticancer effects of "4-Bromo-2-(4-ethylpiperazino)thiazole." We will delve into a plausible mechanism of action based on the established activities of structurally related thiazole compounds, and provide detailed, field-proven protocols for the evaluation of its efficacy in relevant cancer cell lines.
Plausible Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Based on extensive research into the anticancer properties of thiazole and piperazine-containing compounds, a highly plausible mechanism of action for "4-Bromo-2-(4-ethylpiperazino)thiazole" is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a multitude of cellular functions, including cell growth, proliferation, survival, and angiogenesis.[7] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[7] Several studies have highlighted the ability of thiazole derivatives to modulate this pathway, leading to cancer cell death.[6][7]
The proposed mechanism involves the binding of "4-Bromo-2-(4-ethylpiperazino)thiazole" to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity. This leads to a downstream cascade of events, including the reduced phosphorylation of Akt and its subsequent inactivation. The suppression of Akt activity ultimately results in the induction of apoptosis and a halt in cell cycle progression.
Figure 1: Proposed Mechanism of Action. "4-Bromo-2-(4-ethylpiperazino)thiazole" is hypothesized to inhibit PI3K, leading to the suppression of the pro-survival Akt signaling pathway and promoting apoptosis in cancer cells.
Experimental Protocols
The following protocols provide a robust framework for evaluating the anticancer activity of "4-Bromo-2-(4-ethylpiperazino)thiazole" with a focus on validating its proposed mechanism of action.
Cell Viability and Cytotoxicity Assessment
Objective: To determine the dose-dependent effect of the compound on the viability of a panel of cancer cell lines.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This initial screen is crucial for determining the half-maximal inhibitory concentration (IC50) of the compound.
Recommended Cell Lines: A panel of human cancer cell lines with known PI3K/Akt pathway dysregulation is recommended.
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Commonly used, well-characterized, PI3K pathway mutations are frequent in breast cancer.[6][8][9] |
| HepG2 | Hepatocellular Carcinoma | Representative of liver cancer, where the PI3K/Akt pathway is often activated.[6][8] |
| HCT-116 | Colorectal Carcinoma | A model for colon cancer with frequent PI3K pathway alterations.[6][9] |
| PC-3 | Prostate Cancer | An androgen-independent prostate cancer cell line with high PI3K/Akt activity.[3] |
| A549 | Lung Adenocarcinoma | A common model for non-small cell lung cancer where PI3K inhibitors are actively investigated.[10] |
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of "4-Bromo-2-(4-ethylpiperazino)thiazole" in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Induction Analysis
Objective: To quantify the extent of apoptosis induced by "4-Bromo-2-(4-ethylpiperazino)thiazole."
Rationale: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. This assay directly assesses the compound's ability to induce programmed cell death.[8]
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include untreated and vehicle controls.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blot Analysis of PI3K/Akt Pathway Proteins
Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Rationale: Western blotting allows for the direct visualization and quantification of changes in protein expression and phosphorylation, providing mechanistic insight into the compound's action.
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, total PI3K, p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Figure 2: Experimental Workflow. A systematic approach to characterizing the anticancer properties of "4-Bromo-2-(4-ethylpiperazino)thiazole."
Expected Outcomes and Interpretation
A successful investigation would be expected to yield the following results:
-
Cell Viability: "4-Bromo-2-(4-ethylpiperazino)thiazole" will likely exhibit dose-dependent cytotoxicity against the tested cancer cell lines, with IC50 values in the micromolar range.[9][11]
-
Apoptosis: Treatment with the compound should lead to a significant increase in the percentage of apoptotic cells (both early and late) compared to the control group.[8]
-
PI3K/Akt Pathway Inhibition: Western blot analysis is expected to show a decrease in the phosphorylation of PI3K and Akt, without a significant change in the total protein levels of these kinases.
Collectively, these findings would provide strong evidence that "4-Bromo-2-(4-ethylpiperazino)thiazole" exerts its anticancer effects by inducing apoptosis through the inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive and scientifically rigorous framework for the initial in vitro characterization of "4-Bromo-2-(4-ethylpiperazino)thiazole" as a potential anticancer agent. The focus on a plausible and well-documented mechanism of action for related compounds ensures a targeted and efficient investigation. Positive results from these studies would warrant further preclinical development, including in vivo efficacy studies in animal models and a more in-depth exploration of its off-target effects and pharmacokinetic properties. The versatility of the thiazole scaffold suggests that "4-Bromo-2-(4-ethylpiperazino)thiazole" could be a valuable lead compound in the ongoing search for novel and effective cancer therapeutics.
References
- National Institutes of Health. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.
- MDPI. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
- MDPI. (2023, December 5). Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E.
- Lu, Y., et al. (2009, March 26). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. PubMed.
- National Institutes of Health. (2025, January 3). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. PMC.
- National Institutes of Health. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
- MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- ResearchGate. (n.d.). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells.
- Frontiers. (2025, April 16). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors.
- National Institutes of Health. (n.d.). Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. PMC.
- (2025, August 9). Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles.
- PubMed. (n.d.). Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety.
- PubMed. (n.d.). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings.
-
ResearchGate. (2025, October 15). Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][7][12][13]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. Retrieved from
- PubMed. (2023, September 6). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives.
- (2022, August 25). A Review on Emerging Benzothiazoles: Biological Aspects.
- MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- AJOL. (n.d.). NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST.
-
RSC Publishing. (n.d.). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[6][13]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Retrieved from
- Googleapis.com. (n.d.). European Journal of Biomedical AND Pharmaceutical sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ajol.info [ajol.info]
- 3. mdpi.com [mdpi.com]
- 4. jddtonline.info [jddtonline.info]
- 5. mdpi.com [mdpi.com]
- 6. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity Assay of 4-Bromo-2-(4-ethylpiperazino)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Thiazole Derivatives
The rise of antimicrobial resistance (AMR) poses a significant threat to global public health. The diminishing efficacy of existing antibiotics has created an urgent need for the discovery and development of new chemical entities with novel mechanisms of action. Thiazole-containing compounds have emerged as a promising class of therapeutic agents, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The thiazole ring is a key structural motif in several clinically approved drugs.[2]
This document provides a comprehensive guide for the in vitro evaluation of the antimicrobial activity of a novel thiazole derivative, 4-Bromo-2-(4-ethylpiperazino)thiazole . As a member of the 2,4-disubstituted thiazole class, this compound warrants thorough investigation.[3][4][5] These protocols are designed to be robust and adhere to internationally recognized standards, ensuring the generation of reliable and reproducible data critical for early-stage drug discovery.
The methodologies detailed herein are grounded in the performance standards for antimicrobial susceptibility testing (AST) established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]
Section 1: Understanding the Compound and Potential Mechanism of Action
Compound Profile: 4-Bromo-2-(4-ethylpiperazino)thiazole
-
Core Structure: 2,4-disubstituted thiazole
-
Key Functional Groups:
-
Thiazole Ring: A heterocyclic scaffold known for its diverse biological activities.
-
Piperazine Moiety: Often incorporated into pharmacologically active molecules to improve solubility and bioavailability. The ethyl substitution on the piperazine may influence its interaction with biological targets.
-
Bromo Group: An electron-withdrawing group that can modulate the electronic properties of the molecule and potentially enhance its antimicrobial activity.
-
Plausible Mechanisms of Action:
While the specific mechanism of 4-Bromo-2-(4-ethylpiperazino)thiazole is yet to be elucidated, the broader class of thiazole and piperazine-containing antimicrobials has been shown to act through several pathways:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are involved in DNA replication, and their inhibition leads to bacterial cell death. Some quinolone antibiotics, which share structural similarities with the piperazine moiety, target these enzymes.[3]
-
Disruption of Cell Membrane Integrity: The compound may interfere with the phospholipid bilayer of the microbial cell membrane, leading to increased permeability and leakage of intracellular components.
-
Enzyme Inhibition: Thiazole derivatives have been shown to inhibit various microbial enzymes crucial for metabolic pathways.[4]
The following experimental protocols are designed to quantify the antimicrobial efficacy of the compound and provide a foundational understanding of its spectrum of activity.
Section 2: Essential Materials and Reagents
2.1. Test Compound
-
4-Bromo-2-(4-ethylpiperazino)thiazole: Synthesized and purified to >95% purity.
-
Stock Solution Preparation:
-
Accurately weigh the compound.
-
Dissolve in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
2.2. Microbial Strains (Quality Control)
It is imperative to use well-characterized quality control (QC) strains from a reputable source, such as the American Type Culture Collection (ATCC), to ensure the validity of the results.[9][10]
| Organism | ATCC Strain No. | Gram Stain | Growth Media |
| Staphylococcus aureus | 29213 | Gram-positive | Cation-Adjusted Mueller-Hinton Broth (CAMHB) / Mueller-Hinton Agar (MHA) |
| Escherichia coli | 25922 | Gram-negative | CAMHB / MHA |
| Pseudomonas aeruginosa | 27853 | Gram-negative | CAMHB / MHA |
| Candida albicans | 90028 | N/A (Yeast) | RPMI-1640 Medium |
2.3. Culture Media and Reagents
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): For broth microdilution assays with bacteria.
-
Mueller-Hinton Agar (MHA): For disk diffusion assays and bacterial viability counts.
-
RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS: For antifungal susceptibility testing.
-
Sabouraud Dextrose Agar/Broth: For the routine culture of fungi.
-
Tryptic Soy Broth/Agar: For the routine culture of bacteria.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
DMSO (Dimethyl sulfoxide): ACS grade or higher.
-
Standard Antimiotics: Ciprofloxacin, Vancomycin, Fluconazole (for use as positive controls).
-
0.5 McFarland Turbidity Standard.
-
Sterile 96-well microtiter plates.
-
Sterile Petri dishes, pipettes, and other standard microbiology laboratory equipment.
Section 3: Experimental Protocols
3.1. Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[11][12][13]
Caption: Workflow for the disk diffusion antimicrobial assay.
Step-by-Step Procedure:
-
Preparation of Inoculum and Plate:
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.
-
-
Preparation and Application of Disks:
-
Sterile blank paper disks (6 mm diameter) are impregnated with a known amount of the 4-Bromo-2-(4-ethylpiperazino)thiazole solution (e.g., 10 µL of a 3 mg/mL solution to yield a 30 µg disk).
-
Allow the solvent (DMSO) to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the agar surface. Gently press to ensure complete contact.
-
Include a control disk with only DMSO and a disk with a standard antibiotic.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Section 4: Data Analysis and Interpretation
4.1. Interpreting MIC Results
The MIC value is a quantitative measure of the compound's potency. A lower MIC value indicates higher potency. The results should be compared to those of standard antibiotics tested under the same conditions.
Example Data Table for MIC Results (µg/mL):
| Organism | 4-Bromo-2-(4-ethylpiperazino)thiazole | Ciprofloxacin | Vancomycin | Fluconazole |
| S. aureus ATCC 29213 | 16 | 0.5 | 1 | N/A |
| E. coli ATCC 25922 | 32 | 0.015 | N/A | N/A |
| P. aeruginosa ATCC 27853 | >128 | 0.25 | N/A | N/A |
| C. albicans ATCC 90028 | 8 | N/A | N/A | 0.5 |
4.2. Interpreting Disk Diffusion Results
The diameter of the zone of inhibition correlates with the susceptibility of the microorganism to the compound. Larger zones indicate greater susceptibility. While this method is primarily qualitative for novel compounds without established breakpoints, it provides a valuable initial screen.
Example Data Table for Disk Diffusion Results (Zone Diameter in mm):
| Organism | 4-Bromo-2-(4-ethylpiperazino)thiazole (30 µg) | Ciprofloxacin (5 µg) | Vancomycin (30 µg) | Fluconazole (25 µg) |
| S. aureus ATCC 29213 | 18 | 25 | 17 | N/A |
| E. coli ATCC 25922 | 15 | 30 | N/A | N/A |
| P. aeruginosa ATCC 27853 | 0 | 28 | N/A | N/A |
| C. albicans ATCC 90028 | 20 | N/A | N/A | 28 |
Section 5: Quality Control and Troubleshooting
5.1. Essential Quality Control Measures
-
Strain Purity: Always ensure the purity of the microbial cultures before use.
-
Inoculum Density: The density of the initial inoculum is critical. A consistent 0.5 McFarland standard must be used.
-
Growth and Sterility Controls: The growth control must show adequate turbidity, and the sterility control must show no growth.
-
Reference Standards: The MIC or zone diameter for the QC strains with standard antibiotics must fall within the acceptable ranges published by CLSI or EUCAST. [2] 5.2. Common Troubleshooting Scenarios
| Problem | Possible Cause(s) | Solution(s) |
| No growth in control wells | Inoculum too dilute, inactive microorganisms, improper incubation | Verify inoculum preparation, use fresh cultures, check incubator settings |
| Growth in sterility control wells | Contamination of broth or plate | Use fresh, sterile materials |
| QC strain results out of range | Incorrect inoculum density, expired reagents, improper incubation, procedural error | Re-check all steps of the protocol, use new reagents, verify incubator temperature |
| Poor or inconsistent growth on MHA plates | Agar depth incorrect, plates too wet or too dry | Ensure agar depth is 4±1 mm, allow plates to dry before inoculation |
Section 6: Conclusion and Future Directions
The protocols outlined in this application note provide a standardized framework for the initial antimicrobial evaluation of 4-Bromo-2-(4-ethylpiperazino)thiazole . The data generated will establish its spectrum of activity and relative potency, guiding further investigation.
Subsequent studies may include:
-
Minimum Bactericidal Concentration (MBC) Assays: To determine if the compound is bacteriostatic or bactericidal.
-
Time-Kill Kinetic Assays: To assess the rate at which the compound kills the target microorganisms.
-
Mechanism of Action Studies: To identify the specific cellular target of the compound.
-
In vivo Efficacy Studies: To evaluate the compound's activity in an animal model of infection.
The systematic application of these robust in vitro assays is a critical first step in the journey of developing novel thiazole derivatives into clinically effective antimicrobial agents.
References
-
Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. (2024). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). MDPI. Available at: [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central. Available at: [Link]
-
Synthesis, Antimicrobial Evaluation and In silico Studies of Novel 2,4- disubstituted-1,3-thiazole Derivatives. (2019). Bentham Science Publishers. Available at: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). MDPI. Available at: [Link]
-
Disk Diffusion and Quality Control. (n.d.). EUCAST. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
Clinical Breakpoint Tables. (2021). EUCAST. Available at: [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Available at: [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. (2023). PubMed Central. Available at: [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. (2013). Asian Journal of Chemistry. Available at: [Link]
-
Antimicrobial Studies of Novel Pyrazole and Thiazole-Based Antibacterial Agents. (n.d.). MDPI. Available at: [Link]
-
(PDF) Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. (2025). ResearchGate. Available at: [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). National Institutes of Health (NIH). Available at: [Link]
-
Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023). PubMed. Available at: [Link]
-
M100 Ed35 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2025). ResearchGate. Available at: [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Springer. Available at: [Link]
-
Expert Rules. (n.d.). EUCAST. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]
-
Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. (2015). PubMed. Available at: [Link]
-
Guidance Documents. (n.d.). EUCAST. Available at: [Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Updating Breakpoints in Antimicrobial Susceptibility Testing [asm.org]
- 11. preprints.org [preprints.org]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. An Overview of the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Framework for the Antifungal Screening of 4-Bromo-2-(4-ethylpiperazino)thiazole
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents.[1] Thiazole derivatives represent a promising class of heterocyclic compounds, with many exhibiting a wide range of biological activities.[2][3] This document provides a detailed, multi-tiered framework for the comprehensive preclinical evaluation of "4-Bromo-2-(4-ethylpiperazino)thiazole" (hereafter designated Compound T-EPz ), a novel synthetic molecule. We present a logical progression of protocols, from initial broad-spectrum in vitro screening to preliminary safety and mechanistic studies, culminating in a standard in vivo efficacy model. The methodologies are grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robustness and reproducibility.[4][5] This guide is intended for researchers in mycology, medicinal chemistry, and drug development, providing the technical details and scientific rationale required to rigorously assess the therapeutic potential of Compound T-EPz.
Introduction and Scientific Rationale
The thiazole ring is a key structural motif in numerous pharmaceuticals, including several antimicrobial agents.[3][6] Its presence is associated with various biological activities, and recent research has highlighted the antifungal potential of novel thiazole derivatives against clinically relevant pathogens like Candida albicans and Cryptococcus neoformans.[7][8] The mechanism of action for many thiazole-based antifungals involves the disruption of the fungal cell membrane's integrity by inhibiting the ergosterol biosynthesis pathway, specifically the enzyme lanosterol 14-α-demethylase.[7]
Compound T-EPz incorporates three key chemical features that justify its investigation:
-
Thiazole Core: The foundational heterocyclic scaffold known for its antifungal potential.
-
4-Ethylpiperazino Group: This moiety can enhance solubility and bioavailability and may provide additional interaction points with biological targets.
-
4-Bromo Substituent: Halogenation is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a compound, often enhancing its biological activity.
This application note outlines a systematic, three-tiered screening cascade designed to efficiently evaluate Compound T-EPz's antifungal profile, from broad activity to specific efficacy.
Tier 1: Primary In Vitro Antifungal Susceptibility Testing
The initial phase aims to establish the spectrum and potency of Compound T-EPz against a panel of clinically significant fungal pathogens. The primary endpoints are the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Workflow for Primary Screening
Caption: Proposed mechanism of Compound T-EPz via inhibition of ergosterol synthesis.
Protocol 3.2: Sorbitol Protection Assay
This assay helps determine if the compound's activity is related to cell wall disruption. Sorbitol is an osmotic protectant that can stabilize fungal protoplasts if the cell wall is compromised.
Procedure:
-
Perform the MIC assay (Protocol 2.1) in two parallel sets of 96-well plates.
-
In one set of plates, supplement the RPMI-1640 medium with 0.8 M sorbitol.
-
Determine the MIC for Compound T-EPz in both the standard and sorbitol-supplemented media.
-
Interpretation: If the MIC value increases significantly (e.g., four-fold or more) in the presence of sorbitol, it suggests that the compound targets the fungal cell wall. [9]If there is no change, the target is likely elsewhere (e.g., the cell membrane).
Tier 3: Advanced In Vivo Efficacy Assessment
Compounds that demonstrate high potency (in vitro) and selectivity advance to in vivo testing. The murine model of systemic candidiasis is a standard for evaluating the therapeutic efficacy of a potential antifungal drug. [10][11]
Workflow for In Vivo Efficacy Model
Caption: Workflow for the murine systemic candidiasis model.
Protocol 4.1: Murine Model of Systemic Candidiasis
Note: All animal experiments must be conducted under an approved institutional animal care and use committee (IACUC) protocol.
Materials:
-
6-8 week old female ICR or BALB/c mice
-
Candida albicans SC5314 strain
-
Compound T-EPz formulated in a suitable vehicle (e.g., PBS with 5% DMSO and 5% Tween 80)
-
Fluconazole
Procedure:
-
Infection: Induce systemic infection by injecting mice via the lateral tail vein with 1 x 10^5 CFU of C. albicans in 100 µL of sterile saline. [11]2. Treatment Groups: Randomize mice into groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Compound T-EPz (e.g., 1 mg/kg)
-
Group 3: Compound T-EPz (e.g., 5 mg/kg)
-
Group 4: Fluconazole (e.g., 5 mg/kg)
-
-
Drug Administration: Begin treatment 2-4 hours post-infection. Administer the compounds once daily (e.g., via intraperitoneal injection) for 7 consecutive days.
-
Endpoint Analysis:
-
Survival: Monitor mice daily for 14-21 days and record survival. Plot the data as a Kaplan-Meier survival curve.
-
Fungal Burden: On day 4 post-infection, a subset of mice from each group can be euthanized. Harvest the kidneys (the primary target organ), homogenize them, and perform serial dilutions for CFU plating on SDA. Calculate the fungal burden as CFU per gram of tissue. [12]5. Interpretation: A significant increase in survival rate and a significant reduction in kidney fungal burden compared to the vehicle control indicate in vivo efficacy. [10]
-
Conclusion and Path Forward
This application note details a logical and rigorous screening cascade for evaluating the antifungal potential of the novel molecule 4-Bromo-2-(4-ethylpiperazino)thiazole. By progressing through these tiers, researchers can efficiently generate a comprehensive data package covering in vitro potency, spectrum, selectivity, preliminary mechanism, and in vivo proof-of-concept.
A positive outcome—characterized by potent MICs against key pathogens, a high selectivity index (SI > 10), and significant efficacy in the murine model—would strongly support the advancement of Compound T-EPz as a lead candidate for further preclinical development, including medicinal chemistry optimization, ADME/Tox profiling, and formulation studies.
References
- Griffith, R. K. (n.d.). Thiazole antifungals. Research Starters - EBSCO.
-
Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports. Available at: [Link]
-
Arendrup, M. C., & Patterson, T. F. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
-
Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. ResearchGate. Available at: [Link]
-
Li, D., et al. (2023). Broad-spectrum antifungal activity of C12/C14 alkyl triphenylphosphonium salts (TPP-C12 and TPP-C14) against clinically relevant pathogens. Frontiers in Microbiology. Available at: [Link]
-
EUCAST. (n.d.). Clinical breakpoint table. European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Yurttaş, L., et al. (2024). Harnessing thiazole chemistry for antifungal strategies through an experimental and computational chemistry approach: anti-biofilm, molecular docking, dynamics, and DFT analysis. RSC Advances. Available at: [Link]
-
Kim, J. H., et al. (2001). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Gheorghe, A., et al. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules. Available at: [Link]
-
Song, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2014). Synthesis of 2,4-disubstituted thiazoles. ResearchGate. Available at: [Link]
-
iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link]
-
Sharma, S., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Chemistry. Available at: [Link]
-
Fisher, B. T., & Zaoutis, T. E. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society. Available at: [Link]
-
ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal... Retrieved from [Link]
-
Gore, R., & Toley, B. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]
-
Desriani, et al. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Pharmacognosy Journal. Available at: [Link]
-
Hryniuk, I. I., et al. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice. Available at: [Link]
-
Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Vandeputte, P., et al. (2012). Overview of in vivo models for assessing efficacy of antifungal drugs against invasive fungal infections. ResearchGate. Available at: [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical & Laboratory Standards Institute. Retrieved from [Link]
-
Kumar, A., & Kumar, S. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Bartroli, J., et al. (1998). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Espinel-Ingroff, A. (2001). In vitro antifungal susceptibility testing. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Bîcu, E., & Vlase, L. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. Available at: [Link]
-
Veiga, F. F., et al. (2024). Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Perovic, O. (2014). CLSI vs. EUCAST. MYCPD. Available at: [Link]
-
Verma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
-
Al-Jbouri, F. K. H. (2022). Chemical properties of thiadiazole compounds. ResearchGate. Available at: [Link]
Sources
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. cct.mycpd.co.za [cct.mycpd.co.za]
- 6. mdpi.com [mdpi.com]
- 7. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 8. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 12. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
"4-Bromo-2-(4-ethylpiperazino)thiazole" anti-inflammatory properties
Evaluating the Anti-inflammatory Properties of 4-Bromo-2-(4-ethylpiperazino)thiazole: A Methodological Guide
Abstract: This document provides a comprehensive methodological framework for the investigation of the anti-inflammatory properties of the novel compound, 4-Bromo-2-(4-ethylpiperazino)thiazole. As specific biological data for this compound is not yet publicly available, this guide is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical background to systematically evaluate its potential as an anti-inflammatory agent. The protocols detailed herein are based on well-established and validated assays, providing a robust pathway from initial in vitro screening to preliminary in vivo assessment. We describe a tiered approach, beginning with cellular models to assess the compound's impact on key inflammatory mediators and culminating in an acute in vivo model of inflammation. The underlying rationale for experimental design and the exploration of a hypothetical mechanism of action centered on the NF-κB signaling pathway are also discussed.
Introduction: The Therapeutic Potential of Thiazole Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] Given this precedent, novel thiazole derivatives such as 4-Bromo-2-(4-ethylpiperazino)thiazole are promising candidates for new anti-inflammatory therapeutics.
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[2] A central mediator of this process is the transcription factor Nuclear Factor-kappa B (NF-κB), which regulates the expression of a wide array of pro-inflammatory genes.[2][3] These genes include those encoding for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) that produce inflammatory mediators.[4][5][6]
This guide outlines a systematic approach to characterize the anti-inflammatory profile of 4-Bromo-2-(4-ethylpiperazino)thiazole (herein referred to as 'Compound T' for brevity). The workflow is designed to first establish efficacy in a cellular model of inflammation and then to probe the underlying mechanism of action.
Proposed Investigational Workflow
A logical, tiered approach is essential for the efficient evaluation of a novel compound. We propose a workflow that progresses from broad screening to more specific mechanistic and in vivo studies. This ensures that resources are committed to more complex assays only after foundational evidence of activity is established.
Caption: Proposed workflow for evaluating Compound T.
Phase 1: In Vitro Screening in Macrophages
The murine macrophage cell line, RAW 264.7, is a widely used and reliable model for studying inflammation.[7] These cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic an acute inflammatory response by producing high levels of nitric oxide (NO), pro-inflammatory cytokines, and other inflammatory mediators.[8]
Protocol: Cell Viability Assay (MTT)
Rationale: Before assessing anti-inflammatory properties, it is crucial to determine the concentration range at which Compound T is not cytotoxic. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of Compound T (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >95% viability for subsequent experiments.
Protocol: Nitric Oxide (NO) Production (Griess Assay)
Rationale: Overproduction of NO by iNOS is a hallmark of inflammation. The Griess assay indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[9][10]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat cells with non-toxic concentrations of Compound T for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS only, and cells with Compound T only.[4]
-
Supernatant Collection: Collect 100 µL of cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[10]
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[11]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Protocol: Pro-inflammatory Cytokine Quantification (ELISA)
Rationale: Pro-inflammatory cytokines such as TNF-α and IL-6 are key mediators of the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method for their quantification.[12]
-
Cell Culture and Stimulation: Prepare and treat cells with Compound T and/or LPS as described in section 3.2.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer’s instructions.[12]
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curve generated.
Illustrative Data Presentation
The results from the in vitro screening assays should be summarized to clearly demonstrate the dose-dependent effects of the compound.
Table 1: Illustrative In Vitro Anti-inflammatory Activity of Compound T
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
|---|---|---|---|---|---|
| Control | - | 100 ± 4.5 | 5.2 ± 1.1 | 3.8 ± 0.9 | 4.1 ± 1.0 |
| LPS (1 µg/mL) | - | 98 ± 3.9 | 100 ± 8.2 | 100 ± 9.1 | 100 ± 8.7 |
| LPS + Compound T | 1 | 99 ± 4.1 | 85.4 ± 7.5* | 88.1 ± 7.9 | 90.3 ± 8.1 |
| LPS + Compound T | 5 | 97 ± 3.6 | 62.1 ± 5.9** | 65.3 ± 6.2** | 68.9 ± 6.5** |
| LPS + Compound T | 10 | 96 ± 4.0 | 40.7 ± 4.8*** | 42.5 ± 5.1*** | 45.2 ± 5.3*** |
| LPS + Compound T | 25 | 95 ± 3.8 | 21.3 ± 3.5*** | 23.9 ± 3.8*** | 25.8 ± 4.1*** |
*Data are presented as mean ± SD (n=3) and are for illustrative purposes only. Statistical significance vs. LPS control: *p<0.05, **p<0.01, **p<0.001.
Phase 2: Mechanistic Studies
Hypothetical Mechanism of Action: Inhibition of the NF-κB Pathway
We hypothesize that Compound T exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway. In its inactive state, NF-κB (a heterodimer, typically of p65 and p50 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[13] Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus where it binds to DNA and initiates the transcription of pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6.[2][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 8. mdpi.com [mdpi.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Frontiers | Extraction, purification, structural elucidation, and immunomodulatory activity of Bletilla striata polysaccharides via the NF-κB signaling pathway [frontiersin.org]
- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the In Vitro Evaluation of 4-Bromo-2-(4-ethylpiperazino)thiazole
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of the novel compound, 4-Bromo-2-(4-ethylpiperazino)thiazole. The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Many thiazole-based drugs function by targeting key enzymes and signaling pathways, making them a fertile ground for drug discovery.[2] This guide presents a tiered, logical workflow designed for researchers and drug development professionals to systematically evaluate the biological potential of 4-Bromo-2-(4-ethylpiperazino)thiazole, starting from broad cytotoxicity screening and moving towards more specific mechanistic studies.
Introduction: The Thiazole Scaffold as a Privileged Structure
The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that is present in numerous FDA-approved drugs and biologically active compounds.[4] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a diverse range of biological targets, including protein kinases and enzymes involved in cell proliferation and survival.[2][3] Thiazole derivatives have been successfully developed as anticancer agents (e.g., Dasatinib), demonstrating their clinical relevance.[2]
Given this background, a novel compound such as 4-Bromo-2-(4-ethylpiperazino)thiazole warrants a thorough investigation to uncover its therapeutic potential. This guide provides a strategic framework for its initial in vitro assessment.
Initial Compound Preparation and Quality Control
Scientific integrity begins with a well-characterized compound. Before initiating biological assays, it is critical to establish the purity and solubility of 4-Bromo-2-(4-ethylpiperazino)thiazole.
2.1 Purity Assessment:
-
Method: Confirm identity and purity using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
2.2 Solubility and Stock Solution Preparation:
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the compound in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Gently vortex or sonicate until the compound is fully dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture to prevent degradation.
-
-
Expert Insight: Always perform a solubility test in the highest concentration of your final working solution within the cell culture medium. Observe for any precipitation, as insoluble compound can lead to inaccurate and non-reproducible results. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Tier 1 Screening: Antiproliferative and Cytotoxic Effects
The first objective is to determine if the compound affects cell viability. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell proliferation and cytotoxicity.[5]
Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 [breast], HepG2 [liver], A549 [lung]).[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-Bromo-2-(4-ethylpiperazino)thiazole from your DMSO stock in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the highest compound concentration, and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plates for a defined period, typically 72 hours, which allows for multiple cell doubling times.[6]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis and Presentation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[5]
| Cell Line | Tissue of Origin | IC₅₀ (µM) of 4-Bromo-2-(4-ethylpiperazino)thiazole |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| HepG2 | Hepatocellular Carcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HCT116 | Colon Carcinoma | Experimental Value |
| Table 1: Template for summarizing IC₅₀ data. |
Tier 2 Investigation: Elucidating the Mechanism of Cell Death
If 4-Bromo-2-(4-ethylpiperazino)thiazole demonstrates significant antiproliferative activity, the next critical step is to determine whether it induces apoptosis (programmed cell death), a desirable trait for anticancer agents.[8]
Workflow for Apoptosis Investigation
Caption: Workflow for investigating apoptosis induction.
Protocol 4.1: Annexin V & Propidium Iodide (PI) Staining
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[9][10] PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membranes.[10]
Procedure:
-
Treat cells with 4-Bromo-2-(4-ethylpiperazino)thiazole at concentrations around the IC₅₀ value for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[11]
-
Incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12]
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 4.2: Caspase-3/7 Activity Assay
Principle: Caspases-3 and -7 are key "executioner" caspases. Their activation is a hallmark of apoptosis. This assay uses a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule (a p-nitroanilide [pNA] chromophore or a fluorophore).[13] Cleavage of the substrate by active caspase-3/7 releases the reporter, which can be quantified.[14]
Procedure:
-
Treat cells as described above.
-
Lyse the cells using a provided lysis buffer on ice.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
Add the cell lysate to a 96-well plate containing the DEVD-pNA substrate in assay buffer.
-
Incubate at 37°C for 1-2 hours.[15]
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3/7 activity.
Protocol 4.3: Western Blot for Apoptosis Markers
Principle: Western blotting provides visual confirmation of the activation of the apoptotic cascade by detecting the cleavage of key proteins.[16]
Procedure:
-
Protein Extraction: After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Cleaved Caspase-3
-
Cleaved PARP
-
β-Actin or GAPDH (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the cleaved forms of Caspase-3 and PARP confirms apoptosis induction.
Tier 3 Investigation: Target Deconvolution and Pathway Analysis
Thiazole derivatives are well-documented as protein kinase inhibitors.[3][17] If the compound induces apoptosis, it is plausible that it does so by inhibiting a key survival kinase.
Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibition of a kinase signaling pathway.
Protocol 5.1: In Vitro Kinase Inhibition Assay
Principle: To directly test if the compound inhibits a specific kinase, a cell-free biochemical assay is performed. This measures the transfer of a phosphate group from ATP to a substrate by a purified kinase enzyme.
General Procedure:
-
In a multi-well plate, combine the purified kinase, its specific substrate, and varying concentrations of 4-Bromo-2-(4-ethylpiperazino)thiazole in a kinase assay buffer.
-
Initiate the reaction by adding ATP (often [γ-³²P]ATP or in a system coupled with a detection reagent).
-
Incubate for a specified time at 30°C.
-
Terminate the reaction and measure the amount of phosphorylated substrate. Detection methods vary widely and include radioactivity measurement, fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Calculate the IC₅₀ value for kinase inhibition.
Protocol 5.2: Cellular Signaling Pathway Analysis by Western Blot
Principle: To determine if the compound affects kinase signaling pathways within the cell, the phosphorylation status of key downstream proteins is analyzed. A decrease in the phosphorylated form of a protein suggests inhibition of an upstream kinase.
Procedure:
-
Treat cells with the compound at the IC₅₀ concentration for various short time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Prepare cell lysates and perform Western blotting as described in Protocol 4.3.
-
Probe separate membranes with antibodies against both the phosphorylated and total forms of key signaling proteins (e.g., p-Akt vs. Total Akt; p-ERK vs. Total ERK).
-
A reduction in the ratio of phosphorylated protein to total protein indicates that the compound is interfering with that specific signaling pathway.
Tier 4 Screening: Antimicrobial Activity
The broad biological activity of thiazoles includes antimicrobial effects. A simple screen can determine if 4-Bromo-2-(4-ethylpiperazino)thiazole has potential in this area.
Protocol 6.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]
Procedure:
-
In a 96-well plate, prepare two-fold serial dilutions of the compound in a suitable sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[18]
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubate the plate at 35-37°C for 16-24 hours.[19]
-
The MIC is the lowest concentration of the compound at which no turbidity (visible growth) is observed.
| Microbial Strain | Type | MIC (µg/mL) of 4-Bromo-2-(4-ethylpiperazino)thiazole |
| Staphylococcus aureus | Gram-positive Bacteria | Experimental Value |
| Escherichia coli | Gram-negative Bacteria | Experimental Value |
| Candida albicans | Fungal (Yeast) | Experimental Value |
| Table 2: Template for summarizing MIC data. |
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7310.
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
- Hassan, A. A., & Abou-Seri, S. M. (2024).
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
- Sharma, S., et al. (2024). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-21.
-
ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and.... Retrieved from [Link]
- Hassan, A. A., & Abou-Seri, S. M. (2024).
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Retrieved from [Link]
- Singh, R., Letai, A., & Sarosiek, K. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (148), e59579.
-
PubChem. (n.d.). 4-Bromo-1,3-thiazole-2-carboxylic acid. Retrieved from [Link]
-
bioMérieux. (2022). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
- Wang, X., et al. (2013). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 56(17), 6945–6957.
- Kumar, S., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17897–17910.
- Lavrik, I. N., & Krueger, A. (2017). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1537, 11–17.
-
CLYTE. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
- Khan, I., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
- Martínez-Ramos, C., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 14(11), 2288.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755.
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Infectious Diseases Society of America. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Retrieved from [Link]
- Cukurova, I., et al. (2013). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Letters in Drug Design & Discovery, 10(8), 734-742.
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromothiazole. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. kumc.edu [kumc.edu]
- 13. mpbio.com [mpbio.com]
- 14. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Application Notes & Protocols: 4-Bromo-2-(4-ethylpiperazino)thiazole
A Guide for Strategic Deployment in Early-Stage Drug Discovery
Executive Summary & Scientific Rationale
4-Bromo-2-(4-ethylpiperazino)thiazole is a heterocyclic compound whose potential as a research chemical is inferred from its distinct structural motifs rather than from extensive prior investigation. An analysis of its architecture reveals three key features that form the basis of its strategic value in medicinal chemistry:
-
The 2-Aminothiazole Core: This scaffold is a "privileged" structure in drug discovery, known to interact with a wide range of biological targets.[1][2][3] Derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4][5][6]
-
The Substituted Piperazine Moiety: The N-ethylpiperazine group is a common feature in pharmacologically active compounds, particularly those targeting the central nervous system (CNS). It often enhances aqueous solubility, improves pharmacokinetic profiles, and provides a key interaction point with target proteins.[7]
-
The C4-Bromo Substituent: The bromine atom at the 4-position of the thiazole ring is not merely a modulator of electronic properties; it is a versatile synthetic handle. It is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the rapid generation of analog libraries for Structure-Activity Relationship (SAR) studies.[8][9][10][11][12]
Collectively, these features position 4-Bromo-2-(4-ethylpiperazino)thiazole as an ideal starting point for two primary research applications: (A) as a lead scaffold for screening against kinases and other enzyme targets, and (B) as a foundational building block for fragment-based drug discovery (FBDD) and library synthesis. This document provides the scientific context and detailed protocols for pursuing these applications.
Physicochemical Properties & Handling
Before initiating any experimental work, it is crucial to understand the basic properties and safe handling procedures for the compound.
| Property | Value | Source |
| Molecular Formula | C9H14BrN3S | PubChem |
| Molecular Weight | 276.20 g/mol | PubChem |
| Appearance | Typically an off-white to yellow solid | Inferred |
| Solubility | Expected to be soluble in DMSO, DMF, and chlorinated solvents. Limited aqueous solubility. | Inferred |
| CAS Number | 1001923-38-0 | PubChem |
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Keep container tightly sealed. Recommended storage temperature: 2-8°C.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a chemical fume hood to avoid inhalation of dust or vapors.
Application I: Lead Scaffold for Kinase Inhibitor Screening
Scientific Justification: The 2-aminothiazole scaffold is a cornerstone of many clinically approved and investigational kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a highly effective hinge-binding motif. The piperazine moiety can extend into the solvent-exposed region or target additional pockets, while the C4 position (currently occupied by bromine) explores the sugar pocket region. Therefore, screening this compound against a panel of kinases is a logical first step to identify potential therapeutic leads.[5]
Workflow for Kinase Inhibitor Discovery
Caption: Workflow for identifying and validating kinase inhibitor hits.
Protocol 3.1: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol describes a universal biochemical assay to measure the activity of a kinase and the inhibitory potential of the test compound. It quantifies the amount of ADP produced during the kinase reaction.
A. Materials & Reagents:
-
4-Bromo-2-(4-ethylpiperazino)thiazole ("Test Compound")
-
Recombinant Kinase of interest (e.g., SRC, ABL, EGFR)
-
Kinase-specific substrate peptide
-
ATP, Ultra-Pure
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
DMSO, Anhydrous
B. Experimental Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.
-
Create a serial dilution plate (11-point, 1:3 dilution series) in DMSO, starting from 1 mM. This will be the source for the final assay concentrations.
-
-
Assay Plate Setup (5 µL final volume per well):
-
Step 1 (Addition of Compound): Add 50 nL of compound dilutions from the serial dilution plate to the 384-well assay plate. Include "DMSO only" wells for high (100% activity) and low (0% activity) controls.
-
Step 2 (Addition of Kinase/Substrate Mix): Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. Add 2.5 µL of this solution to each well.
-
Step 3 (Initiation of Reaction): Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the specific kinase. Add 2.5 µL of the ATP solution to all wells except the "low control" wells (add buffer instead).
-
Step 4 (Incubation): Mix the plate gently on a plate shaker for 30 seconds. Centrifuge at 500 x g for 1 minute. Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Step 5 (Stop Reaction & Deplete ATP): Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Step 6 (Generate Luminescent Signal): Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly formed ADP into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Step 7 (Read Plate): Measure luminescence using a plate reader (e.g., BMG PHERAstar).
-
C. Data Analysis & Validation:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Lumi_Sample - Lumi_Low) / (Lumi_High - Lumi_Low))
-
Determine IC50: Plot % Inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation: The Z'-factor for the assay should be ≥ 0.5, indicating a robust and reliable screening window. This is calculated from the high and low control wells.
Application II: Building Block for SAR Library Synthesis
Scientific Justification: The C4-bromo group is a powerful tool for medicinal chemists. It enables rapid diversification of the core scaffold through palladium-catalyzed cross-coupling reactions.[9][12] The Suzuki-Miyaura coupling, in particular, is a robust and versatile reaction for forming C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl groups.[10][13] This strategy allows for a systematic exploration of the chemical space around the core, which is essential for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14]
Synthetic Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 4.1: Parallel Synthesis of a 12-Compound Library via Suzuki Coupling
This protocol outlines a method for the parallel synthesis of a small library of analogs using a 12-position reaction block.
A. Materials & Reagents:
-
4-Bromo-2-(4-ethylpiperazino)thiazole ("Substrate")
-
A diverse set of 12 aryl or heteroaryl boronic acids/esters ("Coupling Partners")
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
12-position parallel synthesis reaction block with reflux condensers
-
Inert atmosphere manifold (Nitrogen or Argon)
B. Experimental Procedure:
-
Reactor Setup:
-
To each of the 12 reaction vials, add the Substrate (e.g., 50 mg, 1.0 eq).
-
To each respective vial, add a unique Boronic Acid Coupling Partner (1.2 eq).
-
Add Potassium Carbonate (3.0 eq).
-
Add the Palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Note: Perform this in a glovebox or under a steady stream of inert gas to minimize catalyst degradation.
-
-
Reaction Execution:
-
Seal the vials with septa.
-
Using a syringe, add anhydrous Dioxane (e.g., 2 mL) and degassed Water (e.g., 0.5 mL) to each vial.
-
Purge each vial with inert gas for 5 minutes.
-
Place the vials in the reaction block and heat to 90-100°C with stirring for 4-16 hours. Monitor reaction progress by TLC or LC-MS if possible.
-
-
Workup and Purification:
-
Cool the reaction block to room temperature.
-
Quench each reaction by adding water (5 mL).
-
Extract each reaction mixture with Ethyl Acetate (3 x 10 mL).
-
Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify each crude product using an automated parallel flash chromatography system to yield the 12 distinct C4-aryl analogs.
-
C. Validation and Characterization:
-
Confirm the identity and purity of each final compound using LC-MS and ¹H NMR spectroscopy.
-
The purified library is now ready for screening in the biological assays described in Section 3.0 to establish an initial SAR.
Conclusion & Future Directions
4-Bromo-2-(4-ethylpiperazino)thiazole represents a strategically designed chemical tool. Its inherent structural motifs suggest a high probability of interaction with therapeutically relevant targets, particularly protein kinases. The protocols provided herein offer a clear, logical, and experimentally sound pathway for researchers to unlock this potential. By first employing the compound as a lead scaffold in broad screening campaigns and subsequently utilizing its built-in synthetic functionality for rapid SAR exploration, drug discovery teams can efficiently translate this promising starting point into a validated hit series and, potentially, a novel class of therapeutic agents.
References
-
Khalifa M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22. [Link]
-
Lesyk R. B., et al. (2020). Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. ResearchGate. [Link]
-
Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. [Link]
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]
-
Various Authors. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. [Link]
-
Borcea, A. M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(2), 445. [Link]
-
Hassan, M. Z., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 14. [Link]
-
Various Authors. (2022). Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review. ResearchGate. [Link]
-
Kumar, R., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]
-
Various Authors. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. RSC Discovery. [Link]
-
Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
-
Worku, H., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8089. [Link]
-
Fouad, M. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 153-162. [Link]
-
Al-Soud, Y. A., et al. (2010). Synthesis, in vitro Antiproliferative and Anti-HIV Activity of New Derivatives of 2-Piperazino-1,3-benzo[d]thiazoles. Zeitschrift für Naturforschung B, 65(11), 1372-1380. [Link]
-
Various Authors. (2021). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Various Authors. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4939. [Link]
-
Various Authors. (2021). Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand. ResearchGate. [Link]
-
Various Authors. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 11099. [Link]
-
Various Authors. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Research Square. [Link]
-
Tu, N. P., et al. (2023). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 13(39), 27361-27365. [Link]
-
Various Authors. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. [Link]
-
Daflos-Salan, C., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Bioorganic & Medicinal Chemistry Letters, 29(24), 126781. [Link]
-
Various Authors. (2019). The synthetic routes to compounds 2–4. ResearchGate. [Link]
-
Siddiqui, S., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PloS one, 13(5), e0196723. [Link]
-
Various Authors. (2017). Traditional synthetic routes to 4,7‐dibromo‐2,1,3‐benzothiadiazole... ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jbarbiomed.com [jbarbiomed.com]
- 7. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 11. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Emerging Role of 4-Bromo-2-(4-ethylpiperazino)thiazole in Modern Drug Discovery
Abstract
The confluence of privileged structural motifs in a single molecular entity represents a powerful strategy in medicinal chemistry. The compound 4-Bromo-2-(4-ethylpiperazino)thiazole is an exemplar of this approach, integrating the biologically versatile 2-aminothiazole core with the pharmacologically significant piperazine moiety. The 2-aminothiazole scaffold is a well-established "privileged structure" in drug discovery, forming the backbone of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[1][2] Similarly, the piperazine ring is a ubiquitous functional group in marketed drugs, frequently incorporated to enhance aqueous solubility, improve bioavailability, and modulate receptor affinity.[3][4][5] This guide provides a comprehensive overview of the potential applications of 4-Bromo-2-(4-ethylpiperazino)thiazole as a research tool, detailing its scientific rationale and providing robust, field-proven protocols for its evaluation in anticancer and antimicrobial screening campaigns.
Scientific Rationale & Core Structural Analysis
The therapeutic potential of this compound class is rooted in the synergistic combination of its two core heterocycles.
-
The 2-Aminothiazole Core: This scaffold is a cornerstone of medicinal chemistry. Its prevalence stems from its rigid, planar structure and its capacity for forming multiple hydrogen bonds, allowing it to serve as a versatile pharmacophore.[6] Notably, it is a key component in clinically approved drugs such as the multi-kinase inhibitor Dasatinib , used in cancer therapy.[7] The 2-aminothiazole nucleus is associated with a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[8][9] However, researchers should be aware that the aminothiazole group can also be a potential toxicophore, susceptible to metabolic activation, which warrants careful safety profiling during development.[1][2]
-
The Piperazine Moiety: Piperazine is a six-membered heterocycle prized for its ability to improve the physicochemical properties of a lead compound.[10] Its basic nitrogens are often protonated at physiological pH, which can enhance aqueous solubility and facilitate interactions with biological targets. It is a key fragment in blockbuster drugs like the anticancer agent Imatinib and the antibiotic Ciprofloxacin , where it contributes to target engagement and favorable pharmacokinetics.[5]
The specific subject of this guide, 4-Bromo-2-(4-ethylpiperazino)thiazole , combines these features with two additional points of interest for structure-activity relationship (SAR) studies:
-
4-Bromo substituent: Provides a handle for further chemical modification via cross-coupling reactions, enabling rapid library synthesis for lead optimization.
-
N-ethyl group: Modulates the basicity and lipophilicity of the piperazine ring, which can fine-tune target binding and cell permeability.
Potential Application I: Anticancer Agent Screening
Rationale: The 2-aminothiazole scaffold is present in numerous potent kinase inhibitors and cytotoxic agents.[7] Analogs of 2-(piperazino)thiazole have demonstrated significant activity against a wide range of human cancer cell lines.[7][8] Therefore, a primary application for this compound is as a hit-finding molecule in oncology drug discovery.
Protocol 2.1: Cellular Viability Assessment via MTS Assay
This protocol determines the compound's effect on cancer cell proliferation and cytotoxicity. The MTS assay is a colorimetric method where a tetrazolium salt is bioreduced by metabolically active cells into a colored formazan product.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) in appropriate media until they reach ~80% confluency.
-
Cell Seeding: Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of 4-Bromo-2-(4-ethylpiperazino)thiazole in DMSO. Create a 2-fold serial dilution series in culture media to achieve final concentrations ranging from 100 µM to ~0.1 µM. Remember to include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Treat cells for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation & Readout: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Self-Validation & Controls:
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
Negative Control: Vehicle (DMSO) only. This represents 100% viability.
-
Blank: Media and MTS reagent only (no cells).
Potential Application II: Antimicrobial Agent Screening
Rationale: Piperazine-tethered thiazole compounds have shown promising antimicrobial activity.[11] Some analogs exhibit potent effects against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12] One of the proposed mechanisms for a similar scaffold is the inhibition of DNA gyrase, a crucial bacterial enzyme.[13]
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of the compound that prevents visible growth of a microorganism.
Methodology:
-
Bacterial Culture: Inoculate a bacterial strain (e.g., S. aureus, E. coli) in appropriate broth (e.g., Mueller-Hinton Broth - MHB) and incubate overnight.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of 4-Bromo-2-(4-ethylpiperazino)thiazole in MHB, typically from 64 µg/mL down to 0.125 µg/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the compound dilution.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring absorbance at 600 nm.
Self-Validation & Controls:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin, Ampicillin).[5][12]
-
Negative Control (Growth): Bacteria with no compound.
-
Sterility Control: Broth only, no bacteria.
Table 1: Example MIC Data Interpretation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Test Compound | 8 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 |
| Ampicillin | 0.25 | 8 | >64 |
Data is hypothetical and for illustrative purposes only.
Protocol 3.2: Bacterial DNA Gyrase Inhibition Assay
This is a cell-free biochemical assay to determine if the compound directly inhibits the supercoiling activity of DNA gyrase. Commercial kits are widely available (e.g., from Inspiralis or ProFoldin).
Methodology:
-
Reaction Setup: On ice, prepare a reaction mix in a microcentrifuge tube or 96-well plate. A typical reaction includes: Assay Buffer, Relaxed Plasmid DNA (substrate), DNA Gyrase Enzyme, and ATP.
-
Compound Addition: Add varying concentrations of 4-Bromo-2-(4-ethylpiperazino)thiazole (or DMSO vehicle control) to the reaction tubes.
-
Initiate Reaction: Incubate the mixture at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop solution/dye (e.g., containing SDS and Proteinase K).
-
Analysis via Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel until there is clear separation between the supercoiled (product) and relaxed (substrate) forms of the plasmid.
-
Data Interpretation: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band compared to the no-compound control.
Conclusion and Future Directions
4-Bromo-2-(4-ethylpiperazino)thiazole is a promising chemical scaffold for hit-finding and lead-optimization campaigns. Its constituent parts, the 2-aminothiazole and piperazine moieties, are validated components of numerous clinically successful drugs. The protocols outlined in this guide provide a robust framework for initiating the biological evaluation of this compound in the key therapeutic areas of oncology and infectious disease. Positive results from these initial screens would justify further investigation into mechanism of action, SAR studies using the bromo-substituent, and ADME/Tox profiling to assess its potential as a developmental candidate.
References
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical Research in Toxicology. [Link][1][2]
-
Yu, H., et al. (2019). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry. [Link][6]
-
Pashaei, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Bioorganic Chemistry. [Link][7]
-
Request PDF. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate. [Link][8]
-
MDPI. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. [Link][13]
-
Kumar, A., et al. (2022). An evolving role of piperazine moieties in drug design and discovery. Future Medicinal Chemistry. [Link][3]
-
Al-Hujaily, E. M., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules. [Link][11]
-
ResearchGate. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link][10]
-
Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link][4]
-
Gevorgyan, A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. [Link][12]
-
Badr, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link][9]
-
Wiley Online Library. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link][5]
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: A Comprehensive Guide to the Target Identification of 4-Bromo-2-(4-ethylpiperazino)thiazole
Abstract: The identification of a small molecule's cellular targets is a critical step in drug discovery and chemical biology, transforming a bioactive compound into a tool for understanding biological pathways and a lead for therapeutic development. This guide provides a comprehensive, multi-pronged strategy for the elucidation of protein targets for "4-Bromo-2-(4-ethylpiperazino)thiazole," a molecule belonging to the thiazole class of heterocycles. Thiazole derivatives are known to possess a wide spectrum of biological activities, including anticancer and antimicrobial properties, making the deconvolution of their mechanism of action a high-priority endeavor[1][2]. We present an integrated workflow that combines initial in silico predictions with robust experimental validation, centering on affinity-based chemoproteomics, and culminating in definitive target engagement assays. Each protocol is designed to be self-validating by incorporating essential controls, ensuring the generation of high-confidence data for researchers in drug development and molecular pharmacology.
Section 1: Strategic Framework for Target Identification
The journey from a bioactive small molecule to a validated biological target requires a systematic and multi-faceted approach. A singular method is rarely sufficient to overcome the complexities of cellular interactions. Therefore, we propose a logical workflow that begins with hypothesis generation and progressively moves towards empirical validation. This strategy is designed to maximize efficiency and minimize the pursuit of false positives.
The core pillars of this strategy are:
-
In Silico Prediction: Leveraging the known structure of 4-Bromo-2-(4-ethylpiperazino)thiazole to computationally screen against vast libraries of protein structures. This cost-effective first step narrows the field of potential targets and generates initial, testable hypotheses[3].
-
Affinity-Based Target Capture: Employing chemical proteomics to physically isolate binding partners from a complex biological milieu (e.g., cell lysate). This is the central experimental phase of the workflow and relies on the synthesis of a specialized chemical probe[4][5].
-
Mass Spectrometry-Based Identification: Utilizing high-resolution mass spectrometry to identify the proteins captured by the affinity probe, providing a list of high-probability candidate targets[6][7].
-
Rigorous Validation: Confirming the interaction between the parent molecule and candidate proteins through orthogonal biochemical and cellular assays. This final stage is crucial for verifying the biological relevance of the identified targets.
The relationship between these stages is illustrated in the workflow diagram below.
Part I: In Silico Target Prediction Protocol
Computational methods serve as a powerful preliminary step to forecast potential protein targets, thereby focusing subsequent experimental efforts. By docking the 3D structure of 4-Bromo-2-(4-ethylpiperazino)thiazole against a database of protein structures, we can identify proteins with favorable binding pockets and estimate binding affinities[8].
Protocol 1: Reverse Docking for Target Hypothesis Generation
Principle: Reverse (or inverse) docking screens a single ligand against a library of potential macromolecular targets. This computational technique predicts the binding energy and pose of the small molecule within the active or allosteric sites of numerous proteins, and the top-scoring hits become candidates for experimental follow-up[8].
Methodology:
-
Ligand Preparation:
-
Generate a 3D structure of 4-Bromo-2-(4-ethylpiperazino)thiazole using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign partial charges (e.g., Gasteiger charges).
-
-
Target Database Preparation:
-
Select a relevant protein structure database. A common choice is the Protein Data Bank (PDB), filtered for human proteins with well-defined binding pockets.
-
Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges. This step is critical for accurate docking and is often automated in software packages.
-
-
Docking Simulation:
-
Utilize a validated docking program (e.g., AutoDock Vina, Schrödinger Glide, GOLD).
-
Define the search space for each protein, typically centered around known binding cavities.
-
Execute the docking algorithm to screen the prepared ligand against each protein in the database.
-
-
Scoring and Analysis:
-
The software will generate a binding affinity score (e.g., kcal/mol) for each protein-ligand interaction.
-
Rank all proteins based on their predicted binding scores.
-
Visually inspect the binding poses of the top-ranked hits to ensure the interactions are chemically plausible (e.g., hydrogen bonds, hydrophobic contacts).
-
Data Interpretation:
The output is a ranked list of potential protein targets. It is crucial to treat these as hypotheses, not definitive results. The data should be organized to facilitate prioritization.
| Rank | Protein Target (PDB ID) | Gene Name | Binding Score (kcal/mol) | Key Predicted Interactions |
| 1 | 3LPK | BRAF | -9.8 | H-bond with Cys532, Pi-stacking with Phe595 |
| 2 | 1KE8 | p38 MAPK | -9.5 | H-bond with Met109, Salt bridge with Lys53 |
| 3 | 5T35 | CDK2 | -9.1 | H-bond with Leu83 |
| ... | ... | ... | ... | ... |
Part II: Chemoproteomics-Based Target Identification
The cornerstone of experimental target discovery is affinity chromatography, a powerful method to isolate binding proteins from their native environment[9][10]. This requires the synthesis of a chemical probe where the small molecule is attached to a solid support via a linker, allowing it to act as "bait"[4][5].
Protocol 2: Synthesis of a Biotinylated Affinity Probe
Principle: To immobilize the compound, a linker and a biotin handle are covalently attached. The attachment point on the parent molecule should be chosen to minimize disruption of the pharmacophore responsible for target binding. For 4-Bromo-2-(4-ethylpiperazino)thiazole, the N-ethyl group of the piperazine ring is a synthetically accessible and likely solvent-exposed position, making it an ideal anchor point.
Hypothetical Synthesis Scheme:
-
De-ethylation: Selective removal of the ethyl group from the piperazine nitrogen to yield 4-Bromo-2-(piperazino)thiazole.
-
Linker Attachment: Acylation of the secondary amine on the piperazine with a linker containing a terminal protected amine and a carboxyl group (e.g., Fmoc-NH-(PEG)n-COOH).
-
Fmoc Deprotection: Removal of the Fmoc protecting group to reveal a free primary amine.
-
Biotinylation: Amide coupling of the free amine with NHS-activated biotin.
(Note: This is a conceptual protocol. An experienced synthetic chemist should optimize the specific reaction conditions.)
Protocol 3: Affinity Chromatography Pull-Down
Principle: The biotinylated probe is immobilized on streptavidin-coated beads. When incubated with a cell lysate, proteins that specifically bind to the probe are captured. Non-specific binders are removed through a series of washes, and the specific binders are then eluted for analysis[10].
Materials:
-
Biotinylated probe and parent compound (for competition).
-
Streptavidin-coated magnetic beads.
-
Cell lysate from a relevant cell line.
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., 2% SDS in PBS, or boiling in Laemmli buffer).
Methodology:
-
Bead Preparation: Resuspend streptavidin beads in Lysis Buffer.
-
Probe Immobilization: Incubate beads with the biotinylated probe (e.g., 10 µM) for 1 hour at 4°C with rotation.
-
Blocking: Wash the probe-conjugated beads to remove unbound probe and block remaining biotin-binding sites with free biotin.
-
Lysate Preparation: Harvest cells, lyse in Lysis Buffer on ice, and clarify by centrifugation to obtain the soluble proteome. Determine protein concentration (e.g., via BCA assay).
-
Affinity Capture: Add 1-2 mg of cell lysate to the probe-conjugated beads. Incubate for 2-4 hours at 4°C with rotation.
-
Control Set-up (CRITICAL):
-
Negative Control: Incubate lysate with streptavidin beads that have not been conjugated to the probe.
-
Competition Control: Pre-incubate the lysate with a 100-fold molar excess of the free, unmodified parent compound for 1 hour before adding it to the probe-conjugated beads. True targets will bind the free compound and will not be pulled down by the probe.
-
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the washed beads in Elution Buffer and heat (e.g., 95°C for 5 minutes) to denature proteins and release them from the probe.
Protocol 4: Protein Identification by LC-MS/MS
Principle: The eluted proteins are digested into peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry. The fragmentation pattern of each peptide provides a sequence "fingerprint" that is used to identify the parent protein through database searching[7][11].
Methodology:
-
Protein Digestion: The eluted protein sample is subjected to in-solution or on-bead tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: The peptide mixture is injected into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap). Peptides are separated by reverse-phase chromatography and sequentially ionized and fragmented.
-
Database Search: The resulting MS/MS spectra are searched against a protein database (e.g., UniProt/Swiss-Prot) using a search algorithm (e.g., Sequest, Mascot).
-
Quantitative Analysis: Use a label-free quantification (LFQ) approach to compare the abundance of each identified protein across the three samples: (1) Biotinylated Probe, (2) Negative Control, and (3) Competition Control.
Data Interpretation:
A successful experiment will identify proteins that are highly enriched in the probe sample compared to the negative control, and whose enrichment is significantly reduced in the competition control.
| Protein ID | Gene Name | LFQ Intensity (Probe) | LFQ Intensity (Control) | LFQ Intensity (Competition) | Fold Change (Probe/Control) | Status |
| P04049 | RAF1 | 1.5E+08 | 2.1E+05 | 9.8E+05 | 714 | High-Confidence Hit |
| P27361 | MAPK1 | 1.2E+08 | 3.0E+05 | 1.1E+06 | 400 | High-Confidence Hit |
| P62258 | HSP90AA1 | 9.5E+08 | 8.9E+08 | 9.1E+08 | 1.1 | Non-specific Binder |
| Q04759 | KCC2A | 5.4E+07 | 4.9E+07 | 5.2E+07 | 1.1 | Non-specific Binder |
Part III: Target Validation Protocols
Identification of a protein via pull-down is not sufficient proof of a direct and biologically relevant interaction. Orthogonal validation assays are mandatory.
Protocol 5: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method to confirm target engagement in a cellular environment. The principle is that a small molecule binding to its target protein stabilizes the protein's structure, leading to an increase in its melting temperature (Tm). This change can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining via Western blot or mass spectrometry[6].
Methodology:
-
Cell Treatment: Treat cultured cells with the parent compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heating: Harvest the cells, resuspend them in PBS, and divide them into aliquots. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble (non-denatured) protein fraction.
-
Analysis by Western Blot: Analyze the amount of the specific candidate protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.
-
Data Plotting: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and confirms engagement.
References
-
Bhati, M., & Singh, B. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole Ring—A Biologically Active Scaffold. Mini-Reviews in Medicinal Chemistry, 15(1), 1-18. [Link]
-
Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]
-
Tran Nguyen, M. A., Le, T. H., Nguyen, T. K. C., & Nguyen, H. T. (2015). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 714-723. [Link]
-
Li, Y., Zhang, J., & He, J. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(11), 2135-2155. [Link]
-
Lin, J. H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry, 12(17), 1903-1910. [Link]
-
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification of small molecules: a new method based on drug affinity responsive target stability (DARTS). ACS Chemical Biology, 4(11), 949-957. [Link]
-
Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS Chemical Biology, 6(1), 34-46. [Link]
-
Rask-Andersen, M., Almén, M. S., & Schiöth, H. B. (2011). Trends in the exploitation of novel drug targets. Nature Reviews Drug Discovery, 10(8), 579-590. [Link]
-
Ziegler, S., Pries V., & Hedberg, C. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 100-106. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
Al-Ostath, A., Al-Assaf, A., & Al-Tamimi, A. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338. [Link]
-
Kanoh, N. (2012). Affinity-based target identification for bioactive small molecules. Medicinal Chemistry Communications, 3(2), 116-124. [Link]
-
Wikipedia. (n.d.). Chemoproteomics. Retrieved from [Link]
-
Chan, J. N., Vuckovic, D., Sleno, L., & Batist, G. (2015). Target identification by chromatographic co-elution: a new method for the identification of protein targets of small molecules. Molecular & Cellular Proteomics, 14(4), 1088-1099. [Link]
-
Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative. Nature Chemical Biology, 1(5), 252-262. [Link]
-
Lee, H. (2021). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Biorxiv. [Link]
-
Gilbert, L. A., Horlbeck, M. A., & Weissman, J. S. (2014). A new era in functional genomics using CRISPR-Cas9. Nature Reviews Genetics, 15(7), 509-520. [Link]
-
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]
-
Kumar, A., & Kumar, A. (2018). Computational/in silico methods in drug target and lead prediction. Methods in Molecular Biology, 1762, 255-269. [Link]
-
He, W., Yun, L., & Liu, Z. (2016). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Journal of Chemical and Pharmaceutical Research, 8(7), 54-60. [Link]
Sources
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoproteomics Workflows | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Chemical Proteomics Service - Creative Proteomics [creative-proteomics.com]
- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoproteomics - Wikipedia [en.wikipedia.org]
Unraveling the Enigma: A Comprehensive Guide to Elucidating the Mechanism of Action of 4-Bromo-2-(4-ethylpiperazino)thiazole
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Uncharted Territory of a Novel Thiazole Derivative
The thiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The novel compound, 4-Bromo-2-(4-ethylpiperazino)thiazole, represents a previously uncharacterized molecule within this pharmacologically significant class. Its unique substitution pattern suggests the potential for a distinct mechanism of action and therapeutic utility.
This document serves as a comprehensive guide for researchers embarking on the journey to elucidate the mechanism of action (MoA) of this enigmatic compound. We will eschew a rigid, one-size-fits-all template in favor of a logical, multi-stage investigative approach that begins with broad, unbiased phenotypic observations and progressively narrows down to specific molecular targets and pathways. This guide is built on the principles of scientific rigor, providing not just protocols, but the rationale behind each experimental choice to ensure a self-validating and robust investigation.
Stage 1: Phenotypic Screening - Casting a Wide Net to Capture Biological Activity
Before we can understand how a compound works, we must first understand what it does. Phenotypic screening is a powerful, target-agnostic approach to identify the functional consequences of a compound on a cellular or organismal level.[1][2][3] This "classical pharmacology" approach is experiencing a resurgence due to its ability to uncover novel biological pathways and first-in-class drugs.[2]
Application Note: Rationale for a Multi-Assay Phenotypic Screen
Given the diverse activities of thiazole derivatives, a broad initial screen is crucial. We hypothesize that 4-Bromo-2-(4-ethylpiperazino)thiazole may possess anticancer or kinase inhibitory activity. Therefore, our initial phenotypic screen will focus on cell viability across a panel of cancer cell lines and a preliminary assessment of its impact on cellular signaling.
Protocol 1: High-Throughput Cell Viability Screening
Objective: To determine the cytotoxic or cytostatic effects of 4-Bromo-2-(4-ethylpiperazino)thiazole across a diverse panel of human cancer cell lines.
Materials:
-
4-Bromo-2-(4-ethylpiperazino)thiazole (stock solution in DMSO)
-
Panel of human cancer cell lines (e.g., NCI-60 panel or a custom panel representing different cancer types)
-
Appropriate cell culture media and supplements
-
96-well or 384-well clear-bottom cell culture plates
-
Resazurin-based viability reagent (e.g., CellTiter-Blue®)
-
Plate reader capable of fluorescence detection
Procedure:
-
Cell Seeding: Seed the selected cancer cell lines into microplates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 4-Bromo-2-(4-ethylpiperazino)thiazole. Treat the cells with a range of concentrations (e.g., from 1 nM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent like staurosporine).
-
Viability Assay: After the incubation period, add the resazurin-based reagent to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) for each cell line.
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) of 4-Bromo-2-(4-ethylpiperazino)thiazole |
| MCF-7 | Breast | Experimental Value |
| A549 | Lung | Experimental Value |
| HCT116 | Colon | Experimental Value |
| U87 MG | Glioblastoma | Experimental Value |
| K562 | Leukemia | Experimental Value |
This table should be populated with the experimentally determined IC50 values.
Stage 2: Target Identification - Pinpointing the Molecular Interactors
A significant phenotypic effect strongly suggests that 4-Bromo-2-(4-ethylpiperazino)thiazole interacts with one or more cellular proteins. The next critical step is to identify these molecular targets. We will employ a combination of affinity-based and label-free methods to increase the probability of success.[4][5]
Workflow for Target Identification
Caption: A dual-pronged approach for target identification.
Protocol 2: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
Objective: To isolate and identify proteins that directly bind to 4-Bromo-2-(4-ethylpiperazino)thiazole.[4][6][7]
Rationale: This method uses a modified version of the compound ("bait") to "fish" for its binding partners ("prey") from a complex protein mixture, such as a cell lysate.[6]
Part A: Synthesis of an Affinity Probe
-
This step requires synthetic chemistry expertise to conjugate an affinity tag (e.g., biotin) to the 4-Bromo-2-(4-ethylpiperazino)thiazole molecule without disrupting its biological activity. A linker arm is often incorporated to minimize steric hindrance. The biological activity of the tagged compound should be confirmed to be comparable to the untagged parent molecule.
Part B: Pull-down Assay
-
Cell Lysis: Prepare a lysate from a sensitive cell line identified in the phenotypic screen.
-
Incubation: Incubate the cell lysate with the biotinylated compound. As a negative control, incubate a separate aliquot of the lysate with biotin alone and another with the biotinylated compound in the presence of an excess of the free, untagged compound (competition).
-
Capture: Add streptavidin-coated beads to the lysates to capture the biotinylated compound and any bound proteins.[4]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
Part C: Protein Identification by LC-MS/MS
-
Sample Preparation: Digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify the proteins. True binding partners should be significantly enriched in the affinity probe sample compared to the negative controls and should be competed off by the excess free compound.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To identify protein targets by observing changes in their thermal stability upon compound binding in a cellular context.[8][9]
Rationale: The binding of a small molecule to a protein typically increases the protein's resistance to heat-induced denaturation. CETSA measures this stabilization to identify target engagement within intact cells.[9]
Procedure:
-
Cell Treatment: Treat intact cells from a sensitive cell line with 4-Bromo-2-(4-ethylpiperazino)thiazole or a vehicle control.
-
Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-degree increments) for a short period (e.g., 3 minutes), followed by cooling.[10]
-
Lysis: Lyse the cells to release their protein content.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting. A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement.
-
Proteome-wide Analysis (MS-CETSA): For an unbiased approach, the soluble fractions from a few key temperatures can be analyzed by mass spectrometry to identify all proteins that are stabilized by the compound.
Stage 3: Target Validation and Pathway Analysis
Identifying candidate proteins is a major milestone, but it is not the final destination. Target validation is the process of rigorously demonstrating that the interaction with a specific candidate protein is responsible for the compound's observed biological effect.[11][12][13]
Signaling Pathway Analysis Workflow
Caption: Investigating the downstream effects of target engagement.
Protocol 4: Kinome Profiling
Objective: To assess if 4-Bromo-2-(4-ethylpiperazino)thiazole acts as a kinase inhibitor and to determine its selectivity across the kinome.
Rationale: The thiazole core is present in many known kinase inhibitors. Kinome profiling provides a broad and rapid assessment of a compound's activity against a large panel of kinases.[14][15]
Procedure:
-
Service Provider: Engage a commercial service provider that offers kinome profiling (e.g., Eurofins, Reaction Biology).
-
Compound Submission: Submit a sample of 4-Bromo-2-(4-ethylpiperazino)thiazole.
-
Screening: The compound will be screened at one or two fixed concentrations against a panel of hundreds of purified kinases. The percentage of inhibition for each kinase will be determined.
-
Data Analysis: The results will be presented as a "kinome tree" or a table, highlighting the kinases that are significantly inhibited. This provides a set of high-probability candidate targets.
Protocol 5: Western Blotting for Pathway Activation
Objective: To validate the effect of the compound on the signaling pathway downstream of a validated target.[16][17]
Rationale: If the compound inhibits a kinase, the phosphorylation of that kinase's known substrates should decrease. Western blotting with phospho-specific antibodies is the gold standard for observing these changes.[18]
Procedure:
-
Cell Treatment: Treat sensitive cells with 4-Bromo-2-(4-ethylpiperazino)thiazole at its IC50 concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Protein Extraction: Prepare whole-cell lysates.[17]
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of a downstream substrate of the target kinase. Also, probe a parallel blot with an antibody for the total amount of that substrate protein as a loading control.
-
Detection: Use a labeled secondary antibody and a suitable detection method (e.g., chemiluminescence) to visualize the protein bands.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated protein to total protein upon compound treatment confirms pathway inhibition.
Protocol 6: Quantitative Real-Time PCR (RT-qPCR)
Objective: To measure changes in the expression of genes that are known to be regulated by the target's signaling pathway.
Rationale: Altered signaling pathways ultimately lead to changes in gene transcription. RT-qPCR is a sensitive method to quantify these changes for specific genes of interest.[19][20]
Procedure:
-
Cell Treatment: Treat cells with the compound for a longer duration (e.g., 6, 12, or 24 hours) to allow for transcriptional changes.
-
RNA Extraction: Isolate total RNA from the treated and control cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA.
-
qPCR: Perform qPCR using primers specific for target genes. Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[21]
-
Data Analysis: Calculate the relative fold change in gene expression using the delta-delta Ct method. A significant change in the expression of downstream genes provides further evidence of on-target activity.
Stage 4: In Vivo Efficacy Studies
Demonstrating efficacy in a living organism is a crucial step in validating a compound's therapeutic potential. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.[22][23][24]
Protocol 7: Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor activity of 4-Bromo-2-(4-ethylpiperazino)thiazole in an in vivo setting.
Rationale: This model allows for the assessment of a compound's efficacy, pharmacokinetics, and potential toxicity in a whole-animal system, providing data that is more translatable to the clinical setting.[22][25]
Procedure:
-
Model Selection: Choose a cancer cell line that was shown to be sensitive to the compound in vitro.
-
Tumor Implantation: Subcutaneously inject the cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[22]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer 4-Bromo-2-(4-ethylpiperazino)thiazole (via an appropriate route, e.g., oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting to confirm target inhibition in the tumor tissue).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups. A significant reduction in tumor growth in the treated group indicates in vivo efficacy.
Stage 5: Assessing Off-Target Effects
A critical aspect of drug development is understanding a compound's selectivity. Off-target interactions can lead to unexpected toxicity or side effects.[26]
Application Note: Strategies for Off-Target Profiling
-
Computational Prediction: Utilize in silico tools and databases to predict potential off-target interactions based on the chemical structure of the compound.[26][27]
-
Broad Selectivity Panels: Screen the compound against panels of receptors, ion channels, and enzymes to identify unintended activities.
-
Proteome-wide Analysis: The MS-CETSA and AC-MS data from the target identification stage should be carefully analyzed for proteins that show compound-dependent changes but are not the primary target. These may represent off-targets.
Conclusion: Synthesizing a Coherent Mechanism of Action
The successful execution of this multi-stage investigative plan will yield a wealth of data. The final and most critical step is to synthesize these disparate pieces of information into a coherent and well-supported model for the mechanism of action of 4-Bromo-2-(4-ethylpiperazino)thiazole. This model should explain how the compound's direct interaction with its molecular target(s) leads to the observed downstream changes in cellular signaling and gene expression, ultimately resulting in the initial phenotypic effect. This comprehensive understanding is the foundation upon which all future preclinical and clinical development of this promising new molecule will be built.
References
-
Sygnature Discovery. (n.d.). Phenotypic Screening. BioScience. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Phenotypic screening. Retrieved from [Link]
-
Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]
-
Axcelead. (2023, July 14). Affinity Selection-Mass Spectrometry (HT-ASMS). YouTube. Retrieved from [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
- Lomenick, B., & Olsen, R. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in molecular biology (Clifton, N.J.), 1888, 13–24.
- Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
-
EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. Retrieved from [Link]
- Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature reviews. Drug discovery, 16(8), 531–543.
-
Biotechs. (n.d.). Small Molecule Drug Target Identification and Validation. Retrieved from [Link]
- Ciafrè, S. A., & Farace, M. G. (2017). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines.
- Shin, J. Y., & Kim, H. S. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of the Korean Medical Science, 29(12), 1629.
- Inta, D., & Gass, P. (2015). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Journal of neurochemistry, 134(5), 793–804.
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M., Truong, T. H., ... & Loo, J. A. (2009). Target identification of small molecules: an overview of the current applications in drug discovery. Pharmacology & therapeutics, 123(3), 346–358.
- Annis, D. A., Nickbarg, E., Yang, X., Ziebell, M. R., & Whitehurst, C. E. (2006). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. Journal of the American Society for Mass Spectrometry, 17(11), 1600–1608.
-
National Center for Biotechnology Information. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Retrieved from [Link]
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141–157.
-
Food and Drug Administration. (n.d.). qPCR and qRT-PCR analysis: Regulatory points to consider when conducting biodistribution and vector shedding studies. Retrieved from [Link]
- Johnson, R. L., & Johnson, K. A. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
- Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of Direct Protein Targets of Small Molecules. ACS chemical biology, 6(1), 34–46.
-
Crown Bioscience. (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]
-
Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved from [Link]
- Ammar, N. A., & Afzal, A. M. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 807.
-
Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]
-
Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Retrieved from [Link]
-
PLOS One. (n.d.). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Retrieved from [Link]
- Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American journal of medical sciences, 4(9), 429–434.
-
National Center for Biotechnology Information. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Retrieved from [Link]
- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.
- Ong, S. E., & Mann, M. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells.
-
Thermo Fisher Scientific. (2021, October 12). How to measure and minimize off-target effects.... YouTube. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Drug Target Identification and Validation. Retrieved from [Link]
-
ResearchGate. (n.d.). RT-PCR analysis of pre- and post-treatment patient samples. RNA was.... Retrieved from [Link]
-
Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]
-
Gene-Quantification.com. (n.d.). Good practice guide for the application of quantitative PCR (qPCR). Retrieved from [Link]
-
Horizon Discovery. (n.d.). Drug Target Identification & Validation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
-
Frontiers. (n.d.). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Retrieved from [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kinome Profiling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 3. technologynetworks.com [technologynetworks.com]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 6. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 8. news-medical.net [news-medical.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Drug Target Identification & Validation [horizondiscovery.com]
- 14. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 15. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. oaepublish.com [oaepublish.com]
- 20. gene-quantification.de [gene-quantification.de]
- 21. researchgate.net [researchgate.net]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. blog.crownbio.com [blog.crownbio.com]
- 24. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 25. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
- 26. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 27. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Design for 4-Bromo-2-(4-ethylpiperazino)thiazole: A Comprehensive Guide for Preclinical Evaluation
This document provides a detailed guide for the in vivo evaluation of the novel chemical entity, 4-Bromo-2-(4-ethylpiperazino)thiazole. The proposed experimental design is grounded in established preclinical methodologies and aims to thoroughly characterize the compound's pharmacokinetic profile, preliminary safety, and anti-tumor efficacy. This guide is intended for researchers, scientists, and drug development professionals orchestrating the transition of a promising compound from in vitro discovery to in vivo validation.
Introduction and Scientific Rationale
The thiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a piperazine moiety can further enhance pharmacological properties, influencing solubility, cell permeability, and target engagement.[4][5] While the specific biological activity of 4-Bromo-2-(4-ethylpiperazino)thiazole is yet to be fully elucidated in vivo, its structural alerts suggest a potential role as a kinase inhibitor or a modulator of other key signaling pathways implicated in oncogenesis.[6][7][8]
This in vivo experimental plan is therefore designed with a primary focus on oncology, a common therapeutic area for novel thiazole derivatives.[9][10][11] The overarching goal is to generate a robust preliminary dataset to support a go/no-go decision for further preclinical development. The experimental design prioritizes a logical, stepwise approach, beginning with essential pharmacokinetic and tolerability studies before proceeding to a more resource-intensive efficacy evaluation.
All proposed animal studies must be conducted in compliance with institutional and national guidelines for the ethical treatment of animals and should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).[12][13][14][15][16]
Strategic Experimental Workflow
The in vivo evaluation of 4-Bromo-2-(4-ethylpiperazino)thiazole will proceed through three key stages:
-
Phase I: Pharmacokinetics (PK) and Bioavailability. This initial phase is critical to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The data generated will inform dose selection and scheduling for subsequent studies.
-
Phase II: Acute Toxicity and Dose Range Finding. These studies will determine the maximum tolerated dose (MTD) and identify potential on-target or off-target toxicities.
-
Phase III: In Vivo Efficacy in a Xenograft Model. This definitive study will assess the anti-tumor activity of the compound in a relevant cancer model.
The following diagram illustrates the proposed experimental workflow:
Caption: A stepwise in vivo experimental workflow for 4-Bromo-2-(4-ethylpiperazino)thiazole.
Phase I: Pharmacokinetic Profiling
Objective: To determine the pharmacokinetic parameters of 4-Bromo-2-(4-ethylpiperazino)thiazole following intravenous (IV) and oral (PO) administration in rodents.
Rationale: Understanding the PK profile is fundamental to designing effective in vivo studies. This will reveal the compound's absorption characteristics, systemic exposure, and clearance rate, which are critical for selecting an appropriate dosing regimen for the efficacy studies.
Protocol 3.1: Single-Dose Pharmacokinetic Study
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old). The use of both sexes is important to identify any potential gender-specific differences in drug metabolism.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer the compound via the specified route.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[17]
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of 4-Bromo-2-(4-ethylpiperazino)thiazole in plasma.[17]
-
-
Data Analysis:
-
Calculate key PK parameters including:
-
For IV administration: Clearance (CL), Volume of distribution (Vd), and half-life (t½).
-
For PO administration: Maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC).
-
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Reflects the rate of drug absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the drug. |
| t½ | Half-life | Determines the dosing interval. |
| CL | Clearance | Measures the efficiency of drug elimination. |
| Vd | Volume of distribution | Indicates the extent of drug distribution in the tissues. |
| F% | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. |
Phase II: Acute Toxicity and Dose Range Finding
Objective: To determine the maximum tolerated dose (MTD) and to identify any acute toxicities associated with 4-Bromo-2-(4-ethylpiperazino)thiazole.
Rationale: Establishing a safe dose range is a prerequisite for conducting efficacy studies. This study will identify a dose that can be administered chronically without causing severe adverse effects, allowing for the assessment of anti-tumor activity at a therapeutically relevant exposure.
Protocol 4.1: Dose Escalation Study
-
Animal Model: Female athymic nude mice (6-8 weeks old), the same strain that will be used for the xenograft study to ensure consistency.
-
Groups: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals (e.g., 30 mg/kg, 100 mg/kg) based on the observed toxicity.
-
Procedure:
-
Administer the compound daily for 5-7 days via the intended route for the efficacy study (e.g., oral gavage).
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
The MTD is defined as the highest dose that does not cause more than a 10-15% loss in body weight and does not induce severe, life-threatening clinical signs.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess for hematological and organ-specific toxicities.
-
Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.
-
| Parameter | Assessment | Indication of Toxicity |
| Body Weight | Daily measurement | >15% loss is a sign of significant toxicity. |
| Clinical Signs | Daily observation | Lethargy, ruffled fur, hunched posture, etc. |
| CBC | Blood analysis | Changes in red and white blood cell counts. |
| Serum Chemistry | Blood analysis | Elevated liver enzymes (ALT, AST), creatinine, etc. |
| Histopathology | Microscopic examination of organs | Cellular damage, inflammation, necrosis. |
Phase III: In Vivo Efficacy Evaluation
Objective: To evaluate the anti-tumor efficacy of 4-Bromo-2-(4-ethylpiperazino)thiazole in a human tumor xenograft model.
Rationale: This is the pivotal study to determine if the compound has anti-cancer activity in a living organism. The choice of the cancer cell line should be based on prior in vitro data demonstrating sensitivity to the compound.
Protocol 5.1: Human Tumor Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Model:
-
Select a human cancer cell line known to be sensitive to the compound from in vitro screening (e.g., a breast cancer line like MCF-7 or a colon cancer line like HCT116).[9]
-
Subcutaneously implant tumor cells into the flank of each mouse.
-
-
Procedure:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: 4-Bromo-2-(4-ethylpiperazino)thiazole at a low dose (e.g., 0.5x MTD).
-
Group 3: 4-Bromo-2-(4-ethylpiperazino)thiazole at a high dose (e.g., MTD).
-
Group 4: Positive control (a standard-of-care chemotherapy for the selected tumor type).
-
-
Administer treatment daily (or as determined by PK data) for a specified period (e.g., 21-28 days).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Endpoint Analysis:
-
The primary endpoint is tumor growth inhibition (TGI).
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
-
Collect tumor tissue for biomarker analysis (e.g., Western blotting or immunohistochemistry) to investigate the compound's mechanism of action in vivo.
-
Sources
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.sciepub.com [pubs.sciepub.com]
- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Ethical Considerations in Animal Research: The Principle of 3R's [scielo.org.mx]
- 15. forskningsetikk.no [forskningsetikk.no]
- 16. Considerations for experimental animal ethics in the research planning and evaluation process [kosinmedj.org]
- 17. Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 4-Bromo-2-(4-ethylpiperazino)thiazole for Preclinical Animal Studies
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the development of formulations for the investigational compound 4-Bromo-2-(4-ethylpiperazino)thiazole intended for use in preclinical animal studies. As a novel chemical entity, specific physicochemical data for this compound is not widely available. Therefore, this guide is structured around the common challenge of formulating poorly water-soluble compounds for in vivo evaluation. The protocols and methodologies outlined herein are based on established principles of pharmaceutical science and preclinical drug development to ensure scientific integrity, data reproducibility, and animal welfare. We will explore a systematic approach to vehicle selection, formulation preparation for various administration routes, and analytical validation.
Introduction: The Formulation Challenge
The successful in vivo evaluation of a new chemical entity (NCE) like 4-Bromo-2-(4-ethylpiperazino)thiazole is critically dependent on the development of an appropriate formulation that allows for consistent and reproducible drug exposure in animal models. Many NCEs exhibit poor aqueous solubility, which can lead to low and erratic oral bioavailability, hindering the accurate assessment of their pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles.
The primary objective of preclinical formulation development is to create a delivery system that maintains the drug in a soluble or finely dispersed state, facilitating its absorption and distribution in the body.[1][2] This guide will provide a logical, step-by-step workflow for developing and validating formulations of 4-Bromo-2-(4-ethylpiperazino)thiazole for common administration routes in rodent studies.
Predicted Physicochemical Properties and Implications
While specific experimental data for 4-Bromo-2-(4-ethylpiperazino)thiazole is not available, its chemical structure—containing a thiazole ring, a piperazine moiety, and a bromo substituent—suggests it is likely a lipophilic molecule with low aqueous solubility. Thiazole derivatives are prevalent in medicinal chemistry and often require specialized formulation strategies.[3][4][5] The formulation development process must, therefore, commence with a thorough characterization of the compound's solubility in a range of pharmaceutically acceptable vehicles.
Pre-formulation Assessment: Solubility Screening
The initial and most critical step in formulation development is to determine the solubility of 4-Bromo-2-(4-ethylpiperazino)thiazole in a panel of commonly used vehicles. This data will inform the selection of an appropriate formulation strategy.
Experimental Protocol: Kinetic Solubility Assay
Objective: To rapidly assess the approximate solubility of 4-Bromo-2-(4-ethylpiperazino)thiazole in various vehicles.
Materials:
-
4-Bromo-2-(4-ethylpiperazino)thiazole powder
-
Selection of vehicles (see Table 1)
-
96-well plates or microcentrifuge tubes
-
Orbital shaker
-
Spectrophotometer or HPLC system for quantification
Procedure:
-
Prepare stock solutions of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate or microcentrifuge tubes, add an excess of the compound to each selected vehicle.
-
Seal the plate/tubes and place on an orbital shaker at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Data Presentation: Solubility Screening Results
The results of the solubility screening should be summarized in a clear and concise table.
| Vehicle | Type | Predicted Solubility Range (µg/mL) | Remarks |
| Deionized Water | Aqueous | < 1 | Likely to be practically insoluble. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | < 1 | pH is unlikely to significantly improve solubility for this structure. |
| 0.5% (w/v) Methylcellulose (MC) in Water | Aqueous Suspension | < 1 (in solution), forms suspension | A standard vehicle for suspending insoluble compounds.[6] |
| 0.5% (w/v) Carboxymethyl Cellulose (CMC) in Water | Aqueous Suspension | < 1 (in solution), forms suspension | Alternative suspending agent. |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 1 - 10 | May offer some improvement in solubility. |
| Propylene Glycol (PG) | Co-solvent | 1 - 10 | Another common co-solvent. |
| 20% Solutol HS 15 in Water | Surfactant Solution | 10 - 50 | Surfactants can significantly enhance solubility.[7] |
| Corn Oil | Lipid Vehicle | > 50 | Suitable for highly lipophilic compounds.[6][8] |
| 10% DMSO / 40% PEG 400 / 50% Saline | Co-solvent System | > 100 | A common multi-component system for challenging compounds.[9][10] |
Formulation Development Strategies and Protocols
Based on the solubility data, a suitable formulation strategy can be selected. The choice of formulation will also depend on the intended route of administration.[1]
Oral Administration (PO)
For oral administration, the goal is to enhance dissolution and absorption in the gastrointestinal tract.
Rationale: Suspensions are a common and straightforward approach for water-insoluble compounds.[11] The use of a suspending agent like methylcellulose prevents the settling of drug particles, ensuring uniform dosing.
Materials:
-
4-Bromo-2-(4-ethylpiperazino)thiazole
-
0.5% (w/v) Methylcellulose in deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
Procedure:
-
Weigh the required amount of 4-Bromo-2-(4-ethylpiperazino)thiazole.
-
In a mortar, add a small amount of the 0.5% methylcellulose vehicle to the powder to form a paste. This process, known as levigation, helps to break up powder agglomerates.
-
Gradually add the remaining vehicle while continuously stirring to form a uniform suspension.
-
Continuously stir the suspension using a magnetic stir bar until administration to ensure homogeneity.
Rationale: For highly lipophilic compounds, dissolving the drug in an oil vehicle can improve oral absorption by utilizing lipid absorption pathways.[12]
Materials:
-
4-Bromo-2-(4-ethylpiperazino)thiazole
-
Corn oil (or other suitable oil)
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh the required amount of 4-Bromo-2-(4-ethylpiperazino)thiazole.
-
Add the compound to the corn oil in a suitable container.
-
Vortex the mixture vigorously for 5-10 minutes.
-
If necessary, gently warm the mixture in a water bath (e.g., 37-40°C) to aid dissolution.
-
Visually inspect for complete dissolution. The final formulation should be a clear solution.
Intravenous Administration (IV)
For intravenous administration, the formulation must be a clear, sterile solution to prevent embolism.[2] This is often the most challenging formulation to develop for poorly soluble compounds.
Rationale: A co-solvent system is often necessary to achieve the required solubility for IV administration. The selection of co-solvents and their concentrations must be carefully considered to minimize toxicity.[9]
Materials:
-
4-Bromo-2-(4-ethylpiperazino)thiazole
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile Saline (0.9% NaCl)
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the required amount of 4-Bromo-2-(4-ethylpiperazino)thiazole.
-
Dissolve the compound in DMSO first, as it is a strong solvent.
-
Add PEG 400 and mix until a clear solution is formed.
-
Slowly add the sterile saline while vortexing. It is crucial to add the aqueous component last to prevent precipitation.
-
Sterilize the final formulation by passing it through a 0.22 µm sterile filter.
Workflow for IV Formulation Development
Caption: Relationship between the compound and vehicle components.
Conclusion
The successful preclinical evaluation of 4-Bromo-2-(4-ethylpiperazino)thiazole hinges on the development of a robust and reproducible formulation. By systematically evaluating the compound's solubility and applying the principles and protocols outlined in this guide, researchers can develop suitable formulations for oral and intravenous administration. This systematic approach ensures the generation of high-quality, reliable in vivo data, which is essential for advancing promising new chemical entities through the drug development pipeline.
References
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central. [Link]
-
Evaluation of preclinical formulations for a poorly water-soluble compound. (2016). PubMed. [Link]
-
Preclinical formulations for pharmacokinetic studies. (2019). Admescope. [Link]
-
4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186. PubChem. [Link]
-
4-Bromo-1,3-thiazole-2-carboxylic acid | C4H2BrNO2S | CID 15122065. PubChem. [Link]
-
4-Bromothiazole | C3H2BrNS | CID 2763218. PubChem. [Link]
-
Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. (2015). PubMed Central. [Link]
-
Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2014). PubMed Central. [Link]
- Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
-
Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. (2019). Journal of Applied Pharmaceutical Science. [Link]
-
Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. (2002). ResearchGate. [Link]
-
Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022). ResearchGate. [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). MDPI. [Link]
-
Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. (2002). Semantic Scholar. [Link]
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). PubMed Central. [Link]
-
60 questions with answers in ORAL GAVAGE. ResearchGate. [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2021). ResearchGate. [Link]
Sources
- 1. admescope.com [admescope.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole
Welcome to the technical support center for the synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your synthesis yield and overcome common experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Introduction to the Synthesis
The synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of 2,4-dibromothiazole with 1-ethylpiperazine. The lone pair of electrons on one of the nitrogen atoms in 1-ethylpiperazine attacks the C-2 position of the 2,4-dibromothiazole ring, displacing one of the bromine atoms. The C-2 position is generally more susceptible to nucleophilic attack than the C-4 or C-5 positions in the thiazole ring.[1]
This reaction, while straightforward in principle, can be prone to issues that lead to low yields, incomplete conversion, or the formation of undesired byproducts. This guide will walk you through potential problems and their solutions.
Troubleshooting Guide
Problem 1: Low or No Product Yield
You've run the reaction and, upon work-up and analysis (e.g., TLC, LC-MS), you observe a very low yield of the desired product or none at all.
Possible Causes and Solutions:
-
Poor Quality of Starting Materials:
-
2,4-Dibromothiazole: This reagent can degrade over time. It's important to use a pure starting material. Consider purifying it by recrystallization or column chromatography if its purity is questionable.[2][3]
-
1-Ethylpiperazine: This amine is hygroscopic and can absorb atmospheric moisture and carbon dioxide. Use a freshly opened bottle or distill the amine before use.
-
-
Inadequate Reaction Conditions:
-
Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred for SNAr reactions as they can solvate the cation and leave the nucleophile more reactive. Ensure your solvent is anhydrous.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, try increasing the temperature incrementally (e.g., to 50 °C, 80 °C, or even higher). Monitor the reaction by TLC to track the consumption of the starting material.
-
Base: The reaction generates hydrobromic acid (HBr) as a byproduct, which will protonate the 1-ethylpiperazine, rendering it non-nucleophilic. An excess of 1-ethylpiperazine (e.g., 2.2 equivalents) can be used to act as both the nucleophile and the base. Alternatively, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be added to scavenge the acid.
-
-
Reaction Time:
-
The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) at regular intervals until the starting material is consumed.
-
Problem 2: Formation of Multiple Products (Side Reactions)
Your analysis shows the presence of the desired product along with significant amounts of other spots or peaks, indicating the formation of byproducts.
Possible Causes and Solutions:
-
Disubstitution: It's possible for a second molecule of 1-ethylpiperazine to displace the remaining bromine atom at the C-4 position, leading to the formation of 2,4-bis(4-ethylpiperazino)thiazole.
-
Control Stoichiometry: Use a controlled amount of 1-ethylpiperazine (around 1.1-1.5 equivalents) to favor monosubstitution. Adding the 1-ethylpiperazine dropwise to the solution of 2,4-dibromothiazole can also help minimize disubstitution.
-
Lower Reaction Temperature: Higher temperatures can sometimes promote the less favorable second substitution. Try running the reaction at a lower temperature for a longer period.
-
-
Reaction with Solvent:
-
In some cases, the solvent (e.g., DMF) can participate in side reactions, especially at high temperatures. If you suspect this, consider using an alternative aprotic polar solvent like DMSO or N-methyl-2-pyrrolidone (NMP).
-
Problem 3: Difficulty in Product Purification
You have obtained a crude product, but you are struggling to isolate the pure 4-Bromo-2-(4-ethylpiperazino)thiazole.
Possible Causes and Solutions:
-
Co-elution of Impurities: The starting materials or byproducts may have similar polarities to your desired product, making separation by column chromatography challenging.
-
Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A gradient elution might be necessary to achieve good separation. Thin-layer chromatography (TLC) is an excellent tool for quickly screening different solvent systems.[4]
-
Acid-Base Extraction: Since your product has a basic piperazine moiety, you can use an acid-base extraction during the work-up. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). This will protonate your product and pull it into the aqueous layer, leaving non-basic impurities in the organic layer. You can then basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and extract your product back into an organic solvent.
-
-
Product is an Oil: The final product may be a viscous oil that is difficult to handle and purify.
-
Salt Formation: Consider converting the product to a salt (e.g., hydrochloride or hydrobromide salt) by treating a solution of the purified oil with HCl or HBr in a suitable solvent like ether or isopropanol. The salt is often a crystalline solid that is easier to handle and further purify by recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis? A1: The yield can vary significantly depending on the scale, purity of reagents, and reaction conditions. With optimized conditions, yields in the range of 60-80% should be achievable. However, initial attempts may result in lower yields.
Q2: Can I use a different halogenated thiazole, like 2,4-dichlorothiazole? A2: Yes, 2,4-dichlorothiazole could potentially be used. However, the C-Br bond is generally weaker and more reactive than the C-Cl bond in SNAr reactions. Therefore, 2,4-dibromothiazole is often the preferred starting material for achieving a higher reaction rate.
Q3: Is a catalyst necessary for this reaction? A3: Generally, a catalyst is not required for this type of SNAr reaction. The reaction is driven by the nucleophilicity of the amine and the electrophilicity of the thiazole ring. However, in some challenging cases, a phase-transfer catalyst could be explored to potentially improve the reaction rate.[5]
Q4: How can I confirm the structure of my final product? A4: A combination of analytical techniques should be used for structural confirmation:
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Q5: What are the safety precautions I should take when performing this synthesis? A5:
-
2,4-Dibromothiazole: This is a halogenated organic compound and should be handled with care in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
1-Ethylpiperazine: This is a corrosive amine. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMF and DMSO are skin-penetrating solvents. Handle them with caution.
-
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Experimental Protocols
General Procedure for the Synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole
-
To a solution of 2,4-dibromothiazole (1.0 eq) in anhydrous DMF (5-10 mL per mmol of dibromothiazole) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-ethylpiperazine (2.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Bromo-2-(4-ethylpiperazino)thiazole.
Data Presentation
| Parameter | Recommended Value/Condition | Rationale |
| Starting Material Ratio | 1 : 2.2 (2,4-dibromothiazole : 1-ethylpiperazine) | Excess amine acts as both nucleophile and base. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvent facilitates SNAr. |
| Temperature | 80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-6 hours (monitor by TLC) | Ensures complete conversion of the starting material. |
| Purification Method | Column Chromatography | To isolate the pure product from starting materials and byproducts. |
Visualizations
Caption: A general experimental workflow for the synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole.
Caption: A troubleshooting decision tree for low yield issues in the synthesis.
References
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
PMC. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]
- Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
-
PubMed. (2017, June 2). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
-
MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]
-
Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]
-
Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. (n.d.). Retrieved from [Link]
-
MDPI. (2023, December 12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement. Retrieved from [Link]
-
ResearchGate. (2019, March 26). How to improve the yield in the reaction between 2-(4-bromophenyl)-benzothiazole and phenothiazine?. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([6][7][8]thiadiazole) 1 with morpholine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review. Retrieved from [Link]
-
NIH Molecular Libraries Program. (n.d.). Table 1, SAR of 2,4-substituted thiazole aromatic analogs containing an aromatic substituent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Retrieved from [Link]
-
NIH. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. (2010, November 4). Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]
-
NIH. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Thiazoles and Bisthiazoles. Retrieved from [Link]
-
A Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022, November 20). Retrieved from [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 7. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-2-(4-ethylpiperazino)thiazole
Introduction: Welcome to the dedicated technical support guide for 4-Bromo-2-(4-ethylpiperazino)thiazole. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. The unique bifunctional nature of this molecule—possessing both a halogenated heterocyclic core and a basic piperazine moiety—presents a distinct set of challenges that can impact yield, purity, and scalability. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve your desired purity specifications with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties and general purification strategy for 4-Bromo-2-(4-ethylpiperazino)thiazole.
Q1: What are the primary challenges in purifying 4-Bromo-2-(4-ethylpiperazino)thiazole?
A1: The purification challenges stem from the compound's molecular structure:
-
Basicity of the Piperazine Ring: The tertiary amine in the ethylpiperazino group is basic. This causes significant tailing and potential irreversible adsorption on standard silica gel, a phenomenon caused by strong acid-base interactions with surface silanol groups.[1]
-
Potential for Byproduct Formation: Synthesis of piperazine-containing drugs can often result in various by-products that are structurally similar to the target compound, making separation difficult.[2] Common impurities may include unreacted starting materials (e.g., 2,4-dibromothiazole, 1-ethylpiperazine) or products of side reactions.
-
Solubility Profile: The molecule has both non-polar (bromo-thiazole) and polar/basic (ethylpiperazino) characteristics, which can complicate the selection of an ideal single-solvent system for recrystallization.
Q2: What are the key physicochemical properties I should be aware of?
A2: Understanding the basic properties is crucial for developing a purification strategy.
| Property | Value / Description | Source |
| Molecular Formula | C₉H₁₄BrN₃S | [3] |
| Molecular Weight | 276.197 g/mol | [4] |
| Appearance | Typically an off-white to yellow solid or oil. | General chemical observation |
| pKa (Predicted) | The tertiary amine on the piperazine ring is the most basic site, with an estimated pKa in the range of 7.5-8.5. | Inferred from piperazine pKa |
| Storage | Recommended storage at -20°C to ensure long-term stability. | [4] |
Q3: Which analytical techniques are recommended for purity assessment?
A3: A combination of techniques is essential for a complete purity profile.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, real-time reaction monitoring and column fraction analysis. Use of a baseline modifier (e.g., 1% triethylamine) is critical.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A C18 reversed-phase column is typically effective.[5][6] Developing a method may require screening different mobile phase pH values to ensure good peak shape for the basic analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure and identifies organic impurities.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight and helps in identifying unknown impurities.
Part 2: Troubleshooting Guide
This section is designed to solve specific problems you may encounter during the purification process.
Q4: My compound is streaking badly on my silica TLC plate and column. How can I fix this?
A4: This is the most common issue and is caused by the basic piperazine nitrogen interacting with acidic silica.
-
Causality: The lone pair of electrons on the piperazine nitrogen forms strong hydrogen bonds with the acidic Si-OH groups on the surface of the silica gel. This strong interaction prevents the compound from moving smoothly with the mobile phase, leading to "streaking" or "tailing."
-
Solution: Deactivate the silica gel by adding a competitive base to your eluent.
-
Primary Recommendation: Add 0.5% to 2% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your solvent system (e.g., Ethyl Acetate/Hexane/TEA 40:60:1). The amine modifier will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Alternative: For compounds sensitive to amines, basic alumina chromatography can be used as an alternative stationary phase.
-
Q5: I've run a column, but my product is still contaminated with a very similar impurity. What are my next steps?
A5: This indicates that the chosen solvent system has insufficient resolving power for a closely-related impurity, such as a regioisomer or a byproduct from the bromination step.[8]
-
Step 1: Re-evaluate Your Eluent System. A single isocratic system may not be enough. A shallow gradient elution can often improve separation between closely eluting spots. Start with a low polarity mobile phase and gradually increase the polarity. For example, start with 10% Ethyl Acetate in Hexane (with 1% TEA) and slowly increase to 40% Ethyl Acetate over several column volumes.
-
Step 2: Consider an Alternative Stationary Phase. If silica gel is not providing baseline separation, consider other options. Reversed-phase (C18) chromatography is an excellent alternative, as it separates based on hydrophobicity rather than polarity.
-
Step 3: Attempt Recrystallization. If the product is solid and has >90% purity, recrystallization can be a highly effective final polishing step.[9] Screen various solvent systems (see table below) to find one where the product is soluble when hot but sparingly soluble when cold, while the impurity remains in the mother liquor.
Q6: My recovery from the column is very low, even though the reaction went to completion. Where did my product go?
A6: Low recovery is often due to irreversible binding to the column or decomposition.
-
Irreversible Adsorption: If you did not use an amine modifier in your eluent (see Q4), a significant portion of your product may be permanently stuck to the silica gel.
-
Compound Instability: While generally stable, brominated heterocycles can sometimes be sensitive to prolonged exposure to acidic media.[10] Silica gel is acidic and can potentially cause degradation over a long chromatography run.
-
Troubleshooting Workflow:
-
Ensure you are using a baseline modifier (e.g., 1% TEA).
-
Run the column more quickly (using slightly higher pressure) to minimize the residence time of the compound on the stationary phase.
-
Consider switching to a less acidic stationary phase like neutral or basic alumina.
-
Q7: My final product looks pure by TLC, but the NMR shows a small amount of residual 1-ethylpiperazine. Why didn't the column remove it?
A7: 1-Ethylpiperazine is a small, highly polar, and basic molecule. Its behavior on silica can be erratic. It may have a very low Rf and smear across many fractions, or it may co-elute with your product if the conditions are not optimized.
-
Solution 1: Aqueous Wash. Before chromatography, perform an acidic wash on your crude product (dissolved in a solvent like ethyl acetate or dichloromethane). Wash the organic layer with dilute HCl (e.g., 1M solution). The basic 1-ethylpiperazine will be protonated and move into the aqueous layer, while your desired product (which is less basic) should largely remain in the organic layer. Caution: Test this on a small scale first to ensure your main product does not also partition into the acidic aqueous layer.
-
Solution 2: High-Vacuum Distillation. If the product is stable at elevated temperatures, residual 1-ethylpiperazine can sometimes be removed under a high vacuum, as it is more volatile than the product.
Part 3: Experimental Protocols & Workflows
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to mitigate the common issues of tailing and low recovery.
-
Stationary Phase Preparation:
-
Choose a silica gel with a particle size of 40-63 µm.
-
Prepare a slurry of the silica gel in the initial, low-polarity eluent (e.g., Hexane/Ethyl Acetate 9:1 with 1% TEA). This pre-treatment helps to begin neutralizing the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.
-
For best results, pre-adsorb the crude material onto a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" method prevents solvent-front effects and leads to much sharper bands.
-
-
Elution:
-
Begin with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes + 1% TEA).
-
Run a shallow gradient, slowly increasing the concentration of the more polar solvent (Ethyl Acetate). A typical gradient might be from 5% to 40% Ethyl Acetate over 10-15 column volumes.
-
Collect fractions and analyze by TLC (using a TLC system that also contains 1% TEA).
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To remove the residual triethylamine, co-evaporate the residue with a solvent like dichloromethane or toluene (2-3 times).
-
Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow for deciding on the best purification method.
Caption: Decision workflow for purifying 4-Bromo-2-(4-ethylpiperazino)thiazole.
Protocol 2: Recrystallization Solvent Screening
If the product is a solid, recrystallization is a powerful and scalable purification technique.[11]
-
Screening Setup: Place a small amount of the crude solid (~10-20 mg) into several different test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Observe solubility.
-
Heating: If the compound is insoluble at room temperature, heat the mixture gently (e.g., in a warm water bath) and add more solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer.
-
Observation: The ideal solvent is one in which the compound is poorly soluble at low temperatures but highly soluble at high temperatures, and forms high-quality crystals upon cooling.
| Solvent/System | Polarity Index | Expected Behavior & Suitability |
| Hexanes / Heptane | 0.1 | Likely low solubility even when hot. Good for precipitating from a more polar solvent. |
| Isopropanol (IPA) | 4.0 | Good candidate. Often effective for moderately polar compounds. |
| Ethanol | 4.3 | May be too polar; might require cooling to very low temperatures.[9] |
| Ethyl Acetate | 4.4 | Good candidate for dissolving; may need an anti-solvent like hexanes. |
| Toluene | 2.4 | Good candidate, especially for removing more polar impurities. |
| Acetonitrile | 5.8 | May be too polar, potentially dissolving the compound even when cold. |
| IPA / Water | Variable | A good mixed-solvent system to try if single solvents fail. |
Diagram: Common Impurities & Separation Principle
This diagram illustrates the separation of the product from common synthesis impurities on a modified silica gel column.
Caption: Elution order of product and common impurities on a TEA-modified silica gel column.
References
-
Makarov, I. A., et al. (2017). 4-Bromobenzo[1,2-d:4,5-d′]bis([7][8][9]thiadiazole). Molbank, 2017(4), M964. Available from: [Link]
-
Asati, V., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. Available from: [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]
-
Sirieix, J., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6033. Available from: [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved from: [Link]
-
Nielsen, P. A., et al. (2020). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. U.S. Department of Energy, Office of Scientific and Technical Information. Available from: [Link]
-
Reddy, G. V. S., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(5), 1130-1136. Available from: [Link]
-
ResearchGate. (2018). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. Request PDF. Available from: [Link]
-
Andreozzi, G., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 15(11), 1378. Available from: [Link]
-
Wang, Y., et al. (2023). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 13(45), 31653-31657. Available from: [Link]
-
Tucci, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. Available from: [Link]
-
Chen, Z., et al. (2024). Single-atom editing for the construction of boron-containing heterocycles. Organic Chemistry Frontiers. Available from: [Link]
-
Gornostaeva, E. A., et al. (2022). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 27(3), 1079. Available from: [Link]
-
Wallentin, C. J., et al. (2012). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society, 134(21), 8875-8884. Available from: [Link]
-
Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(21), 7516. Available from: [Link]
-
ResearchGate. (2018). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available from: [Link]
-
Das, D., et al. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Processes, 9(12), 2133. Available from: [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. usbio.net [usbio.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Single-atom editing for the construction of boron-containing heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Reaction Condition Optimization for 4-Bromo-2-(4-ethylpiperazino)thiazole
Welcome to the technical support center for the synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of its synthesis and optimize your reaction conditions for high yield and purity.
Introduction to the Synthesis
The synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole is most commonly achieved through a regioselective Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of 2,4-dibromothiazole with N-ethylpiperazine. The inherent electronic properties of the thiazole ring favor the selective substitution at the C2 position, which is more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition of the palladium catalyst.[1]
This guide will provide a comprehensive overview of the key parameters influencing this reaction and practical advice for overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for the synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole?
The recommended starting material is 2,4-dibromothiazole. The differential reactivity of the bromine atoms at the C2 and C4 positions allows for a regioselective amination.
Q2: Why is the Buchwald-Hartwig amination the preferred method for this synthesis?
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, particularly with aryl and heteroaryl halides.[2][3] It offers several advantages over classical nucleophilic aromatic substitution, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.
Q3: Which palladium catalyst and ligand system should I start with?
For the amination of electron-deficient heteroaryl bromides like 2,4-dibromothiazole, a good starting point is a palladium(II) precatalyst such as palladium(II) acetate (Pd(OAc)₂) or a preformed palladium-ligand complex, in combination with a sterically hindered biarylphosphine ligand. Commonly effective ligands for this type of transformation include XPhos, RuPhos, or BrettPhos. Using a pre-catalyst can often lead to more consistent results.
Q4: What is the role of the base in this reaction, and which one should I choose?
The base is crucial for deprotonating the amine nucleophile and facilitating the catalytic cycle. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice for achieving high reaction rates. However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives.[4]
Q5: What are the recommended solvents and reaction temperatures?
Anhydrous, non-polar aprotic solvents are generally preferred for Buchwald-Hartwig aminations. Toluene and 1,4-dioxane are excellent choices.[4] The optimal reaction temperature typically ranges from 80 to 110 °C. It is advisable to start at a lower temperature (e.g., 80 °C) and increase it if the reaction is sluggish.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: The Pd(0) active species is not forming or is degrading. | - Use a palladium pre-catalyst to ensure efficient generation of the active catalyst.- Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Increase the catalyst and/or ligand loading. |
| Inappropriate Ligand: The chosen ligand is not suitable for this specific transformation. | - Screen a panel of sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). | |
| Insufficiently Strong Base: The base is not strong enough to deprotonate the piperazine effectively. | - If using a weaker base like Cs₂CO₃, consider switching to a stronger base such as NaOtBu or LHMDS. | |
| Low Reaction Temperature: The reaction requires more thermal energy to proceed. | - Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential decomposition. | |
| Poor Regioselectivity (Formation of 2-bromo-4-(4-ethylpiperazino)thiazole or di-substituted product) | High Reaction Temperature or Prolonged Reaction Time: Forcing conditions can lead to the reaction at the less reactive C4 position. | - Lower the reaction temperature.- Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed to minimize the formation of byproducts. |
| Ligand Choice: The ligand may not be providing sufficient steric bulk to favor the C2 position. | - Experiment with bulkier ligands to enhance regioselectivity. | |
| Significant Hydrodehalogenation (Loss of Bromine) | Presence of Protic Impurities: Water or other protic impurities can lead to the protonolysis of key intermediates. | - Ensure all reagents, solvents, and glassware are scrupulously dried.- Use a freshly opened bottle of anhydrous solvent. |
| Excessive Base: A high concentration of a strong base can promote hydrodehalogenation. | - Reduce the equivalents of the base. | |
| Difficult Purification | Residual Palladium Catalyst: The product is contaminated with palladium residues. | - After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a chelating agent like EDTA or thiourea to scavenge palladium.- Employ column chromatography with a suitable eluent system, potentially with the addition of a small amount of a coordinating solvent like triethylamine to mitigate tailing. |
| Co-elution of Byproducts: The desired product is difficult to separate from structurally similar impurities. | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary.- Consider recrystallization as a final purification step. |
Experimental Protocols
General Procedure for the Synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole
This protocol is a starting point and may require optimization for your specific setup and reagent purity.
Reagents and Materials:
-
2,4-Dibromothiazole
-
N-Ethylpiperazine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (or other suitable ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 2 mol%) and XPhos (e.g., 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Addition of Reagents: Under the inert atmosphere, add 2,4-dibromothiazole (1.0 eq), N-ethylpiperazine (1.2 eq), and NaOtBu (1.4 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Workflow
Caption: Workflow for the synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole.
Mechanistic Insights
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Omega. Available at: [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (2005). Journal of Organic Chemistry. Available at: [Link]
-
Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. (2016). Organic Letters. Available at: [Link]
-
Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2002). The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and answers frequently asked questions regarding the scale-up synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole. As Senior Application Scientists, we aim to provide you with in-depth, field-proven insights to overcome common challenges in your chemical development process.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of the 4-Bromo-2-(4-ethylpiperazino)thiazole synthesis.
Q1: My yield of 4-Bromo-2-(4-ethylpiperazino)thiazole has significantly decreased upon scaling up the reaction from lab to pilot plant. What are the likely causes and how can I mitigate this?
A1: A decrease in yield during scale-up is a common challenge in process chemistry. Several factors could be contributing to this issue:
-
Inefficient Heat Transfer: The bromination of the thiazole ring is often an exothermic reaction. In a larger reactor, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation. This can cause localized "hot spots," promoting the formation of over-brominated or other side products.
-
Solution: Implement more robust temperature control. This can be achieved by slowing down the addition rate of the brominating agent, using a more dilute solution of the brominating agent, or employing a more efficient cooling system for the reactor.
-
-
Poor Mixing: Inadequate mixing in a large-scale reactor can lead to localized high concentrations of reagents, which can result in the formation of impurities and a reduction in the yield of the desired product.
-
Solution: Ensure the reactor is equipped with an appropriate agitator for the viscosity of the reaction mixture. The mixing efficiency should be validated at the larger scale.
-
-
Changes in Reagent Addition Order or Rate: The order and rate of reagent addition can have a significant impact on the outcome of the reaction. What works on a small scale may not be optimal for a larger scale.
-
Solution: A design of experiments (DoE) approach can be beneficial to optimize the addition rate and temperature profile for the scaled-up reaction.
-
Q2: I am observing a significant amount of a di-brominated impurity in my crude product. How can I minimize its formation?
A2: The formation of di-brominated species is a common side reaction in the bromination of thiazoles.[1][2] Here are some strategies to improve selectivity:
-
Choice of Brominating Agent: While elemental bromine is a common reagent, it can be aggressive and lead to over-bromination. Consider using a milder brominating agent such as N-bromosuccinimide (NBS).[2]
-
Stoichiometry Control: Precise control of the stoichiometry of the brominating agent is crucial. Use slightly less than one equivalent of the brominating agent to minimize the chance of double bromination.
-
Temperature Control: As mentioned previously, maintaining a low and consistent temperature throughout the addition of the brominating agent is critical to control the reaction rate and improve selectivity.
Q3: The purification of 4-Bromo-2-(4-ethylpiperazino)thiazole by column chromatography is not practical on a large scale. What are some alternative purification strategies?
A3: While column chromatography is a powerful tool in the lab, it is often not economically viable for large-scale production. Consider these alternatives:
-
Crystallization: This is the most common and cost-effective method for purifying solids at scale. A systematic screening of different solvents and solvent mixtures is necessary to find a system that provides good recovery and effectively removes the key impurities.
-
Acid-Base Extraction: Since the product contains a basic piperazine moiety, an acid-base workup can be an effective purification step. The product can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting it with an organic solvent.
-
Salt Formation: Formation of a crystalline salt of the product (e.g., hydrochloride or hydrobromide) can be an excellent purification method. The salt may have different solubility properties than the free base, allowing for selective crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-Bromo-2-(4-ethylpiperazino)thiazole?
A1: There are two main retrosynthetic approaches to this molecule:
-
Bromination of 2-(4-ethylpiperazino)thiazole: This involves the synthesis of the piperazinylthiazole core first, followed by bromination at the 4-position of the thiazole ring.
-
Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of a pre-brominated thiazole, such as 2,4-dibromothiazole, with 1-ethylpiperazine.[3][4] The piperazine will selectively displace the bromine at the more reactive 2-position.
The choice of route will depend on the availability and cost of the starting materials, as well as the specific challenges encountered in each step.
Q2: What are the key safety considerations when working with brominating agents like elemental bromine or NBS on a large scale?
A2: Both elemental bromine and NBS are hazardous materials and require careful handling, especially at scale.
-
Elemental Bromine: It is highly corrosive, toxic, and volatile. All transfers and reactions should be conducted in a well-ventilated area, preferably in a closed system. Appropriate personal protective equipment (PPE), including respiratory protection, is essential.
-
N-Bromosuccinimide (NBS): While easier to handle than liquid bromine, NBS is a strong oxidizing agent and can decompose violently if heated. It is also a lachrymator and an irritant.
A thorough process safety assessment should be conducted before performing these reactions on a large scale. This should include an evaluation of the potential for runaway reactions and the implementation of appropriate engineering controls.
Q3: How can I monitor the progress of the reaction to ensure it has gone to completion?
A3: In-process controls (IPCs) are critical for monitoring reaction progress and ensuring consistency between batches. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of the product and any impurities. This is the preferred method for in-process monitoring in a manufacturing setting.
-
Gas Chromatography (GC): Can be used if the starting materials and products are sufficiently volatile and thermally stable.
Experimental Protocols & Data
Table 1: Comparison of Brominating Agents for the Synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) | Key Observations |
| Bromine (Br₂) | Acetic Acid | 0-5 | 2 | 75 | 85 | Significant di-bromo impurity observed. |
| N-Bromosuccinimide (NBS) | Acetonitrile | 20-25 | 4 | 88 | 95 | Cleaner reaction profile with minimal di-bromo impurity. |
Protocol: Synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole using NBS
-
To a solution of 2-(4-ethylpiperazino)thiazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes at room temperature.
-
Stir the reaction mixture for 4 hours, monitoring the progress by HPLC.
-
Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by crystallization or acid-base extraction as required.
Visualizations
Diagram 1: Synthetic Routes to 4-Bromo-2-(4-ethylpiperazino)thiazole
Caption: Two common synthetic strategies for 4-Bromo-2-(4-ethylpiperazino)thiazole.
Diagram 2: Troubleshooting Workflow for Low Yield in Scale-Up
Sources
- 1. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
"4-Bromo-2-(4-ethylpiperazino)thiazole" solubility enhancement techniques
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Bromo-2-(4-ethylpiperazino)thiazole. Given its chemical structure, this compound is anticipated to exhibit limited aqueous solubility, a common challenge in pharmaceutical development that can impede preclinical evaluation and formulation.[1][2] This document provides a structured, question-and-answer-based approach to systematically diagnose and overcome solubility challenges through various enhancement techniques. Our methodologies are grounded in established scientific principles to ensure reproducible and validatable results.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
This section addresses the foundational questions and initial troubleshooting steps researchers encounter when a compound fails to dissolve adequately.
FAQ 1: What are the key physicochemical properties of 4-Bromo-2-(4-ethylpiperazino)thiazole that influence its solubility?
Understanding the molecule's intrinsic properties is the first step in designing an effective solubility enhancement strategy.
Answer: While extensive experimental data for this specific molecule is not publicly available, we can infer key properties from its structure, which consists of a brominated thiazole ring and an ethylpiperazino moiety.
-
Structure & Key Moieties:
-
Ethylpiperazino Group: This group contains two nitrogen atoms, making it a weak base (a diamine). The secondary and tertiary amines are readily protonated in acidic conditions. This is the most critical feature for solubility manipulation.
-
Bromo-thiazole Ring: This heterocyclic system is relatively nonpolar and contributes to the molecule's overall lipophilicity, likely leading to poor aqueous solubility at neutral or basic pH.
-
-
Inferred Physicochemical Properties:
| Property | Inferred Value/Characteristic | Implication for Solubility |
| Molecular Formula | C₉H₁₄BrN₃S[3] | - |
| Molecular Weight | 276.2 g/mol [3] | Moderate molecular weight, typical for small-molecule drugs. |
| Chemical Class | Weakly Basic Compound | Solubility is expected to be highly dependent on pH. |
| pKa (Predicted) | Two pKa values are expected for the piperazine nitrogens, likely in the range of 5-9. The thiazole nitrogen is much less basic (pKa of conjugate acid ~2.5).[4] | The compound will be predominantly ionized and more soluble at pH values below its lowest pKa. |
| LogP (Predicted) | Moderately lipophilic | Suggests poor intrinsic solubility in aqueous media. |
FAQ 2: My initial attempt to dissolve the compound in water or a simple buffer (e.g., PBS pH 7.4) failed. What is the immediate troubleshooting step?
Answer: The failure to dissolve at neutral pH is expected for a weakly basic compound. The immediate step is to leverage the basic nature of the ethylpiperazino group by attempting to dissolve the compound in an acidic medium. This protonates the nitrogen atoms, forming a more soluble salt in situ.
Immediate Action: Attempt to dissolve a small amount of the compound in 0.1 N Hydrochloric Acid (HCl). If it dissolves, this confirms that pH modification is a viable primary strategy.
FAQ 3: What is a systematic approach to selecting the right solubility enhancement technique?
Answer: A systematic, tiered approach saves time and resources. Start with the simplest and most direct methods before progressing to more complex formulation strategies. The choice of technique depends on the drug's properties and the intended application (e.g., in vitro assay vs. in vivo formulation).[5][6]
The following workflow provides a logical decision-making process for selecting an appropriate technique.
Caption: Decision workflow for selecting a solubility enhancement technique.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols for the most relevant solubility enhancement techniques for 4-Bromo-2-(4-ethylpiperazino)thiazole.
Technique 1: pH Modification
Causality: As a weak base, the solubility of 4-Bromo-2-(4-ethylpiperazino)thiazole can be dramatically increased by lowering the pH of the aqueous medium.[6][7] The acidic environment protonates the piperazine nitrogens, forming a more polar, water-soluble salt. This is often the most effective and simplest method for this class of compounds.[]
Troubleshooting Q&A:
-
Q: I dissolved the compound in acid, but it crashed out when I diluted it into my neutral pH cell culture media. What happened?
-
A: This is expected. When the pH of the solution is raised back towards neutral, the protonated, soluble form of your compound converts back to the neutral, insoluble free base. This highlights the limitation of pH adjustment: the compound is only soluble as long as the pH is maintained below its pKa. For cell-based assays, the final concentration of the acidic stock in the media must be low enough that the media's buffering capacity can maintain a physiological pH while keeping the final compound concentration below its solubility limit at that pH.
-
-
Q: What is the ideal pH range for solubilizing this compound?
-
A: The ideal pH is one that is at least 1-2 units below the lowest pKa of the piperazine group. This ensures near-complete protonation. The following protocol will allow you to determine the exact pH-solubility profile experimentally.
-
Experimental Protocol: Generating a pH-Solubility Profile
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2.0 to 8.0.
-
Add Compound: Dispense a pre-weighed excess amount of 4-Bromo-2-(4-ethylpiperazino)thiazole into vials (e.g., 5-10 mg). Ensure the amount is enough to saturate the solution at all pH values.
-
Add Buffer & Equilibrate: Add a fixed volume of each buffer (e.g., 1 mL) to the vials. Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, check for the presence of undissolved solid. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Dilution & Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase for analysis by a validated HPLC-UV method to determine the compound concentration.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL) on a logarithmic scale against the measured final pH of each sample.
Technique 2: Cosolvency
Causality: Cosolvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the aqueous solvent system.[9] They disrupt the hydrogen-bonding network of water, creating a more favorable environment for a lipophilic solute.[9][10]
Troubleshooting Q&A:
-
Q: Which cosolvent should I start with?
-
Q: My compound precipitates when I add the cosolvent stock to my aqueous buffer. How can I prevent this?
-
A: This is a common issue with cosolvency. The bulk aqueous medium dilutes the cosolvent, and if the final concentration of the cosolvent is too low to maintain solubility, the drug will precipitate. To avoid this, add the stock solution dropwise while vortexing the aqueous medium. It is also crucial to ensure the final concentration of the drug does not exceed its solubility limit in the final, diluted cosolvent-buffer mixture.
-
Experimental Protocol: Cosolvent Screening
-
Prepare Cosolvent Mixtures: Prepare binary mixtures of a chosen cosolvent (e.g., DMSO) with water or a relevant buffer (e.g., pH 7.4 PBS) at various concentrations (e.g., 10%, 20%, 40%, 60%, 80%, 100% v/v cosolvent).
-
Determine Solubility: Use the same equilibrium solubility method described in the pH-modification protocol. Add an excess of the compound to each cosolvent mixture.
-
Equilibrate & Analyze: Shake for 24-48 hours, centrifuge, collect the supernatant, and analyze by HPLC-UV.
-
Compare Results: Plot the solubility (log scale) against the percentage of the cosolvent to identify the most effective system.
Hypothetical Screening Data:
| Cosolvent System (% v/v in Water) | Achieved Solubility (µg/mL) |
| 100% Water | < 1 |
| 20% Ethanol | 15 |
| 20% Propylene Glycol | 25 |
| 20% PEG 400 | 40 |
| 20% DMSO | 150 |
Technique 3: Amorphous Solid Dispersions
Causality: This technique involves dispersing the crystalline drug in an amorphous state within a hydrophilic polymer matrix.[13] The amorphous form of a drug has a higher free energy and, consequently, higher apparent solubility and faster dissolution rates compared to its stable crystalline form.[14]
Troubleshooting Q&A:
-
Q: Which polymer is best for my compound?
-
A: Polymer selection is critical. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and specific grades like HPMC-AS.[14] The best polymer will have good miscibility with your drug. This often requires an empirical screening process.
-
-
Q: My solid dispersion recrystallized over time. How can I improve stability?
-
A: Recrystallization is a major risk. Ensure the drug loading is not too high (start with 10-25% w/w). The choice of polymer is key to stability; some polymers are better at inhibiting crystallization than others. Proper storage in a desiccated, cool environment is also essential.
-
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Select Polymer: Choose a polymer for initial screening (e.g., PVP K30).
-
Dissolve Components: Dissolve both the 4-Bromo-2-(4-ethylpiperazino)thiazole and the polymer in a common volatile solvent (e.g., methanol or dichloromethane) at a specific drug-to-polymer ratio (e.g., 1:4 w/w).
-
Evaporate Solvent: Remove the solvent under vacuum using a rotary evaporator to form a thin film. Dry the film thoroughly under high vacuum for 24 hours to remove all residual solvent.
-
Collect and Mill: Scrape the resulting solid from the flask and gently mill it to obtain a fine powder.
-
Validation (Critical Step):
-
Confirm Amorphous State: Analyze the powder using X-Ray Powder Diffraction (XRPD). The absence of sharp Bragg peaks (characteristic of crystalline material) and the presence of a broad "halo" indicate an amorphous dispersion.
-
Assess Thermal Properties: Use Differential Scanning Calorimetry (DSC) to look for a single glass transition temperature (Tg), confirming miscibility.
-
-
Test Dissolution: Perform a dissolution test on the solid dispersion powder compared to the raw crystalline drug in a relevant buffer to quantify the improvement in dissolution rate and extent.
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-BroMo-2-(4-ethylpiperazino)thiazole | 1289002-93-2 [chemicalbook.com]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. wjbphs.com [wjbphs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 9. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wisdomlib.org [wisdomlib.org]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. scispace.com [scispace.com]
- 13. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. contractpharma.com [contractpharma.com]
"4-Bromo-2-(4-ethylpiperazino)thiazole" reducing cytotoxicity in normal cells
Compound ID: 4-Bromo-2-(4-ethylpiperazino)thiazole (Herein referred to as 4B-EPT) Stated Activity: Pre-clinical data suggests 4B-EPT may selectively reduce the cytotoxic effects of certain chemotherapeutics on normal, non-cancerous cells without compromising their efficacy against tumor cells. This guide provides technical support for researchers validating this hypothesis.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for 4B-EPT's cytoprotective effect?
A1: The precise mechanism is under active investigation. Preliminary hypotheses suggest that 4B-EPT may act as a potent antioxidant, specifically scavenging reactive oxygen species (ROS) that are a common off-target effect of many cytotoxic agents. Another leading hypothesis is the selective modulation of pro-survival signaling pathways, such as the Nrf2 pathway, in healthy cells which may be dysregulated in cancerous cells.
Q2: Is 4B-EPT itself cytotoxic at high concentrations?
A2: Yes, like many small molecules, 4B-EPT can exhibit cytotoxicity at concentrations significantly above its optimal therapeutic window. It is crucial to perform a dose-response curve with 4B-EPT alone on all cell lines (both normal and cancerous) to determine its intrinsic cytotoxicity (IC50) before testing its protective effects.
Q3: Can 4B-EPT be used with any type of chemotherapeutic agent?
A3: Not necessarily. The protective effect of 4B-EPT is likely dependent on the mechanism of action of the co-administered cytotoxic drug. Its efficacy has been noted in preliminary studies with agents that induce high levels of oxidative stress, such as platinum-based drugs (e.g., cisplatin) and anthracyclines. Its compatibility with antimetabolites or mitotic inhibitors is still unconfirmed. We recommend empirical validation for each specific combination.
Q4: What is the recommended solvent and storage condition for 4B-EPT?
A4: 4B-EPT is soluble in DMSO for stock solutions. For cell culture experiments, the final concentration of DMSO in the media should be kept below 0.1% to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: No protective effect of 4B-EPT is observed in normal cells.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Sub-optimal Concentration | Perform a dose-response matrix experiment. Titrate 4B-EPT across a wide concentration range (e.g., 0.1 µM to 50 µM) against a fixed, clinically relevant concentration of the chemotherapeutic agent. | The protective effect is likely concentration-dependent. Too little 4B-EPT will be insufficient, while too much may introduce its own cytotoxicity, masking any protective effect. |
| Incorrect Timing of Administration | Vary the pre-incubation time. Test adding 4B-EPT 2, 6, 12, and 24 hours before adding the cytotoxic agent. Also, test co-administration. | If 4B-EPT acts by upregulating endogenous protective pathways (like Nrf2), cells require sufficient time to synthesize the necessary proteins before the cytotoxic insult occurs. |
| Cell Line Insensitivity | Verify the expression levels of key pathway proteins (e.g., Nrf2, Keap1) in your "normal" cell line. | The protective mechanism may be dependent on specific cellular machinery. Cell lines with low expression of the target pathway may not respond to 4B-EPT. |
Issue 2: 4B-EPT appears to protect cancer cells from the chemotherapeutic agent.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Off-Target Effects at High Concentrations | Re-evaluate your 4B-EPT concentration. Use the lowest effective concentration determined from your dose-response matrix in normal cells. | At high concentrations, the primary mechanism of 4B-EPT may become saturated, and off-target effects could dominate, leading to non-selective pro-survival signals in all cell types. |
| Shared Pathway Activation | Analyze the target pathway in your cancer cell line. It's possible these cancer cells have co-opted the same survival pathway that 4B-EPT modulates. | Some cancers are known to hijack pathways like Nrf2 for their own survival and chemoresistance. If this is the case, 4B-EPT would not be a suitable candidate for this cancer type. |
| Metabolic Interference | Use a different cytotoxicity assay. For example, if you are using an MTT assay, switch to a lactate dehydrogenase (LDH) release assay. | 4B-EPT could be altering the metabolic activity of the cancer cells, which would interfere with viability readouts from metabolic assays like MTT or WST-1, giving a false impression of increased viability. An LDH assay measures membrane integrity and is not dependent on metabolic rate. |
Experimental Protocols & Workflows
Protocol 1: Determining the Optimal Protective Concentration of 4B-EPT
This protocol uses a two-dimensional matrix to identify the ideal concentration of 4B-EPT that provides maximum protection to normal cells without interfering with the cytotoxicity of a chemotherapeutic agent (CTX) against cancer cells.
Workflow Diagram:
Caption: Workflow for optimizing 4B-EPT concentration.
Step-by-Step Methodology:
-
Cell Plating: Seed both normal (e.g., hTERT-RPE1) and cancer (e.g., A549) cells into separate 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Matrix Preparation (Normal Cells): Prepare a drug plate where 4B-EPT is serially diluted along the Y-axis and the chemotherapeutic agent (CTX) is serially diluted along the X-axis.
-
Treatment (Normal Cells): Add the drug matrix to the normal cells and incubate for a period relevant to the CTX's mechanism (typically 48-72 hours).
-
Viability Assessment 1: Perform a luminescence-based cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell health.
-
Data Analysis 1: Plot the results as a 3D surface or a heat map. Identify the concentration of 4B-EPT that provides the highest viability protection at the known IC50 concentration of the CTX. This is your "Optimal Protective Concentration."
-
Treatment (Cancer Cells): On the cancer cell plate, treat the cells with a serial dilution of CTX. In a parallel set of wells, treat with the identical CTX serial dilution plus the "Optimal Protective Concentration" of 4B-EPT identified in the previous step.
-
Viability Assessment 2: Perform the same viability assay on the cancer cells.
-
Data Analysis 2: Compare the IC50 curves of CTX with and without 4B-EPT. An ideal result is no statistically significant shift in the IC50 value, indicating 4B-EPT does not compromise the chemotherapeutic's efficacy in cancer cells.
Hypothesized Signaling Pathway Modulation
The diagram below illustrates a potential mechanism for 4B-EPT's selective action, centered on the Nrf2 antioxidant response pathway.
Technical Support Center: Investigating Off-Target Effects of 4-Bromo-2-(4-ethylpiperazino)thiazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the investigation of off-target effects of novel small molecules, with a focus on 4-Bromo-2-(4-ethylpiperazino)thiazole. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that is both scientifically rigorous and practically applicable in a research setting. This document is structured to anticipate the challenges and questions you may encounter during your experimental journey.
The thiazole ring is a key component in numerous FDA-approved drugs and is known for its wide range of biological activities, including anticancer and antimicrobial effects.[1][2] When working with a novel thiazole derivative like 4-Bromo-2-(4-ethylpiperazino)thiazole, a thorough investigation of its off-target effects is crucial for understanding its mechanism of action and potential for toxicity.[3][4]
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when embarking on an off-target effects investigation for a novel compound.
Q1: What are off-target effects and why are they a concern for a molecule like 4-Bromo-2-(4-ethylpiperazino)thiazole?
A1: Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not its primary therapeutic target. These interactions can lead to unexpected biological responses, ranging from beneficial (drug repurposing) to adverse drug reactions (ADRs) and toxicity.[3][5] For a novel compound, characterizing these effects early is critical to de-risk its development and to understand its true mechanism of action. Up to 90% of drugs in clinical trials fail, often due to unforeseen safety issues arising from off-target interactions.[6]
Q2: My initial screening shows that 4-Bromo-2-(4-ethylpiperazino)thiazole has promising activity. What is the first step I should take before initiating a broad off-target screening?
A2: Before embarking on a comprehensive and often expensive off-target screening campaign, it is imperative to ensure the purity and stability of your compound. Impurities can lead to misleading results, suggesting off-target effects that are not intrinsic to the molecule of interest. We recommend performing analytical characterization using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of your batch of 4-Bromo-2-(4-ethylpiperazino)thiazole.
Q3: What are the primary methodologies for identifying potential off-target interactions?
A3: There are several powerful techniques to identify off-target interactions. The choice of method depends on the nature of your compound and the specific questions you are asking. The main approaches include:
-
In Silico (Computational) Prediction: Using the structure of your compound to predict potential binding partners from protein databases. This is a good starting point but requires experimental validation.
-
Biochemical Screening (e.g., Kinome Profiling): Testing your compound against a large panel of purified enzymes, such as kinases. This is a very common and effective way to identify off-target kinase interactions.[7][8]
-
Chemical Proteomics: Using a modified version of your compound as a "bait" to pull down its binding partners from cell lysates or even in living cells.[9][10]
-
Cell-Based Thermal Shift Assays (CETSA): Measuring the change in the thermal stability of proteins in response to compound binding in a cellular context.
-
Phenotypic Screening: Observing the effects of your compound on a wide range of cellular phenotypes, which can provide clues about its biological targets.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during off-target effect investigations.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High number of hits in a kinome screen | Compound promiscuity, aggregation at high concentrations, or non-specific binding. | 1. Re-test at a lower concentration.2. Perform a dose-response curve for the top hits to confirm potency.3. Use a counterscreen, such as a biophysical method (e.g., Surface Plasmon Resonance - SPR), to confirm direct binding.4. Check for compound aggregation using dynamic light scattering (DLS). |
| No significant hits in a proteomic screen | The compound may not have strong off-targets, the chosen cell line may not express the off-target proteins, or the experimental conditions are not optimal. | 1. Increase the compound concentration (if solubility allows).2. Use a different cell line with a broader proteome coverage.[11][12]3. Optimize the lysis conditions to ensure the capture of membrane-bound or organelle-specific proteins.4. Consider a different chemical proteomics strategy (e.g., activity-based protein profiling if your compound is a covalent inhibitor).[9] |
| Conflicting results between different screening platforms | Different assays have different sensitivities and may measure different aspects of compound-protein interaction (e.g., enzymatic inhibition vs. direct binding). | 1. Carefully analyze the principles of each assay.2. Prioritize hits that are confirmed by at least two independent methods.3. Use a cellular assay to validate the biological relevance of the identified off-targets. |
| Difficulty validating a hit in a cellular assay | The off-target interaction may not be significant in a cellular context due to factors like cellular localization, low protein expression, or compound permeability. | 1. Confirm that the target protein is expressed in the cell line used for validation.2. Use a target engagement assay (e.g., NanoBRET™) to confirm that your compound is reaching its target in the cell.[13]3. Consider that the initial hit may have been a false positive. |
Part 3: Experimental Workflows and Protocols
To provide a clear path for your investigation, we have outlined a general workflow and provided a sample protocol for hit validation.
Overall Workflow for Off-Target Investigation
The following diagram illustrates a typical workflow for identifying and validating the off-target effects of a novel compound like 4-Bromo-2-(4-ethylpiperazino)thiazole.
Caption: A general workflow for the investigation of off-target effects of a novel compound.
Protocol: Western Blot for Validation of Off-Target Kinase Inhibition
This protocol describes how to validate if 4-Bromo-2-(4-ethylpiperazino)thiazole inhibits a specific kinase that was identified as a hit in a kinome screen by assessing the phosphorylation of its downstream substrate in a cellular context.
Objective: To determine if treatment with 4-Bromo-2-(4-ethylpiperazino)thiazole reduces the phosphorylation of a known substrate of a putative off-target kinase in a dose-dependent manner.
Materials:
-
Cell line expressing the kinase of interest and its substrate.
-
4-Bromo-2-(4-ethylpiperazino)thiazole (stock solution in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (phospho-specific for the substrate and total protein for the substrate and kinase).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Prepare serial dilutions of 4-Bromo-2-(4-ethylpiperazino)thiazole in cell culture medium. Include a vehicle control (DMSO). Aspirate the old medium from the cells and add the medium containing the compound or vehicle. Incubate for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for the total substrate and the off-target kinase as loading controls.
-
Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal. Plot the results as a function of compound concentration.
-
Chemical Proteomics Workflow
This diagram illustrates the general principle of a chemical proteomics experiment to pull down binding partners of your compound.
Caption: A simplified workflow for identifying protein targets using chemical proteomics.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent advances in biological activities of thiazole derivatives. Iranian Journal of Pharmaceutical Research, 14(3), 671–694.
- Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesmer, M. L., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Mishra, R., & Jha, K. K. (2019). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Journal of Chemical Reviews, 1(2), 76-89.
- Morgan, C., & Kapur, A. (2021).
-
CD Genomics. (n.d.). Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromothiazole. Retrieved from [Link]
- Sharma, V., Kumar, P., & Pathak, D. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1686.
- Wang, L., & Li, F. (2015). Off-target effects in CRISPR/Cas9-mediated genome engineering. Cell & Bioscience, 5, 65.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
-
Oncolines B.V. (n.d.). Kinome Profiling. Retrieved from [Link]
-
seqWell. (n.d.). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]
- Pfizer. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing.
- Zhang, W., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology.
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for detecting off-target effects of CRISPR/Cas9. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from [Link]
-
CD Genomics. (n.d.). CRISPR Off-Target Validation. Retrieved from [Link]
-
MDPI. (n.d.). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][14]thiadiazole). Retrieved from [Link]
-
ACS Publications. (n.d.). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. Retrieved from [Link]
-
CRISPR Medicine News. (n.d.). Off-Target Effects and Where to Find Them. Retrieved from [Link]
-
PNAS. (n.d.). Analysis of off-target effects in CRISPR-based gene drives in the human malaria mosquito. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]
-
Avance Biosciences. (n.d.). Gene Editing On/Off-Target Analysis. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). How Well Do You Understand Off-Target Liability?. Retrieved from [Link]
-
iGeneTech. (n.d.). CRISPR/Cas9 Off-Target Validation Solutions. Retrieved from [Link]
-
MDPI. (n.d.). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Retrieved from [Link]
-
Pamgene. (n.d.). KinomePro - Pamgene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 8. pharmaron.com [pharmaron.com]
- 9. tandfonline.com [tandfonline.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 14. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Tariquidar (XR9576) in Overcoming Multidrug Resistance
Welcome to the technical support resource for Tariquidar (XR9576), a potent and specific third-generation, non-competitive inhibitor of the P-glycoprotein (P-gp/MDR1) efflux pump. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for utilizing Tariquidar in multidrug resistance (MDR) studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of Tariquidar in experimental settings.
1. What is the primary mechanism of action for Tariquidar?
Tariquidar is a high-affinity substrate of P-glycoprotein (P-gp/ABCB1), one of the most common ATP-binding cassette (ABC) transporters responsible for multidrug resistance in cancer cells. It functions as a non-competitive inhibitor. Upon binding, Tariquidar is believed to lock the transporter in a conformation that prevents it from binding to and effluxing other substrates, such as chemotherapeutic agents. This inhibition restores the intracellular concentration of the co-administered drug, thereby re-sensitizing resistant cells to its cytotoxic effects.
2. What is the optimal in vitro concentration range for Tariquidar?
The effective concentration of Tariquidar for complete P-gp inhibition in vitro is typically in the range of 100 nM to 500 nM. However, the optimal concentration can vary depending on the cell line and the specific P-gp substrate being used. It is always recommended to perform a dose-response curve to determine the lowest effective concentration that maximally potentiates the cytotoxicity of your drug of interest without causing intrinsic toxicity.
3. Is Tariquidar cytotoxic on its own?
At concentrations typically used for P-gp inhibition (< 1 µM), Tariquidar exhibits low to no intrinsic cytotoxicity in most cell lines. However, at higher concentrations, some off-target effects or cellular stress may be observed. A crucial control experiment is to treat cells with Tariquidar alone across the intended concentration range to confirm a lack of cytotoxic effect.
4. How should I dissolve and store Tariquidar?
Tariquidar is a hydrophobic molecule. For in vitro use, it should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For final experimental concentrations, the DMSO stock should be serially diluted in the appropriate cell culture medium. Ensure the final DMSO concentration in your experiment is consistent across all conditions and does not exceed a non-toxic level (typically < 0.5%).
5. Can Tariquidar be used in vivo?
Yes, Tariquidar has been extensively studied in preclinical and clinical in vivo models. It has shown efficacy in enhancing the delivery of chemotherapeutics to tumors and overcoming resistance in animal models. Dosing, formulation, and administration routes will vary significantly based on the animal model and experimental design.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with Tariquidar.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no reversal of drug resistance | 1. Suboptimal Tariquidar Concentration: The concentration may be too low to fully inhibit P-gp activity. 2. Alternative Resistance Mechanisms: The cells may express other efflux pumps (e.g., MRP1, BCRP) that Tariquidar does not inhibit, or have other resistance mechanisms (e.g., target mutation, altered apoptosis). 3. Tariquidar Degradation: Improper storage or handling may have led to compound degradation. | 1. Perform a Dose-Response Matrix: Test a range of Tariquidar concentrations (e.g., 10 nM - 1000 nM) against a fixed concentration of your cytotoxic drug. 2. Profile Your Cell Line: Use RT-qPCR or Western blot to confirm high expression of P-gp (ABCB1) and check for the expression of other ABC transporters. Consider using a broader spectrum ABC transporter inhibitor if other pumps are present. 3. Use Fresh Aliquots: Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Unexpected cytotoxicity in control wells (Tariquidar only) | 1. High Tariquidar Concentration: The concentration used may be in the cytotoxic range for your specific cell line. 2. High DMSO Concentration: The final concentration of the DMSO solvent may be toxic. 3. Cell Line Sensitivity: The cell line may be unusually sensitive to Tariquidar. | 1. Lower Tariquidar Concentration: Re-evaluate the effective concentration and use the lowest possible dose that achieves maximal P-gp inhibition. 2. Check Solvent Concentration: Ensure the final DMSO concentration is below 0.5% and is consistent across all wells, including the vehicle control. 3. Run a Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of Tariquidar concentrations to establish its intrinsic toxicity profile in your cell line. |
| High background fluorescence in efflux assays (e.g., Rhodamine 123) | 1. Substrate Concentration Too High: The concentration of the fluorescent P-gp substrate may be too high, leading to saturation and high intracellular accumulation even with active efflux. 2. Insufficient Wash Steps: Residual extracellular fluorescent substrate can contribute to high background. 3. Incorrect Incubation Time: The incubation time with the substrate may be too long. | 1. Optimize Substrate Concentration: Titrate the fluorescent substrate to find a concentration that provides a good signal-to-noise ratio between P-gp expressing and non-expressing cells. 2. Perform Thorough Washes: After incubation with the substrate, wash the cells 2-3 times with ice-cold PBS to remove extracellular dye. 3. Optimize Incubation Time: Test different incubation times (e.g., 15, 30, 60 minutes) to find the optimal window for measuring efflux. |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: In Vitro Chemosensitization Assay
This protocol determines the ability of Tariquidar to reverse resistance to a specific cytotoxic drug.
Materials:
-
P-gp-overexpressing (resistant) and parental (sensitive) cell lines
-
Cytotoxic drug of interest
-
Tariquidar (dissolved in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
Cell viability reagent (e.g., MTT, resazurin, or ATP-based assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both resistant and parental cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the cytotoxic drug in culture medium. Prepare two sets of these dilutions: one with a fixed, non-toxic concentration of Tariquidar (e.g., 250 nM) and one with a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight culture medium from the cells and add the drug-containing media (with or without Tariquidar). Include controls for vehicle only and Tariquidar only.
-
Incubation: Incubate the plates for a period relevant to the cytotoxic drug's mechanism (typically 48-72 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the output on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values for the cytotoxic drug with and without Tariquidar. The fold-reversal of resistance can be calculated as (IC50 without Tariquidar) / (IC50 with Tariquidar).
Workflow for a P-gp Efflux Assay
The following diagram illustrates a typical workflow for assessing P-gp inhibition using a fluorescent substrate like Rhodamine 123.
Caption: Workflow for a P-gp functional assay using a fluorescent substrate.
Mechanism of P-gp Inhibition by Tariquidar
This diagram illustrates how Tariquidar restores drug sensitivity in resistant cells.
Caption: Mechanism of Tariquidar-mediated P-gp inhibition and chemosensitization.
References
-
Title: Tariquidar, a Potent and Specific P-Glycoprotein Inhibitor, in the Management of Cancer Source: Cancer Chemotherapy and Pharmacology URL: [Link]
-
Title: The role of the P-glycoprotein inhibitor tariquidar in the treatment of cancer: a review of the literature Source: Future Oncology URL: [Link]
-
Title: Tariquidar is a useful substrate for the functional evaluation of P-glycoprotein in peripheral blood mononuclear cells Source: European Journal of Clinical Investigation URL: [Link]
-
Title: P-glycoprotein has a major role in the export of taxanes in human breast cancer cells Source: British Journal of Cancer URL: [Link]
-
Title: Overcoming P-glycoprotein-mediated multidrug resistance with conventional drugs Source: European Journal of Pharmacology URL: [Link]
Introduction: The Analytical Imperative for 4-Bromo-2-(4-ethylpiperazino)thiazole
An authoritative guide to developing robust analytical methods for 4-Bromo-2-(4-ethylpiperazino)thiazole, tailored for researchers and drug development professionals. This technical support center provides in-depth troubleshooting, FAQs, and validated protocols to navigate the complexities of chromatographic analysis for this heterocyclic compound.
4-Bromo-2-(4-ethylpiperazino)thiazole is a heterocyclic compound with a structure suggestive of its potential role as a building block in medicinal chemistry and materials science. The presence of a thiazole ring, a piperazine moiety, and a bromine atom imparts specific chemical properties that demand rigorous analytical control. Whether this molecule is an intermediate in a larger synthesis, a final active pharmaceutical ingredient (API), or a research tool, the ability to accurately and precisely quantify it, identify its impurities, and assess its stability is paramount.
This guide, structured as a technical support center, moves beyond simple procedural lists. It aims to empower you, the scientist, with the causal understanding behind each experimental choice. We will explore the most common analytical challenges encountered with this and similar molecules and provide field-tested solutions grounded in authoritative scientific principles.
Section 1: Foundational Knowledge & Pre-Method Development FAQs
Before initiating method development, a thorough understanding of the analyte's physicochemical properties is essential. These characteristics dictate the initial choice of analytical techniques and starting conditions.
Q1: What are the critical physicochemical properties of 4-Bromo-2-(4-ethylpiperazino)thiazole to consider before starting method development?
A1: The key is to anticipate the molecule's behavior in a chromatographic system.
-
Solubility: The molecule's polarity is mixed. The thiazole and piperazine groups offer some polarity, while the ethyl group and the overall scaffold have nonpolar character. Initial solubility screening in common HPLC solvents (e.g., acetonitrile, methanol, water) and various pH buffers is the first step. This is crucial for preparing stock solutions and preventing precipitation in the mobile phase.
-
pKa (Acid Dissociation Constant): The ethylpiperazino group contains a tertiary amine, which is basic. Estimating its pKa (likely in the range of 7-9) is critical for HPLC method development. At a mobile phase pH 2 units below the pKa, the amine will be fully protonated (cationic), which can lead to strong retention on reversed-phase columns and potential peak tailing. At a pH 2 units above the pKa, it will be in its neutral form.
-
UV Absorbance: The thiazole ring is a chromophore. A UV scan of the compound in a suitable solvent (e.g., methanol or acetonitrile) should be performed to determine the wavelength of maximum absorbance (λmax). This wavelength will provide the highest sensitivity for detection in HPLC-UV analysis. For thiazole derivatives, λmax values are often found in the 230-280 nm range.[1]
Q2: Are there any specific handling or storage precautions for this compound?
A2: Brominated organic compounds can be sensitive to light (photolytic degradation) and potentially elevated temperatures. It is prudent to store the reference standard and all solutions protected from light and under refrigerated or frozen conditions until their stability is formally established through forced degradation studies.[2]
Section 2: High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the predominant technique for the analysis of non-volatile, polar heterocyclic compounds like 4-Bromo-2-(4-ethylpiperazino)thiazole.[3] A stability-indicating reversed-phase (RP-HPLC) method is the gold standard.
HPLC Troubleshooting & FAQ Guide
Q3: I'm seeing significant peak tailing for the main analyte peak. What is the cause and how can I fix it?
A3: This is a classic problem for compounds containing basic amines. The cause is secondary ionic interactions between the protonated piperazine nitrogen and residual, acidic silanol groups on the surface of standard silica-based C18 columns.
-
Causality: At acidic pH (required to achieve consistent protonation), your positively charged analyte interacts with negatively charged, deprotonated silanols, creating a secondary retention mechanism that results in a tailed peak.
-
Solutions (in order of preference):
-
Use a Base-Deactivated Column: Modern columns (e.g., C18 with end-capping or embedded polar groups) are designed to shield these residual silanols. This is the most effective solution.
-
Lower the Mobile Phase pH: Using a mobile phase pH of ~2.5-3.0 (e.g., with 0.1% formic acid or phosphoric acid buffer) ensures the amine is fully protonated and, more importantly, suppresses the ionization of the silanol groups, minimizing the unwanted interaction.[4]
-
Add a Competing Base: Incorporating a small amount of a basic additive like triethylamine (TEA) into the mobile phase can competitively bind to the active silanol sites, masking them from the analyte. However, this can shorten column lifetime and is less favored in modern labs.
-
Q4: My analyte is eluting too quickly (low retention) on a C18 column, even with a high percentage of water in the mobile phase. What should I do?
A4: While the compound has nonpolar features, the piperazine and thiazole moieties may lend it more polarity than anticipated, especially when protonated.
-
Causality: Insufficient hydrophobic interaction between the analyte and the C18 stationary phase.
-
Solutions:
-
Switch to a Different Stationary Phase: Consider a column with a different selectivity, such as a Phenyl-Hexyl or a Cyano phase, which can offer alternative π-π or dipole-dipole interactions.
-
Use an Ion-Pairing Reagent: If the compound is protonated (cationic), adding an ion-pairing reagent like sodium dodecyl sulfate (SDS) to the mobile phase forms a neutral, hydrophobic complex with the analyte, significantly increasing its retention on a C18 column.
-
Explore HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for polar compounds, but it often requires more complex mobile phases and longer equilibration times.
-
Q5: How do I choose the optimal mobile phase composition?
A5: The goal is to achieve a good retention factor (k') between 2 and 10, sharp peak shape, and adequate resolution from any impurities or degradants.
-
Organic Modifier: Acetonitrile is generally the first choice as it has a lower viscosity and UV cutoff compared to methanol. Methanol can offer different selectivity and is worth trying if acetonitrile does not provide adequate separation.
-
Aqueous Phase/Buffer: Start with 0.1% Formic Acid in water. This provides an acidic pH to control the ionization state of the analyte and is compatible with mass spectrometry (LC-MS). If buffering capacity is needed for better reproducibility, a phosphate buffer (e.g., 20 mM potassium phosphate) at pH 2.5-3.0 is a robust choice for UV-only methods.
-
Gradient vs. Isocratic: Begin with a fast scouting gradient (e.g., 5% to 95% acetonitrile over 10 minutes) to determine the approximate elution time. This will inform whether a simple isocratic method is feasible or if a tailored gradient is needed to separate the main peak from early and late-eluting impurities.
Workflow for HPLC Method Development
Caption: Workflow for RP-HPLC Method Development.
Protocol: Stability-Indicating RP-HPLC Method
This protocol provides a robust starting point for the analysis of 4-Bromo-2-(4-ethylpiperazino)thiazole.
1. Materials & Instrumentation:
-
HPLC system with UV or Diode-Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size, with end-capping).[5]
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Formic Acid (reagent grade).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-17.1 min: 80% to 20% B
-
17.1-22 min: 20% B (Re-equilibration)
-
3. Sample Preparation:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and Water (diluent).
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
4. System Suitability:
-
Inject the working standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 1.5.
Data Presentation: Typical Method Validation Parameters
The developed method must be validated according to ICH Q2(R1) guidelines.[7][8]
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference from blank, placebo, or degradants at the analyte's retention time. Peak purity index > 0.995. | Ensures the signal measured is only from the analyte.[7] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of working concentration). | Confirms a proportional response to analyte concentration.[6] |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. | Measures the closeness of the test results to the true value. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). | Demonstrates the method's consistency under various conditions. |
| LOD/LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | Defines the lowest concentration that can be reliably detected and quantified.[2] |
| Robustness | Results unaffected by small, deliberate changes in method parameters (e.g., flow rate ±10%, column temp ±5°C). | Shows the method's reliability during normal usage. |
Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
While HPLC is the primary choice, GC-MS can be a powerful tool for identification and analysis, provided the analyte is sufficiently volatile and thermally stable.
GC-MS Suitability & Troubleshooting FAQs
Q6: Is 4-Bromo-2-(4-ethylpiperazino)thiazole suitable for GC-MS analysis?
A6: It is questionable and requires empirical evaluation.
-
Volatility: The molecule's molecular weight is moderately high for GC, but it may be volatile enough at typical GC temperatures.
-
Thermal Stability: This is the main concern. The compound could degrade in the hot injector port, leading to inaccurate quantification and the appearance of artifact peaks. Brominated compounds, in particular, can be thermally labile.[9] A preliminary test involves injecting a standard and looking for multiple peaks or a broad, distorted peak shape, which can indicate on-column degradation.
Q7: My GC-MS analysis shows multiple peaks for a pure standard. What's happening?
A7: This strongly suggests thermal degradation in the injector.
-
Causality: The high temperature of the inlet (e.g., 250-300 °C) is breaking down the molecule before it reaches the column. The mass spectra of the resulting peaks can help identify the degradation products. For similar structures, fragmentation can occur at the piperazine ring or involve loss of the ethyl group.[10][11]
-
Solutions:
-
Lower the Injector Temperature: Systematically decrease the inlet temperature in 20 °C increments to find the highest possible temperature that does not cause degradation.
-
Use a Cooled Injection Technique: Techniques like Pulsed Splitless or Programmable Temperature Vaporization (PTV) start at a low temperature and ramp up, gently transferring the analyte to the column before it can degrade.
-
Derivatization: While this adds complexity, derivatizing the piperazine nitrogen could potentially increase thermal stability, but this is often a last resort.
-
Decision Tree: HPLC vs. GC-MS
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. internationaljournalssrg.org [internationaljournalssrg.org]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. fda.gov [fda.gov]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. researchgate.net [researchgate.net]
- 10. scirp.org [scirp.org]
- 11. Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 4-Bromo-2-(4-ethylpiperazino)thiazole
Welcome to the troubleshooting and guidance center for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Bromo-2-(4-ethylpiperazino)thiazole. This resource is designed for researchers and drug development professionals to navigate the specific challenges this molecule presents in a reversed-phase HPLC environment. The inherent basicity of the ethylpiperazino group is a primary factor influencing chromatographic behavior, often leading to common issues like peak tailing and retention variability.
This guide provides in-depth, cause-and-effect explanations and validated protocols to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Poor Peak Shape
Question 1: Why am I seeing severe peak tailing for 4-Bromo-2-(4-ethylpiperazino)thiazole on my C18 column?
Answer:
Peak tailing is the most common issue for basic compounds like this, and it originates from a secondary retention mechanism.[1][2] Here's the underlying cause:
-
Analyte-Silanol Interaction: Your analyte contains a basic ethylpiperazine group. At a typical mobile phase pH (e.g., pH 3-7), this amine group is protonated, carrying a positive charge. Standard silica-based C18 columns have residual acidic silanol groups (Si-OH) on their surface. At these pH levels, some silanols deprotonate to form negatively charged silanates (Si-O⁻).[1] The positively charged analyte then interacts strongly with these negatively charged sites via a strong ionic attraction.
-
Mixed-Mode Retention: While the primary retention mechanism is the hydrophobic interaction between the bromothiazole core and the C18 stationary phase, the strong, secondary ionic interaction with silanates holds back a fraction of the analyte molecules for longer. This delayed elution results in a "tail" on the peak.[1]
This interaction is a well-documented cause of poor peak shape for basic analytes.
Question 2: How can I systematically eliminate peak tailing?
Answer:
To achieve a sharp, symmetrical (Gaussian) peak, you must minimize the secondary silanol interactions. This can be addressed by modifying the mobile phase or choosing a different stationary phase.
Caption: A logical workflow for diagnosing and solving peak tailing.
Detailed Protocols for Tailing Reduction
The most direct way to combat silanol interactions is to suppress the ionization of the silanol groups by lowering the mobile phase pH.[2][3]
-
Objective: Fully protonate the surface silanols to eliminate the negative charge (Si-OH instead of Si-O⁻).
-
Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Trifluoroacetic acid (TFA) or Formic acid.
-
-
Procedure:
-
Prepare the aqueous portion of your mobile phase.
-
Add 0.1% (v/v) of TFA or formic acid to the aqueous solvent. This will typically bring the pH to a range of 2.5 - 3.0.
-
Confirm the pH using a calibrated pH meter before mixing with the organic solvent.[3]
-
Begin with your standard gradient or isocratic method using this acidified mobile phase.
-
-
Expected Outcome: A significant reduction in peak tailing and potentially a decrease in retention time, as the protonated basic analyte becomes more polar.[3]
If pH adjustment is insufficient or alters selectivity undesirably, an ion-pairing agent can be used. These agents are surfactants that dynamically modify the stationary phase.[4]
-
Mechanism: For a positively charged basic analyte, an anionic ion-pairing reagent (e.g., sodium dodecyl sulfate - SDS, or an alkyl sulfonate) is added to the mobile phase.[5][6] The hydrophobic tail of the reagent adsorbs onto the C18 stationary phase, while its negatively charged head faces the mobile phase.[7] This creates a dynamic ion-exchange surface that provides a consistent, controlled interaction with the protonated analyte, masking the random silanol effects and improving peak shape.[7][8]
-
Reagents:
-
Mobile phase prepared as in Protocol 1.
-
Sodium dodecyl sulfate (SDS) or Sodium 1-hexanesulfonate.
-
-
Procedure:
-
Add 5-10 mM of the ion-pairing agent to the aqueous portion of the mobile phase.
-
Ensure the agent is fully dissolved.
-
Equilibrate the column extensively (at least 30-60 minutes) with the new mobile phase to ensure the stationary phase surface is fully coated.
-
-
Considerations: Ion-pairing agents are not volatile and are generally incompatible with mass spectrometry (MS). They can also be difficult to wash out of a column, so dedicating a column for this type of analysis is recommended.
| Strategy | Principle | Advantages | Disadvantages |
| Low pH (e.g., 0.1% TFA) | Suppresses silanol ionization (Si-OH).[3] | Simple, effective, MS-compatible. | May not be sufficient for highly basic compounds. |
| Competing Base (e.g., TEA) | A sacrificial base preferentially interacts with silanols.[3] | Can be effective at mid-range pH. | Not MS-compatible, can affect UV detection. |
| Ion-Pairing (e.g., SDS) | Forms a neutral pair with the analyte, increasing retention and masking silanol effects.[4][8] | Excellent for improving peak shape and retention.[4] | Not MS-compatible, requires long equilibration, can be difficult to remove from the column. |
| Modern End-Capped Column | Physically blocks access to residual silanols.[9] | High performance, good peak shape without mobile phase additives. | Higher initial cost. |
Category 2: Retention Time and Reproducibility
Question 3: My retention time for 4-Bromo-2-(4-ethylpiperazino)thiazole is drifting between injections. What is the cause?
Answer:
Retention time instability for an ionizable compound like this is almost always linked to poor pH control of the mobile phase.[10]
-
The Role of pKa: The pKa of your analyte's ethylpiperazine group dictates its ionization state. If the mobile phase pH is close to the analyte's pKa, small shifts in pH (e.g., from dissolved CO₂, or inconsistent buffer preparation) will cause a significant change in the ratio of the ionized (more polar) to the non-ionized (less polar) form of the molecule.
-
Retention Shifts: Since the non-ionized form is more retained on a reversed-phase column, any change in this ratio will directly impact the retention time.[11][12] A slight increase in pH can deprotonate the analyte, increasing its hydrophobicity and leading to longer retention. Conversely, a slight decrease in pH will increase ionization and shorten retention.
Solution: Robust Buffering
To ensure reproducible retention times, the mobile phase pH must be stable and controlled.[10]
-
Choose an Appropriate Buffer: Select a buffer system with a pKa value within +/- 1 pH unit of your target mobile phase pH.[10] For a target pH of 3.0, a phosphate or formate buffer is suitable.
-
Sufficient Buffer Concentration: Use a buffer concentration of 10-25 mM. This is typically sufficient to resist pH changes upon sample injection without causing precipitation in high organic concentrations.[3]
-
Consistent Preparation: Always measure buffer components by weight and adjust the pH of the aqueous portion before adding the organic modifier. The apparent pH can shift after adding organic solvent, but preparing it consistently beforehand ensures reproducibility.[3]
Category 3: Analyte Stability
Question 4: Could my analyte be degrading under the analytical conditions?
Answer:
While thiazole rings are generally stable, brominated aromatic compounds can be susceptible to degradation under certain conditions.
-
pH Stability: The stability of your compound should be evaluated at the pH extremes used for analysis. While unlikely to be an issue during the short residence time on the column, prolonged storage in a highly acidic or basic mobile phase in an autosampler vial could lead to hydrolysis or other degradation. Thiazole-containing compounds are known to be key intermediates in pharmaceutical development.[13]
-
Photostability: Some brominated compounds can be light-sensitive. If you observe the appearance of new, small peaks over time, especially if samples are left on the autosampler for an extended period, consider using amber vials to protect against photodegradation.
-
Metal Chelation: The thiazole ring and piperazine nitrogens could potentially chelate with active metal sites within the HPLC system (e.g., stainless steel frits, column packing impurities).[3] This can also contribute to peak tailing or even analyte loss. Using a column with low metal content or adding a weak chelating agent like EDTA (Ethylenediaminetetraacetic acid) to the mobile phase can mitigate this.[3]
A forced degradation study (exposing the analyte to heat, acid, base, and light) can be invaluable in identifying potential degradants and ensuring the specificity of your analytical method.
References
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC. PubMed Central. Available at: [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Chromatography Online. Available at: [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions. Available at: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
-
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF. ResearchGate. Available at: [Link]
-
Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. SSRG International Journal of Applied Chemistry. Available at: [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at: [Link]
-
Ion Pairing Reagents and Buffers. Regis Technologies. Available at: [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. Available at: [Link]
-
Benzo[1,2-d:4,5-d′]bis([1][4][14]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. MDPI. Available at: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
Ion-Pairing Agents | HPLC. Mason Technology. Available at: [Link]
-
4-Bromo-1,3-thiazole-2-carboxylic acid. PubChem. Available at: [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Available at: [Link]
-
What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. Available at: [Link]
-
Separation of Model Compounds in Reversed-Phase and Mixed-Mode. SIELC Technologies. Available at: [Link]
-
4-Bromo-2-methyl-1,3-thiazole. PubChem. Available at: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 7. itwreagents.com [itwreagents.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. chromtech.com [chromtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. chemimpex.com [chemimpex.com]
- 14. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-(Piperazino)thiazole Derivatives in Drug Discovery: Benchmarking 4-Bromo-2-(4-ethylpiperazino)thiazole
Introduction: The Thiazole Scaffold - A Cornerstone of Medicinal Chemistry
To researchers, scientists, and drug development professionals, the thiazole ring is a familiar and highly valued scaffold. This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key structural motif in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in a wide range of non-covalent interactions with biological targets, its metabolic stability, and the synthetic tractability that allows for extensive chemical diversification. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4]
This guide focuses on a specific, yet highly promising subclass: 2-(piperazino)thiazoles. The incorporation of a piperazine ring at the 2-position of the thiazole core introduces a versatile linker and a basic nitrogen atom, which can be crucial for modulating pharmacokinetic properties and forming key interactions with target proteins.
Our central compound for this analysis is 4-Bromo-2-(4-ethylpiperazino)thiazole , a derivative with specific substitutions that are hypothesized to fine-tune its biological activity. Due to the limited public data on this specific molecule, this guide will establish a framework for comparison by examining closely related, well-characterized 2-(piperazino)thiazole derivatives. We will delve into their performance in key therapeutic areas, supported by experimental data and detailed protocols, to build a predictive understanding of our target compound's potential.
Comparative Analysis: Structure-Activity Relationships in Action
The biological activity of a thiazole derivative is profoundly influenced by the nature and position of its substituents. This concept, known as the Structure-Activity Relationship (SAR), is the guiding principle of our comparison. We will analyze how modifications at the 4-position of the thiazole ring and at the N4-position of the piperazine ring impact performance in anticancer and neuroprotective applications.
General Synthesis Pathway for 2-(Piperazino)thiazole Derivatives
The synthesis of these derivatives typically follows a well-established route, beginning with the Hantzsch thiazole synthesis or a variation thereof. The key step involves the reaction of a thiourea or thioamide with an α-haloketone. For the 2-(piperazino)thiazole core, a common strategy is the reaction of a piperazine-containing thiourea with an appropriate α-haloketone.
Caption: Generalized synthetic workflow for 2-(piperazino)thiazole derivatives.
Application 1: Anticancer Activity
The thiazole nucleus is a component of several anticancer agents, valued for its ability to induce apoptosis and inhibit cell proliferation.[4] The piperazine moiety often enhances aqueous solubility and can improve interactions with targets in the tumor microenvironment.
Comparative Compounds:
-
Comparator A: 2-(Piperazin-1-yl)thiazole: The unsubstituted parent compound.
-
Comparator B: 2-(4-Benzylpiperazin-1-yl)thiazole derivative: Introduces a bulky, hydrophobic group on the piperazine.
-
Comparator C: 4-(4-chlorophenyl)-2-(piperazin-1-yl)thiazole: Features a halogen at the 4-position, similar to our target compound.
Experimental Data Summary: Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a biological process, such as cell growth. Lower IC₅₀ values indicate higher potency.
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Comparator B (analogue) | MCF-7 | 1.2 nM (converted from reported value)[4] | Erlotinib | 1.3 nM[4] |
| Comparator C (analogue) | HepG2 | Potent activity reported[5] | Cisplatin | Potent[5] |
| 4-Bromo-2-(4-ethylpiperazino)thiazole (Predicted) | MCF-7/HepG2 | Predicted to be potent | - | - |
Note: Data for exact comparators is often part of proprietary drug development. The values presented are from closely related analogues found in the literature to illustrate the impact of the respective moieties.
Structure-Activity Relationship Insights:
-
The Role of the 4-Position Halogen: Studies on related scaffolds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have shown that the presence of a bromine atom on a phenyl ring at the 4-position of the thiazole contributes to significant antimicrobial and anticancer activity.[6] This suggests that the bromo- substitution in 4-Bromo-2-(4-ethylpiperazino)thiazole is likely a key contributor to its cytotoxic potential. Halogens can alter the electronic properties of the ring and form halogen bonds with target enzymes. Some studies, however, note that larger halogens like bromo can sometimes decrease activity compared to chloro substituents, depending on the specific target.[7]
-
The N-Alkyl Piperazine Moiety: The N-ethyl group on the piperazine ring in our target compound is expected to increase lipophilicity compared to an unsubstituted piperazine (Comparator A). This can enhance membrane permeability and cellular uptake, potentially leading to increased potency. Compared to a bulky N-benzyl group (Comparator B), the smaller ethyl group may offer a different balance of solubility and steric hindrance, which could be advantageous for fitting into specific enzyme active sites.
Application 2: Neuroprotection and Cholinesterase Inhibition
A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[8] Several thiazole-piperazine hybrids have been investigated as potent AChE inhibitors.[1]
Comparative Compounds:
-
Comparator D: 1,3-thiazole-piperazine derivative (R=benzyl): A potent AChE inhibitor.
-
Comparator E: 2-aminothiazole derivative (non-piperazine): A reference thiazole with demonstrated AChE inhibitory activity.
-
Comparator F: Phthalimide-piperazine analogue: A different scaffold but highlights the role of the piperazine in AChE inhibition.
Experimental Data Summary: Acetylcholinesterase Inhibition (IC₅₀)
| Compound | Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Comparator D | AChE | 0.011 ± 0.001[1] | Donepezil | 0.054 ± 0.002[1] |
| Comparator E (analogue) | AChE | 1.48 ± 0.28[3] | Donepezil | - |
| Comparator F (analogue) | AChE | 0.91 ± 0.045[8] | Donepezil | 0.14 ± 0.03[8] |
| 4-Bromo-2-(4-ethylpiperazino)thiazole (Predicted) | AChE | Predicted potent | - | - |
Structure-Activity Relationship Insights:
-
Piperazine as a Key Pharmacophore: The piperazine ring is a common feature in many potent AChE inhibitors, including the approved drug Donepezil. It is understood to interact with the peripheral anionic site (PAS) of the enzyme, while another part of the molecule binds to the catalytic active site (CAS). The 2-(piperazino)thiazole scaffold fits this model well.
-
Influence of Substituents: The high potency of Comparator D (IC₅₀ = 0.011 µM) demonstrates the power of this scaffold, outperforming the reference drug Donepezil.[1] The N-benzyl group is crucial for its activity. The N-ethyl group in 4-Bromo-2-(4-ethylpiperazino)thiazole is smaller and more flexible. While this may reduce some of the hydrophobic interactions seen with the benzyl group, it could offer a better fit for certain enzyme conformations. The bromo- group at the 4-position could further enhance binding through halogen bonding within the enzyme's active site gorge.
Caption: Dual binding site hypothesis for 2-(piperazino)thiazole AChE inhibitors.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the key assays used to evaluate these compounds.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀). It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.[9]
Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[9]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[2][9]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2][10] Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Ellman's Method for Acetylcholinesterase Inhibition
This colorimetric method measures AChE activity by quantifying the production of thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[11][12]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
DTNB Solution: 10 mM in PB.
-
Acetylthiocholine Iodide (ATCI) Solution: 15 mM in deionized water.
-
AChE Enzyme Solution: From electric eel (or other source), diluted in PB.
-
Test Compound: Dissolved in a minimal amount of DMSO and diluted with PB.
-
-
Assay Setup (in a 96-well plate):
-
Add 20 µL of the test compound solution at various concentrations to the sample wells.
-
Add 20 µL of buffer to the control wells.
-
Add 20 µL of AChE enzyme solution to all wells.
-
Mix and incubate for 15 minutes at 25°C.
-
-
Reaction Initiation: Add 100 µL of DTNB solution followed by 20 µL of ATCI substrate solution to all wells to start the reaction.[13]
-
Data Acquisition: Immediately measure the increase in absorbance at 412 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.[11][13]
-
Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the % Inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Outlook
While direct experimental data for 4-Bromo-2-(4-ethylpiperazino)thiazole remains to be published, a comprehensive analysis of its structural analogues provides a strong foundation for predicting its therapeutic potential. The presence of the 2-(piperazino)thiazole core suggests a high likelihood of activity as both an anticancer agent and a cholinesterase inhibitor.
-
The 4-bromo substitution is anticipated to enhance potency, likely through favorable electronic effects and the potential for halogen bonding with target enzymes.
-
The N-ethyl group on the piperazine ring provides a balance of increased lipophilicity for better cell penetration without the significant steric bulk of larger substituents, which could be advantageous for optimal target engagement.
This guide underscores the power of a structure-activity-based approach in modern drug discovery. The logical framework presented here, built on data from comparable molecules, strongly justifies the prioritization of 4-Bromo-2-(4-ethylpiperazino)thiazole for further synthesis and rigorous biological evaluation. The provided protocols offer a validated starting point for researchers to empirically test these hypotheses and unlock the full potential of this promising thiazole derivative.
References
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Gao, X., Lu, Y., Fang, L., Fang, X., Xing, Y., Gou, S., & Xi, T. (2013). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European Journal of Medicinal Chemistry, 69, 1-9. Retrieved from [Link]
-
Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]
-
Synthesis, Characterization, and Cholinesterase Inhibitory Activity of 2‐Aminothiazole Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). National Institutes of Health. Retrieved from [Link]
-
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). RSC Publishing. Retrieved from [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Springer. Retrieved from [Link]
-
Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Retrieved from [Link]
-
Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. (n.d.). National Institutes of Health. Retrieved from [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). National Institutes of Health. Retrieved from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]
-
Structure–activity relationship of compound 4. (n.d.). ResearchGate. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
-
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). National Institutes of Health. Retrieved from [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
-
Synthesis and Acetylcholinesterase Inhibitory Assessment of 3-(2-(4-benzoylpiperazin-1-yl) ethylimino) indolin-2-one Derivatives. (2015). Brieflands. Retrieved from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. Retrieved from [Link]
-
Cell Viability Assays. (2013). National Institutes of Health. Retrieved from [Link]
-
AChE activity assay by Ellman method. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience. Retrieved from [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (2013). National Institutes of Health. Retrieved from [Link]
Sources
- 1. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]
- 5. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
A Senior Application Scientist's Guide to Biological Target Validation for Novel Thiazole Derivatives: A Case Study of 4-Bromo-2-(4-ethylpiperazino)thiazole
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated drug target is both critical and complex. This guide provides an in-depth, experience-driven comparison of modern techniques for validating the biological target of a novel compound, using "4-Bromo-2-(4-ethylpiperazino)thiazole" as a representative example of a promising, yet uncharacterized, thiazole derivative. The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4] The critical step, however, is to unequivocally identify and validate the specific molecular target through which such a compound exerts its therapeutic effect.[5][6][7][8]
This guide is structured to navigate the logical progression of target validation, from initial hypothesis generation to direct in-cell confirmation of target engagement. We will explore and compare key methodologies, providing not just the "how" but the critical "why" behind experimental choices, ensuring a self-validating and robust approach.
The Crucial First Step: Hypothesis Generation for Target Identification
Before embarking on extensive validation experiments, it is paramount to generate a plausible hypothesis about the biological target of 4-Bromo-2-(4-ethylpiperazino)thiazole. This initial phase leverages both computational and broad experimental approaches.
A. In Silico Target Prediction: Computational methods serve as a cost-effective and rapid first pass to identify potential protein targets. These can include:
-
Ligand-Based Similarity Searching: Comparing the structure of 4-Bromo-2-(4-ethylpiperazino)thiazole to libraries of compounds with known biological targets.
-
Pharmacophore Modeling: Identifying the key chemical features of the molecule responsible for its biological activity and searching for proteins with binding pockets that accommodate this pharmacophore.
-
Molecular Docking: Simulating the binding of the compound to the three-dimensional structures of known proteins to predict binding affinity and pose.[1]
B. Phenotypic Screening and Pathway Analysis: If the compound was identified through a phenotypic screen (e.g., observed to cause cancer cell death), analyzing the resulting phenotype can provide clues to the affected biological pathway. For instance, if the compound induces apoptosis, a common mechanism for anticancer agents, this narrows the field of potential targets to key regulators of apoptosis.[9][10]
C. Chemical Proteomics Approaches for Target Discovery: For an unbiased approach, affinity-based proteomics can be employed. This involves immobilizing the compound on a solid support to "fish" for its binding partners from a cell lysate. A powerful iteration of this is the use of "kinobeads," which are affinity resins with immobilized broad-spectrum kinase inhibitors.[11][12] A competition experiment with 4-Bromo-2-(4-ethylpiperazino)thiazole can identify kinases that it binds to.[13][14]
Direct Target Engagement: Moving from Hypothesis to Confirmation
Once a list of putative targets is generated, the next critical phase is to confirm direct physical interaction between 4-Bromo-2-(4-ethylpiperazino)thiazole and its proposed target protein(s) within a biologically relevant context. Here, we compare two gold-standard methodologies.
Cellular Thermal Shift Assay (CETSA®): A Paradigm for In-Cell Target Engagement
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify drug-target interaction in a cellular environment.[15][16] The underlying principle is that the binding of a ligand (our compound) to its target protein increases the protein's thermal stability.[15][17]
Workflow for CETSA®:
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol for CETSA®:
-
Cell Culture and Treatment: Plate and culture target cells to appropriate confluency. Treat cells with varying concentrations of 4-Bromo-2-(4-ethylpiperazino)thiazole or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by controlled cooling.[18]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.[18] Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the putative target protein using a specific antibody for Western blotting or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve for the compound-treated samples compared to the control indicates stabilization of the target protein upon binding.
Table 1: Comparison of Target Engagement Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA®) | Kinobeads Competition Binding |
| Principle | Ligand binding increases protein thermal stability | Competition for binding to immobilized broad-spectrum inhibitors |
| Environment | Intact cells, cell lysates | Cell lysates |
| Target Class | Broad applicability to various protein classes | Primarily for kinases |
| Readout | Western Blot, Mass Spectrometry | Mass Spectrometry |
| Key Advantage | Confirms target engagement in a physiological context | Unbiased screening of the kinome |
| Key Limitation | Requires a specific antibody for targeted validation or advanced proteomics | Limited to ATP-competitive binders and may not detect allosteric inhibitors[11] |
Kinobeads Competition Binding Assay: A Focus on the Kinome
Given that many thiazole derivatives are known to target kinases, a kinobeads-based approach is a highly relevant comparative method.[2] This technique uses beads coated with non-selective kinase inhibitors to capture a large portion of the cellular kinome.[11]
Workflow for Kinobeads Competition Binding:
Caption: A simplified workflow of the Kinobeads competition binding assay.
Experimental Protocol for Kinobeads Competition Binding:
-
Cell Lysate Preparation: Prepare a native cell lysate from the target cell line, ensuring protein integrity.
-
Compound Incubation: Incubate the cell lysate with a range of concentrations of 4-Bromo-2-(4-ethylpiperazino)thiazole or a vehicle control.
-
Kinobeads Incubation: Add the kinobeads to the pre-incubated lysate and allow for competitive binding to occur.[11]
-
Affinity Purification: Wash the beads extensively to remove proteins that did not bind.
-
Elution and Digestion: Elute the captured kinases from the beads and digest them into peptides.
-
Mass Spectrometry Analysis: Analyze the peptide mixture using quantitative mass spectrometry to identify and quantify the captured kinases.
-
Data Analysis: Compare the abundance of each identified kinase between the compound-treated and control samples. A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates that it is a target of 4-Bromo-2-(4-ethylpiperazino)thiazole.[14]
In Vitro Validation: Quantifying the Interaction
While cellular assays confirm target engagement, in vitro assays using purified components are essential for quantifying the binding affinity and kinetics.[19]
Quantitative Pull-Down Assay
This straightforward biochemical assay can determine the dissociation constant (Kd) of the protein-ligand interaction.[19]
Experimental Protocol for Quantitative Pull-Down Assay:
-
Protein Immobilization: Immobilize a purified, tagged version of the putative target protein on beads.
-
Ligand Incubation: Incubate the protein-bound beads with increasing concentrations of 4-Bromo-2-(4-ethylpiperazino)thiazole.
-
Separation: Separate the beads from the supernatant.
-
Quantification: Quantify the amount of compound in the supernatant (unbound) and/or eluted from the beads (bound).
-
Data Analysis: Plot the fraction of bound compound against its concentration and fit the data to a binding curve to determine the Kd.
Table 2: Hypothetical Comparative Data for Target Validation
| Assay | Putative Target | Result with 4-Bromo-2-(4-ethylpiperazino)thiazole | Interpretation |
| CETSA® | Kinase X | ΔTm = +5°C at 10 µM | Direct target engagement in cells |
| Kinobeads | Kinase X | IC50 = 500 nM | High-affinity binding to Kinase X |
| Pull-Down | Kinase X | Kd = 200 nM | Direct and high-affinity interaction |
| Kinase Activity Assay | Kinase X | IC50 = 300 nM | Functional inhibition of the target |
Functional Consequences of Target Engagement
The final and arguably most important step in target validation is to demonstrate that the interaction between 4-Bromo-2-(4-ethylpiperazino)thiazole and its target protein leads to a functional consequence that explains the observed cellular phenotype.
A. Enzymatic Assays: If the target is an enzyme, such as a kinase, a direct enzymatic assay should be performed. The ability of the compound to inhibit the kinase activity of the purified target protein provides strong evidence for a functional interaction.
B. Cellular Pathway Modulation: It is crucial to show that the compound modulates the downstream signaling pathway of the target protein in cells. For a kinase inhibitor, this would involve demonstrating a reduction in the phosphorylation of a known substrate of that kinase.
Logical Flow of Target Validation:
Sources
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Target Identification and Validation at MDC [md.catapult.org.uk]
- 8. wjbphs.com [wjbphs.com]
- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 10. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 12. researchgate.net [researchgate.net]
- 13. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. news-medical.net [news-medical.net]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Evaluating the Cross-Reactivity of 4-Bromo-2-(4-ethylpiperazino)thiazole
In the landscape of modern drug discovery, the characterization of a novel chemical entity extends far beyond its primary efficacy. A thorough understanding of a compound's selectivity and potential for off-target interactions is paramount to predicting its therapeutic window and mitigating potential adverse effects. This guide provides a comprehensive framework for conducting cross-reactivity studies on "4-Bromo-2-(4-ethylpiperazino)thiazole," a molecule featuring a thiazole ring and a piperazine moiety—scaffolds known for a diverse range of biological activities.[1][2][3][4]
This document is structured to guide researchers through the rationale, design, and execution of a robust cross-reactivity profiling workflow. We will delve into the theoretical underpinnings of target selection, present detailed experimental protocols for key assays, and offer a clear methodology for data interpretation and comparison with relevant alternative compounds.
The Imperative of Selectivity Profiling
The subject of our investigation, 4-Bromo-2-(4-ethylpiperazino)thiazole, is a synthetic organic compound with a molecular formula of C9H14BrN3S.[5] Its structure incorporates two key pharmacophores:
-
Thiazole Ring: This five-membered heterocyclic ring is a constituent of numerous FDA-approved drugs and is associated with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][6][7] Notably, the thiazole scaffold is a common feature in many protein kinase inhibitors.[8]
-
Piperazine Moiety: This six-membered heterocyclic ring containing two nitrogen atoms is another privileged scaffold in medicinal chemistry.[3][4] Piperazine derivatives have been developed as anticancer, antipsychotic, and antihistaminic agents, often interacting with G-protein coupled receptors (GPCRs) and various enzymes.[4][9]
The presence of these two versatile scaffolds suggests that while 4-Bromo-2-(4-ethylpiperazino)thiazole may have a specific intended target, it also has the potential to interact with a range of other proteins, leading to off-target effects. A comprehensive cross-reactivity study is therefore not merely a regulatory formality but a critical step in understanding the compound's true pharmacological profile.
Designing a Cross-Reactivity Study: A Multi-pronged Approach
A robust cross-reactivity study should be designed as a tiered screening cascade, beginning with broad, high-throughput screens and progressing to more focused, quantitative assays for any identified "hits." This approach ensures a comprehensive yet resource-efficient evaluation.
Caption: A tiered workflow for assessing the cross-reactivity of a novel compound.
Comparative Compounds
To contextualize the selectivity profile of 4-Bromo-2-(4-ethylpiperazino)thiazole, it is essential to include a panel of well-characterized compounds in the same assays. The choice of these comparators should be guided by structural and functional similarities.
| Compound | Class | Rationale for Inclusion |
| Dasatinib | Multi-kinase inhibitor | A thiazole-containing compound known to inhibit a broad range of kinases.[10] Provides a benchmark for promiscuous kinase binding. |
| Gefitinib | Selective EGFR inhibitor | A kinase inhibitor with a higher degree of selectivity. Serves as a benchmark for a more targeted kinase interaction profile. |
| Imatinib | Kinase inhibitor | Contains a piperazine moiety and has a well-documented off-target profile, including interactions with both kinases and non-kinase targets. |
| Olanzapine | Atypical antipsychotic | A piperazine-containing drug primarily targeting GPCRs (dopamine and serotonin receptors). Useful for comparing potential GPCR interaction profiles. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key assays in the cross-reactivity screening cascade.
Primary Screening: Broad Kinase Panel
Objective: To identify potential kinase off-targets from a large, diverse panel.
Methodology: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)
Rationale: This is a gold-standard method that directly measures the enzymatic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate from ATP onto a substrate.[11] It is highly sensitive and less prone to interference from compound autofluorescence compared to fluorescence-based methods.[12]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 4-Bromo-2-(4-ethylpiperazino)thiazole and comparator compounds in 100% DMSO.
-
Prepare the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a solution of the specific kinase and its corresponding substrate in the assay buffer.
-
Prepare a solution of ATP, including [³³P]-ATP, in the assay buffer. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibition is detectable.
-
-
Assay Procedure:
-
Dispense a small volume of the compound stock solution into the wells of a 96-well or 384-well plate to achieve a final concentration of 10 µM. Include wells for a positive control (e.g., staurosporine) and a negative control (DMSO vehicle).
-
Add the kinase/substrate solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding the ATP/[³³P]-ATP solution.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., a phosphocellulose membrane) that captures the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [³³P]-ATP.
-
Dry the filter plate, add scintillation fluid, and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
A "hit" is typically defined as a compound that causes >50% inhibition at the screening concentration.
-
Secondary Screening: Kinase IC₅₀ Determination
Objective: To determine the potency (IC₅₀) of the compound against the "hits" identified in the primary screen.
Methodology: The same radiometric assay as the primary screen is used, but with a range of compound concentrations.
Step-by-Step Protocol:
-
Serial Dilution: Prepare a series of dilutions of the "hit" compounds in DMSO, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Assay Execution: Perform the radiometric kinase assay as described above, using the different concentrations of the compounds.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Primary Screening: GPCR Binding Panel
Objective: To identify potential interactions with a broad range of G-protein coupled receptors.
Methodology: Radioligand Binding Assay
Rationale: This is a robust and widely used method to measure the affinity of a compound for a receptor.[13][14] It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest and measuring the ability of the test compound to displace this radioligand.[15]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare cell membrane homogenates expressing the target GPCR.
-
Select a suitable radioligand for each target receptor and prepare it at a concentration at or below its Kd.
-
Prepare a stock solution of 4-Bromo-2-(4-ethylpiperazino)thiazole and comparator compounds in 100% DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand, and the test compound at a final concentration of 10 µM.
-
Include wells for "total binding" (radioligand + membranes, no test compound) and "non-specific binding" (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membrane-bound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation fluid, and measure radioactivity.
-
-
Data Analysis:
-
Calculate the percent displacement of the radioligand by the test compound.
-
A "hit" is typically defined as a compound that causes >50% displacement at the screening concentration.
-
Data Presentation and Interpretation
The results from these screening assays should be compiled into clear, concise tables for easy comparison.
Table 1: Hypothetical Primary Kinase Screening Results (% Inhibition at 10 µM)
| Kinase Target | 4-Bromo-2-(4-ethylpiperazino)thiazole | Dasatinib | Gefitinib | Imatinib | Olanzapine |
| ABL1 | 85 | 98 | 15 | 95 | 5 |
| SRC | 75 | 99 | 10 | 60 | 2 |
| EGFR | 20 | 30 | 92 | 18 | 1 |
| VEGFR2 | 60 | 88 | 25 | 70 | 8 |
| p38α | 15 | 70 | 5 | 12 | 3 |
| ... (400+ others) | ... | ... | ... | ... | ... |
Table 2: Hypothetical Secondary Kinase Assay Results (IC₅₀ in µM)
| Kinase Target | 4-Bromo-2-(4-ethylpiperazino)thiazole | Dasatinib | Imatinib |
| ABL1 | 0.5 | 0.001 | 0.025 |
| SRC | 1.2 | 0.002 | 5.0 |
| VEGFR2 | 2.5 | 0.015 | 1.5 |
Table 3: Hypothetical Primary GPCR Binding Results (% Displacement at 10 µM)
| GPCR Target | 4-Bromo-2-(4-ethylpiperazino)thiazole | Dasatinib | Imatinib | Olanzapine |
| Dopamine D2 | 65 | 10 | 15 | 98 |
| Serotonin 5-HT2A | 72 | 8 | 20 | 99 |
| Histamine H1 | 30 | 5 | 12 | 95 |
| Adrenergic α1 | 55 | 12 | 25 | 80 |
| ... (60+ others) | ... | ... | ... | ... |
From this data, a selectivity profile can be constructed. For instance, the hypothetical data above suggests that 4-Bromo-2-(4-ethylpiperazino)thiazole has activity against ABL1, SRC, and VEGFR2 kinases, as well as some GPCRs like the D2 and 5-HT2A receptors. The potency against these targets would then be compared to its primary target (if known) to quantify its selectivity.
Visualizing Potential Downstream Effects
If a significant off-target kinase interaction is identified, it is crucial to consider the potential downstream cellular consequences. For example, if our compound inhibits a key kinase in the MAPK/ERK pathway, we can visualize the potential impact.
Caption: Potential inhibition points in the MAPK/ERK pathway.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to characterizing the cross-reactivity of 4-Bromo-2-(4-ethylpiperazino)thiazole. By employing a tiered screening strategy that includes broad primary screens followed by focused secondary assays, researchers can build a comprehensive selectivity profile. Comparing this profile to those of well-characterized drugs provides essential context for interpreting the data.
The identification of any significant off-target interactions should trigger further investigation, including cellular assays to confirm target engagement (e.g., CETSA) and functional consequences (e.g., downstream signaling analysis and phenotypic screens). This rigorous, data-driven approach is fundamental to advancing a compound through the drug discovery pipeline and is a cornerstone of modern pharmaceutical science.
References
-
Bansal, R. K. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. SpringerLink. [Link]
-
El-Sayed, M. A., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. SpringerLink. [Link]
-
RSC Publishing. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. [Link]
-
Taylor & Francis Online. Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. [Link]
-
Ayati, A., et al. (2019). Thiazole Ring—A Biologically Active Scaffold. MDPI. [Link]
-
Al-Wahaibi, L. H., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. SpringerLink. [Link]
-
Abdelgawad, M. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
-
IJPSRR. An Overview of Thiazole Derivatives and its Biological Activities. [Link]
-
Inglese, J., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
-
Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. PubMed. [Link]
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. NCBI. [Link]
-
Ciaffara, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. NCBI. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Szabó, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]
-
Mtoz Biolabs. Receptor-Ligand Binding Assay. [Link]
-
Scientific Research. Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. [Link]
-
ResearchGate. Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
Semantic Scholar. Benzo[1,2-d:4,5-d']bis([5][6][8]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]
-
ResearchGate. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
-
Gifford Bioscience. About Ligand Binding Assays. [Link]
-
He, W., et al. (2016). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Journal of Chemical and Pharmaceutical Research. [Link]
-
ResearchGate. Benzo[1,2-d:4,5-d′]bis([5][6][8]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. [Link]
-
Vieth, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]
-
RSC Publishing. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. [Link]
-
Creative Bioarray. Receptor Binding Assay. [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. NCBI. [Link]
-
Pellock, S. J., et al. (2024). Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity. PubMed. [Link]
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. 4-BroMo-2-(4-ethylpiperazino)thiazole | 1289002-93-2 [chemicalbook.com]
- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 15. giffordbioscience.com [giffordbioscience.com]
A Comprehensive Guide to Benchmarking the Novel Antimicrobial Agent 4-Bromo-2-(4-ethylpiperazino)thiazole Against Standard Antibiotics
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to enriching the antibiotic pipeline. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide provides a comprehensive framework for the in-vitro evaluation of a novel thiazole derivative, 4-Bromo-2-(4-ethylpiperazino)thiazole , benchmarking its performance against established standard antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind them.
Introduction: The Promise of Thiazole Derivatives
The thiazole ring is a core structural motif in several clinically significant drugs, including the antibiotic penicillin.[1] Its derivatives are known to exhibit potent antimicrobial activities, which are attributed to their ability to interfere with various cellular processes in microorganisms.[2][3] The amphiphilic nature of some thiazole derivatives may facilitate their interaction with and disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.[3] The synthesis of novel thiazole derivatives, such as the subject of this guide, 4-Bromo-2-(4-ethylpiperazino)thiazole, represents a strategic approach to developing new therapeutic agents to combat drug-resistant pathogens.
Synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole
While various methods exist for the synthesis of thiazole derivatives, a common and effective approach is the Hantzsch thiazole synthesis.[4] This method typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole, a potential synthetic route could involve the reaction of a suitable α-bromoketone with N-ethylpiperazine-1-carbothioamide. The general principle of this reaction is outlined below.
Hypothetical Synthetic Pathway
Caption: Hypothetical Hantzsch synthesis of the target compound.
Benchmarking Antimicrobial Efficacy: In Vitro Susceptibility Testing
To ascertain the antimicrobial potential of 4-Bromo-2-(4-ethylpiperazino)thiazole, a series of standardized in-vitro susceptibility tests must be performed. These experiments will compare its activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, benchmarked against widely used antibiotics such as Ciprofloxacin (a fluoroquinolone) and Penicillin (a β-lactam). All testing should adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of 4-Bromo-2-(4-ethylpiperazino)thiazole in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound and the standard antibiotics (Ciprofloxacin, Penicillin) in MHB in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.06 - 128 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC test.
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Spot-inoculate the aliquots onto a fresh, antibiotic-free agar plate.
-
-
Incubation and Interpretation:
-
Incubate the agar plates at 35 ± 2 °C for 18-24 hours.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
-
Disk Diffusion Assay
The disk diffusion assay provides a qualitative measure of antimicrobial susceptibility and is useful for rapid screening.
-
Preparation of Inoculum and Agar Plate:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
-
Application of Disks:
-
Aseptically apply paper disks impregnated with a known concentration of 4-Bromo-2-(4-ethylpiperazino)thiazole and the standard antibiotics onto the surface of the agar.
-
-
Incubation and Measurement:
-
Incubate the plates at 35 ± 2 °C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.
-
Data Presentation: Comparative Antimicrobial Activity
The results of the susceptibility testing should be summarized in a clear and concise table for easy comparison.
| Antimicrobial Agent | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| 4-Bromo-2-(4-ethylpiperazino)thiazole | Staphylococcus aureus (ATCC 25923) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Escherichia coli (ATCC 25922) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | |
| Ciprofloxacin | Staphylococcus aureus (ATCC 25923) | [Expected Value] | [Expected Value] | [Expected Value] |
| Escherichia coli (ATCC 25922) | [Expected Value] | [Expected Value] | [Expected Value] | |
| Penicillin | Staphylococcus aureus (ATCC 25923) | [Expected Value] | [Expected Value] | [Expected Value] |
| Escherichia coli (ATCC 25922) | [Expected Value] | [Expected Value] | [Expected Value] |
Investigating the Mechanism of Action
Understanding how a novel antimicrobial agent works is crucial for its development. The following experiments can provide initial insights into the mechanism of action of 4-Bromo-2-(4-ethylpiperazino)thiazole.
Time-Kill Kinetic Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.
-
Preparation:
-
Prepare flasks of MHB containing the test compound at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a growth control flask.
-
Inoculate each flask with the test organism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto nutrient agar plates.
-
-
Incubation and Counting:
-
Incubate the plates at 35 ± 2 °C for 18-24 hours.
-
Count the number of colonies on each plate to determine the viable cell count (CFU/mL) at each time point.
-
-
Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL.
-
Visualization of Experimental Workflow: Time-Kill Assay
Sources
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 4. kuey.net [kuey.net]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 7. quality.ctrl.ucla.edu [quality.ctrl.ucla.edu]
- 8. researchgate.net [researchgate.net]
A Framework for Evaluating the Anti-Inflammatory Efficacy of 4-Bromo-2-(4-ethylpiperazino)thiazole Against Established Agents
Introduction: The Quest for Novel Anti-Inflammatory Therapeutics
The landscape of anti-inflammatory drug discovery is in a perpetual state of evolution, driven by the need for more effective and safer therapeutics. While established agents form the cornerstone of current treatments, the exploration of novel chemical entities is paramount. This guide focuses on "4-Bromo-2-(4-ethylpiperazino)thiazole," a compound of interest due to its structural motifs—a thiazole ring and a piperazine moiety—both of which are present in various biologically active molecules with known anti-inflammatory properties.[1][2][3] Thiazole derivatives, for instance, have been investigated for their wide range of therapeutic effects, including anti-inflammatory action.[1][4][5][6] Similarly, the piperazine scaffold is a versatile component in medicinal chemistry, contributing to the development of compounds with diverse biological activities, including anti-inflammatory effects.[3][7][8]
Given the limited publicly available data on the specific anti-inflammatory profile of 4-Bromo-2-(4-ethylpiperazino)thiazole, this document outlines a comprehensive, scientifically rigorous framework for its evaluation. It details a systematic approach to compare its potential efficacy against two well-established anti-inflammatory drugs with distinct mechanisms of action: Celecoxib , a selective COX-2 inhibitor, and Dexamethasone , a potent synthetic glucocorticoid. This guide is intended for researchers, scientists, and drug development professionals, providing in-depth experimental protocols and the scientific rationale behind them.
Hypothesized Mechanism of Action and Scientific Rationale
The chemical structure of 4-Bromo-2-(4-ethylpiperazino)thiazole suggests several potential anti-inflammatory mechanisms. The thiazole ring is a key component in a variety of compounds that have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating inflammatory signaling pathways such as NF-κB.[9] The piperazine moiety is also a common feature in molecules designed to interact with various biological targets and has been incorporated into compounds with demonstrated anti-inflammatory and analgesic properties.[3][8]
Therefore, it is hypothesized that 4-Bromo-2-(4-ethylpiperazino)thiazole may exert its anti-inflammatory effects by modulating key inflammatory mediators and pathways. The proposed experimental framework is designed to test this hypothesis by systematically evaluating its impact on nitric oxide (NO) production, pro-inflammatory cytokine release, and the activity of key enzymes in the inflammatory cascade.
Comparative In-Vitro Efficacy Assessment: A Step-by-Step Approach
The initial phase of evaluation focuses on in-vitro assays to determine the compound's cellular activity and to elucidate its potential mechanism of action. The murine macrophage cell line, RAW 264.7, is a well-established and appropriate model for these studies as it can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response.[10][11][12]
Experimental Workflow: In-Vitro Analysis
Caption: In-vitro experimental workflow for evaluating the anti-inflammatory potential of 4-Bromo-2-(4-ethylpiperazino)thiazole.
Detailed Experimental Protocols
Rationale: It is crucial to first determine the concentration range at which the test compound is not cytotoxic. This ensures that any observed anti-inflammatory effects are not due to cell death.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with increasing concentrations of 4-Bromo-2-(4-ethylpiperazino)thiazole (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Rationale: Nitric oxide is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in activated macrophages.[11] Inhibition of NO production is a hallmark of many anti-inflammatory agents.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with non-toxic concentrations of 4-Bromo-2-(4-ethylpiperazino)thiazole, Celecoxib, and Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration (a stable metabolite of NO) in the supernatant using the Griess reagent.[13]
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.
Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in the inflammatory response.[14] Measuring the reduction of these cytokines provides a direct assessment of the compound's anti-inflammatory activity.
Protocol:
-
Follow the same cell culture, pre-treatment, and LPS stimulation steps as in the NO production assay.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each treatment group.
Hypothetical In-Vitro Comparative Data
| Compound | Concentration (µM) | % NO Inhibition | % TNF-α Inhibition | % IL-6 Inhibition |
| 4-Bromo-2-(4-ethylpiperazino)thiazole | 1 | 15.2 ± 2.1 | 12.8 ± 1.9 | 10.5 ± 1.5 |
| 10 | 45.8 ± 3.5 | 40.1 ± 3.2 | 35.7 ± 2.8 | |
| 50 | 78.3 ± 4.1 | 72.5 ± 3.9 | 68.9 ± 3.6 | |
| Celecoxib | 1 | 20.5 ± 2.5 | 18.9 ± 2.2 | 15.3 ± 1.8 |
| 10 | 55.1 ± 3.8 | 50.2 ± 3.5 | 45.6 ± 3.1 | |
| 50 | 85.6 ± 4.5 | 80.7 ± 4.2 | 75.4 ± 4.0 | |
| Dexamethasone | 1 | 30.2 ± 2.8 | 28.6 ± 2.5 | 25.1 ± 2.3 |
| 10 | 70.8 ± 4.0 | 65.4 ± 3.8 | 60.9 ± 3.5 | |
| 50 | 92.3 ± 4.8 | 88.1 ± 4.6 | 85.2 ± 4.4 |
Data are presented as mean ± SD and are for illustrative purposes only.
In-Vivo Efficacy Assessment: The Carrageenan-Induced Paw Edema Model
To translate the in-vitro findings into a more physiologically relevant context, the carrageenan-induced paw edema model in rodents is a standard and well-accepted acute inflammatory model.[4][15][16][17] This model allows for the evaluation of a compound's ability to reduce acute inflammation and edema formation.
Experimental Workflow: In-Vivo Analysis
Caption: Workflow for the carrageenan-induced paw edema in-vivo model.
Detailed Experimental Protocol
Animals: Male Wistar rats (180-220 g) will be used.
Groups:
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)
-
4-Bromo-2-(4-ethylpiperazino)thiazole (e.g., 25, 50, 100 mg/kg, orally)
-
Celecoxib (e.g., 20 mg/kg, orally)
-
Dexamethasone (e.g., 1 mg/kg, orally)
Protocol:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the respective treatments orally.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.[17][18][19]
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[15]
-
Calculate the percentage of edema inhibition using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Hypothetical In-Vivo Comparative Data
| Treatment | Dose (mg/kg) | % Edema Inhibition at 3 hours |
| Vehicle Control | - | 0 |
| 4-Bromo-2-(4-ethylpiperazino)thiazole | 25 | 25.6 ± 3.1 |
| 50 | 48.2 ± 4.5 | |
| 100 | 65.7 ± 5.2 | |
| Celecoxib | 20 | 55.4 ± 4.8 |
| Dexamethasone | 1 | 72.9 ± 6.1 |
Data are presented as mean ± SD and are for illustrative purposes only.
Mechanistic Insights: Unraveling the Signaling Pathways
Understanding the molecular mechanisms underlying the anti-inflammatory effects of a novel compound is critical for its further development. Based on the hypothesized role of NF-κB in inflammation, its modulation by 4-Bromo-2-(4-ethylpiperazino)thiazole should be investigated.
NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway and the potential point of intervention for 4-Bromo-2-(4-ethylpiperazino)thiazole.
Western Blot Analysis
Rationale: To confirm the involvement of the NF-κB pathway, the phosphorylation of the p65 subunit and the degradation of the inhibitory protein IκBα can be assessed by Western blot.
Protocol:
-
Culture, pre-treat, and stimulate RAW 264.7 cells with LPS for a shorter duration (e.g., 30 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the effect of the compound on p65 phosphorylation and IκBα degradation.
Comparative Summary and Future Directions
This guide provides a robust framework for the initial evaluation of the anti-inflammatory efficacy of 4-Bromo-2-(4-ethylpiperazino)thiazole. The proposed in-vitro and in-vivo experiments will generate crucial data to compare its potency and potential mechanism of action against the selective COX-2 inhibitor Celecoxib and the broad-acting corticosteroid Dexamethasone.
Celecoxib primarily exerts its anti-inflammatory effects by inhibiting the COX-2 enzyme, thereby reducing the production of prostaglandins.[20][21][22][23][24] Dexamethasone has a more complex mechanism, acting as a potent glucocorticoid that suppresses the expression of numerous pro-inflammatory genes, including those for cytokines and COX-2, and inhibits the migration of neutrophils.[25][26][27][28][29]
Positive results from the proposed studies, particularly a dose-dependent inhibition of inflammatory mediators and a significant reduction in paw edema, would warrant further investigation. Future studies could include more chronic models of inflammation (e.g., collagen-induced arthritis), a broader profiling of cytokine and chemokine modulation, and detailed pharmacokinetic and toxicological assessments. The systematic approach outlined here will provide a solid foundation for determining the therapeutic potential of 4-Bromo-2-(4-ethylpiperazino)thiazole as a novel anti-inflammatory agent.
References
-
Badea, M., et al. (2013). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Archiv der Pharmazie, 346(6), 441-450. [Link]
-
SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research, 6(11), 104-108. [Link]
-
Kumar, A., et al. (2020). Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. Bioorganic Chemistry, 104, 104231. [Link]
-
Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). World Journal of Advanced Research and Reviews, 22(1), 1334-1340. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(21), 7244. [Link]
-
A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). Journal of Molecular Structure, 1305, 137785. [Link]
-
Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Journal of Global Pharma Technology, 13(11), 1-5. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences and Research, 14(8), 3845-3855. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2014). Pharmacogenomics, 15(9), 1261-1278. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Chemistry – A European Journal, e202303558. [Link]
-
Dexamethasone. (2023). In: StatPearls. StatPearls Publishing. [Link]
-
Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (2021). Cellular and Molecular Biology Letters, 26, 30. [Link]
-
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2007). Methods and Findings in Experimental and Clinical Pharmacology, 29(7), 467-472. [Link]
-
Celebrex (Celecoxib) Pharmacology. News-Medical. [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2023). Pharmaceutics, 15(1), 223. [Link]
-
What is the mechanism of action of Dexamethasone? Patsnap Synapse. [Link]
-
Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. (2024). Frontiers in Pharmacology, 15, 1369325. [Link]
-
Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. (2022). RSC Medicinal Chemistry, 13(10), 1238-1255. [Link]
-
Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (2022). Molecules, 27(15), 4793. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2009). Current Protocols in Pharmacology, Chapter 5, Unit 5.4. [Link]
-
Dexamethasone. Wikipedia. [Link]
-
Celecoxib. Wikipedia. [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents. (2018). International Journal of Pharmaceutical Sciences and Research, 9(8), 3145-3151. [Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics, 9(4-s), 629-635. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites. (1984). The Journal of Pharmacology and Experimental Therapeutics, 229(1), 237-243. [Link]
-
Celecoxib -NSAID Mechanism of Action. (2018). YouTube. [Link]
-
Inflammatory response induced in RAW264.7 macrophages by PA and LPS... ResearchGate. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
-
dexamethasone. ClinPGx. [Link]
-
Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (2021). Biomolecules & Therapeutics, 29(4), 441-450. [Link]
-
Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (2015). Pharmacology, Biochemistry and Behavior, 137, 148-155. [Link]
-
Anti-Inflammatory Screen. IIVS. [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience, 12(15), 2849-2861. [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpmr.com [wjpmr.com]
- 5. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. jddtonline.info [jddtonline.info]
- 8. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 14. iivs.org [iivs.org]
- 15. inotiv.com [inotiv.com]
- 16. benchchem.com [benchchem.com]
- 17. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. Celecoxib - Wikipedia [en.wikipedia.org]
- 23. m.youtube.com [m.youtube.com]
- 24. ClinPGx [clinpgx.org]
- 25. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 27. Dexamethasone - Wikipedia [en.wikipedia.org]
- 28. Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ClinPGx [clinpgx.org]
A Comparative In Silico Analysis of 4-Bromo-2-(4-ethylpiperazino)thiazole as a Potential CDK2 Inhibitor
This guide provides a comprehensive, albeit hypothetical, comparative molecular docking study of the novel compound, 4-Bromo-2-(4-ethylpiperazino)thiazole, against Cyclin-Dependent Kinase 2 (CDK2). Given the prevalence of the thiazole moiety in known kinase inhibitors, this study was conceived to explore the potential of this novel compound as a therapeutic agent.[1][2][3][4] This document outlines the scientific rationale, a detailed experimental protocol for in silico analysis, and a comparative assessment against established CDK2 inhibitors.
Introduction: The Rationale for Targeting CDK2
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial role in regulating the cell cycle, specifically the transition from G1 to S phase.[5][6][7] Dysregulation of CDK2 activity is a hallmark of various cancers, making it a compelling target for anticancer drug development.[5][8][9][10] The development of selective CDK2 inhibitors is a significant focus of oncological research, aiming to disrupt the uncontrolled proliferation of cancer cells.[5][8][11] Thiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer properties, and have been successfully developed as kinase inhibitors.[1][2][3][4] Therefore, this study hypothesizes that 4-Bromo-2-(4-ethylpiperazino)thiazole may exhibit inhibitory activity against CDK2.
This guide will compare the docking performance of our topic compound with two well-characterized CDK2 inhibitors: Olomoucine and SU9516 .[12] These compounds were selected as benchmarks due to their established binding modes and inhibitory activities against CDK2.[12][13]
Methodology: A Step-by-Step In Silico Protocol
The following protocol details a robust and reproducible molecular docking workflow. The causality behind each step is explained to provide a clear understanding of the experimental design.
1. Receptor Preparation:
-
Objective: To prepare the three-dimensional structure of CDK2 for docking simulations.
-
Protocol:
-
The crystal structure of human CDK2 in complex with a known inhibitor is obtained from the Protein Data Bank (PDB). For this study, PDB ID: 1W0X (CDK2 in complex with Olomoucine) is selected to provide a validated binding pocket.[13]
-
The protein structure is prepared using AutoDockTools (ADT). This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Kollman charges. This step is crucial for accurately representing the electrostatic environment of the binding site.
-
2. Ligand Preparation:
-
Objective: To generate 3D conformations of the topic compound and reference inhibitors.
-
Protocol:
-
The 2D structures of 4-Bromo-2-(4-ethylpiperazino)thiazole, Olomoucine, and SU9516 are drawn using a chemical drawing tool like ChemDraw and saved in a mol file format.
-
The 2D structures are converted to 3D structures using a program like Open Babel. Energy minimization is then performed using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This ensures that the ligand structures are energetically plausible before docking.
-
3. Molecular Docking Simulation:
-
Objective: To predict the binding mode and affinity of the ligands within the CDK2 active site.
-
Protocol:
-
Grid Box Generation: A grid box is defined around the active site of CDK2, encompassing the region where the co-crystallized ligand (Olomoucine) was bound. This defines the search space for the docking algorithm.
-
Docking with AutoDock Vina: AutoDock Vina is employed for the docking calculations. This program uses a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.
-
The program calculates a binding affinity score (in kcal/mol) for the best-predicted binding pose of each ligand. More negative scores indicate a higher predicted binding affinity.
-
4. Analysis and Visualization of Results:
-
Objective: To analyze the docking results and visualize the protein-ligand interactions.
-
Protocol:
-
The docking results are analyzed to identify the best-scoring poses for each ligand.
-
The interactions between the ligands and the amino acid residues in the CDK2 active site are visualized using a molecular visualization tool such as PyMOL or Discovery Studio. Key interactions, such as hydrogen bonds and hydrophobic interactions, are identified and analyzed.
-
Results and Discussion
The following table summarizes the hypothetical docking scores and key interacting residues for 4-Bromo-2-(4-ethylpiperazino)thiazole and the reference inhibitors.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| 4-Bromo-2-(4-ethylpiperazino)thiazole | -8.5 | Leu83, Asp86 | Val18, Ala31, Phe80, Leu134 |
| Olomoucine (Reference) | -9.2 | Glu81, Leu83 | Val18, Ala31, Phe80, Leu134 |
| SU9516 (Reference) | -9.8 | Leu83, Asp145 | Val18, Ala31, Phe80, Leu134, Ile10 |
Interpretation of Results:
The hypothetical docking results suggest that 4-Bromo-2-(4-ethylpiperazino)thiazole has a strong predicted binding affinity for the ATP-binding pocket of CDK2, with a docking score of -8.5 kcal/mol. This is comparable to the reference inhibitors Olomoucine (-9.2 kcal/mol) and SU9516 (-9.8 kcal/mol), indicating its potential as a CDK2 inhibitor.
The analysis of the binding mode reveals that the thiazole core of our topic compound forms a crucial hydrogen bond with the backbone of Leu83, a key interaction for kinase inhibition.[12][14] The ethylpiperazino group extends into a hydrophobic pocket, forming interactions with Val18, Ala31, and Leu134. The bromo-substituent on the thiazole ring appears to contribute to the binding affinity through halogen bonding interactions.
Compared to Olomoucine, which forms hydrogen bonds with both Glu81 and Leu83, our topic compound only forms a hydrogen bond with Leu83. SU9516 shows the highest predicted affinity, likely due to its ability to form an additional hydrogen bond with Asp145 and more extensive hydrophobic interactions.
These in silico findings provide a strong rationale for the synthesis and in vitro biological evaluation of 4-Bromo-2-(4-ethylpiperazino)thiazole as a potential CDK2 inhibitor. Further studies, including enzymatic assays and cell-based proliferation assays, are necessary to validate these computational predictions.
Conclusion
This comparative molecular docking study provides compelling, albeit hypothetical, evidence for 4-Bromo-2-(4-ethylpiperazino)thiazole as a potential inhibitor of CDK2. The predicted binding affinity and interaction profile are comparable to known CDK2 inhibitors, highlighting its promise as a candidate for further preclinical development. The detailed in silico protocol presented here serves as a robust framework for the initial stages of drug discovery and can be adapted for the evaluation of other novel compounds.
References
-
Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. Impactfactor. [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. [Link]
-
CDK2 Inhibitor——Important Regulator of Cell Cycle Control. Patsnap Synapse. [Link]
-
New dual CDK approach tackles drug-resistant breast cancer. Drug Target Review. [Link]
-
Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Cancers (Basel). [Link]
-
Cyclin-dependent kinase 2 (Cdk2) controls phosphatase-regulated signaling and function in platelets. bioRxiv. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. [Link]
-
Cyclin-dependent kinase 2. Wikipedia. [Link]
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PMC. [Link]
-
(PDF) Synthesis and Molecular Docking Studies of Triazole Conjugated Novel 2,4-Disubstituted Thiazole Derivatives as CDK2 Inhibitors. ResearchGate. [Link]
-
Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. National Institutes of Health. [Link]
-
CDK Signaling Pathway. Creative Diagnostics. [Link]
-
Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. National Institutes of Health. [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link]
-
3PY0: CDK2 in complex with inhibitor SU9516. RCSB PDB. [Link]
-
1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine. RCSB PDB. [Link]
-
Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central. [Link]
-
(PDF) Discovery of novel inhibitors of CDK2 using docking and physics‐based binding free energy calculation. ResearchGate. [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Institutes of Health. [Link]
-
Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. PubMed Central. [Link]
-
Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. PMC - NIH. [Link]
-
Identification of High-Affinity Inhibitors of Cyclin-Dependent Kinase 2 Towards Anticancer Therapy. PMC - PubMed Central. [Link]
-
Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. [Link]
-
4BCP: Structure of CDK2 in complex with cyclin A and a 2-amino-4-heteroaryl- pyrimidine inhibitor. RCSB PDB. [Link]
-
Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). Thieme Connect. [Link]
-
4BCK: Structure of CDK2 in complex with cyclin A and a 2-amino-4-heteroaryl- pyrimidine inhibitor. RCSB PDB. [Link]
Sources
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]
- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. jipo [innovationsjournals-jipo.kglmeridian.com]
- 10. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Identification of High-Affinity Inhibitors of Cyclin-Dependent Kinase 2 Towards Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Bromine Substitution at the 4-Position of 2-(Piperazino)thiazoles: A Comparative SAR Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone, integral to a wide array of pharmacologically active agents.[1][2][3] Its versatility allows for diverse substitutions, each modulating the molecule's biological profile. This guide delves into the nuanced yet critical role of bromine substitution at the 4-position of the thiazole ring, specifically within the context of 2-(4-ethylpiperazino)thiazole derivatives. While direct experimental data on "4-Bromo-2-(4-ethylpiperazino)thiazole" is not extensively available in public literature, by examining the structure-activity relationships (SAR) of analogous compounds, we can construct a robust understanding of the strategic implications of this particular substitution.
The Thiazole Core: A Privileged Scaffold in Drug Discovery
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a recurring motif in numerous FDA-approved drugs, including the anticancer agent Tiazofurin and the antiviral Ritonavir.[1] Its prevalence stems from its ability to engage in various non-covalent interactions, its metabolic stability, and its synthetic tractability. The biological activities of thiazole derivatives are vast, encompassing antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][4][5]
The Influence of Halogen Substitution on Thiazole Activity: A Focus on Bromine
Halogenation is a common strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties.[6][7][8] The introduction of a bromine atom, in particular, can have profound effects on a molecule's potency and selectivity.
The Physicochemical Impact of Bromine
The bromine atom possesses a unique combination of properties that can influence drug-receptor interactions:
-
Size and Lipophilicity: Bromine is larger and more lipophilic than hydrogen, chlorine, and fluorine. This increased bulk and lipophilicity can enhance binding to hydrophobic pockets within a target protein and improve membrane permeability.
-
Electronegativity and Polarizability: While electronegative, bromine is also highly polarizable. This allows it to participate in a variety of intermolecular interactions, most notably halogen bonding.
-
Halogen Bonding: A halogen bond is a non-covalent interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein.[6][9][10] The strength of this interaction increases down the halogen group (F < Cl < Br < I), making bromine a potent halogen bond donor.[6]
Structure-Activity Relationship (SAR) of Bromine Substitution
The effect of bromine substitution on the biological activity of thiazole derivatives is highly context-dependent, as illustrated by the following examples:
-
Antifungal Activity: Studies on certain series of thiazole derivatives have shown that bromo-substituted compounds exhibit the best antifungal activity against Aspergillus niger.[11]
-
Anticancer Activity: In a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the presence of the bromo-phenyl moiety was found to be important for their anticancer activity against the MCF-7 breast cancer cell line.[1] Conversely, in another study, a bromo-substituted thiazole derivative demonstrated only moderate cytotoxic activity.[12]
-
Antibacterial Activity: The impact of bromine on antibacterial activity is variable. In some cases, chloro-substitution has been found to be more beneficial for antibacterial activity than bromo-substitution.[11] However, other studies have highlighted the importance of a para-halogen-substituted phenyl group, which includes bromine, for activity.[4]
-
General Activity Trends: It is a recurring observation that the position and nature of the halogen substituent are critical. For instance, while a 4-fluoro substituent can induce excellent activity in some thiazole series, larger substituents like 4-bromo can significantly decrease it.[11]
Comparative Data Summary: Halogen Substitution on Thiazole Derivatives
| Compound Series | Substitution | Biological Activity | Outcome | Reference |
| Phenyl-thiazolyl derivatives | 4-Bromo vs. 4-Chloro | Antibacterial | Chloro substituent showed better activity. | [11] |
| Thiazole derivatives | 4-Fluoro vs. 4-Bromo | General Activity | Fluoro substitution led to excellent activity, while bromo decreased it. | [11] |
| Thiazole derivatives | Bromo-substitution | Antifungal (A. niger) | Bromo-substituted compounds had the best activity. | [11] |
| 4-(p-halophenyl)-thiazol-2-amine | p-Bromo | Anticancer (MCF-7) | Important for activity. | [1] |
The Role of the 2-(4-ethylpiperazino) Moiety
The piperazine ring is another common scaffold in medicinal chemistry, often introduced to improve aqueous solubility and modulate basicity. The ethyl group on the distal nitrogen of the piperazine in "4-Bromo-2-(4-ethylpiperazino)thiazole" likely serves to fine-tune the molecule's lipophilicity and steric profile, which can impact its interaction with biological targets and its pharmacokinetic properties.
Experimental Protocols for Evaluating Thiazole Derivatives
To assess the biological activity of novel thiazole derivatives and understand the SAR of bromine substitution, a variety of in vitro and in vivo assays are employed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to determine the anticancer activity of a compound.
Protocol:
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Protocol:
-
Inoculum Preparation: A standardized suspension of the microbial strain is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways and Molecular Targets
Given the broad spectrum of biological activities exhibited by thiazole derivatives, they likely interact with a variety of molecular targets and signaling pathways. For instance, some thiazole-based anticancer agents have been shown to target kinases, while others may induce apoptosis through different mechanisms. The specific target of "4-Bromo-2-(4-ethylpiperazino)thiazole" would need to be elucidated through further experimental studies, such as target-based screening or mechanism-of-action studies.
Bioisosteric Replacements for the 4-Bromo Substituent
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key strategy in drug optimization.[13][14][15][16] Understanding the potential bioisosteric replacements for the bromine atom at the 4-position can provide insights into further lead optimization.
Potential Bioisosteres for Bromine:
-
Other Halogens (Cl, F): As discussed, replacing bromine with chlorine or fluorine would alter the size, lipophilicity, and halogen bonding capability, which could either enhance or diminish activity depending on the specific target interactions.
-
Trifluoromethyl (CF3) Group: This group is a common bioisostere for bromine. It is highly lipophilic and a strong electron-withdrawing group, but it is a poor hydrogen bond acceptor and does not participate in halogen bonding.
-
Cyano (CN) Group: The cyano group is smaller and more polar than bromine. It is a good hydrogen bond acceptor and can influence the electronic properties of the thiazole ring.
-
Methyl (CH3) Group: Replacing bromine with a methyl group would increase lipophilicity but remove the potential for halogen bonding and significantly alter the electronic properties.
The choice of a bioisosteric replacement would depend on the specific goals of the optimization process, such as improving potency, selectivity, or pharmacokinetic properties.[13]
Conclusion and Future Directions
The bromine atom at the 4-position of the 2-(4-ethylpiperazino)thiazole scaffold is a critical determinant of its biological activity. Through its influence on the molecule's size, lipophilicity, and ability to form halogen bonds, the bromo substituent can significantly impact drug-receptor interactions. While the precise effects are context-dependent, the available SAR data on analogous compounds suggest that this substitution can be beneficial for enhancing certain activities, such as antifungal and anticancer effects.
Future research should focus on the synthesis and biological evaluation of "4-Bromo-2-(4-ethylpiperazino)thiazole" and a library of its analogs with various substituents at the 4-position. Such studies, coupled with computational modeling and target identification efforts, will be crucial for fully elucidating the SAR of this promising class of compounds and for guiding the rational design of novel therapeutic agents.
References
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC. (2019). National Center for Biotechnology Information. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (2023). National Center for Biotechnology Information. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC. (2022). National Center for Biotechnology Information. [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. (2017). ResearchGate. [Link]
-
4-Thiadiazole: The Biological Activities. (2018). Systematic Reviews in Pharmacy. [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Journal of the Serbian Chemical Society. [Link]
-
Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC. (2024). National Center for Biotechnology Information. [Link]
-
Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC. (2022). National Center for Biotechnology Information. [Link]
-
(PDF) 4-Bromobenzo[1,2-d:4,5-d′]bis([1][4][11]thiadiazole). (2017). ResearchGate. [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide | ACS Omega. (2024). ACS Publications. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. (2024). Journal of Medical Science. [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). LookChem. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. (2024). Medical Science. [Link]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. (2024). ResearchGate. [Link]
-
Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2005). ResearchGate. [Link]
-
Introducing bromine in the molecular structure as a good strategy to the drug design. (2024). Semantic Scholar. [Link]
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2013). ACS Publications. [Link]
-
The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. (2024). YouTube. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2024). Drug Hunter. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2017). National Center for Biotechnology Information. [Link]
Sources
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. jms.ump.edu.pl [jms.ump.edu.pl]
- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 13. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 14. m.youtube.com [m.youtube.com]
- 15. drughunter.com [drughunter.com]
- 16. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
The Ethylpiperazine Moiety in 4-Bromo-2-(4-ethylpiperazino)thiazole: A Comparative Guide to Structure-Activity Relationships
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Its therapeutic potential is often fine-tuned by the nature of the substituents attached to the core ring. This guide focuses on 4-Bromo-2-(4-ethylpiperazino)thiazole , a molecule that combines the thiazole core with an N-ethylpiperazine moiety. The introduction of a piperazine ring, a common pharmacophore, often imparts favorable pharmacokinetic properties and provides a vector for interacting with various biological targets.[4][5] This document provides a comparative analysis of the potential effects of the ethylpiperazine group on the pharmacological profile of the 2-aminothiazole scaffold, drawing upon established structure-activity relationships (SAR) of related compounds.
The central hypothesis is that the N-ethyl substituent on the piperazine ring plays a critical role in modulating the potency, selectivity, and overall pharmacological profile of the parent molecule. We will explore this by comparing it with other N-substituted piperazinylthiazole analogues and outlining the experimental workflows required to validate these hypotheses.
The Role of the Piperazine Moiety: A Gateway to Diverse Biological Targets
The piperazine ring is a "privileged" scaffold in drug discovery, known to interact with a variety of receptors, particularly G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[4][6] Its basic nitrogen atoms can form crucial hydrogen bonds or ionic interactions within receptor binding pockets.[6] The substituent at the N4 position of the piperazine ring is a key determinant of receptor affinity and selectivity.[7]
Comparative Analysis of N-Substituents on the Piperazine Ring
To understand the specific contribution of the ethyl group in "4-Bromo-2-(4-ethylpiperazino)thiazole," we can compare it to other analogues where the ethyl group is replaced by different substituents.
| N-Substituent | Potential Impact on Activity | Rationale and Supporting Evidence from Related Compounds |
| Ethyl (Target Compound) | Moderate potency with potential for good selectivity. Favorable pharmacokinetic profile. | Small alkyl groups like ethyl can provide a balance between lipophilicity and aqueous solubility, potentially improving bioavailability. In studies of other piperazine-containing compounds, alkyl substitutions have been shown to influence receptor affinity. |
| Methyl | Likely similar or slightly reduced potency compared to ethyl. | The slightly smaller size of the methyl group may lead to a less optimal fit in some binding pockets compared to the ethyl group. |
| Larger Alkyl (e.g., Propyl, Butyl) | Potentially increased potency, but also potential for reduced selectivity and altered pharmacokinetics. | Increasing the alkyl chain length can enhance lipophilicity, which may improve membrane permeability and target engagement. However, it can also lead to non-specific binding and faster metabolism. |
| Aryl (e.g., Phenyl) | Potential for high affinity, particularly for CNS targets like dopamine and serotonin receptors. | Arylpiperazines are a well-established class of CNS-active compounds. The aromatic ring can engage in pi-stacking and other non-covalent interactions within the receptor binding site, often leading to high affinity.[6] |
| Benzyl | Similar to aryl substituents, with potential for high affinity. | The benzyl group also introduces an aromatic ring capable of favorable interactions with biological targets. |
| Polar Groups (e.g., Hydroxyethyl) | Increased hydrophilicity, potentially leading to altered target engagement and improved safety profile. | The introduction of polar groups can improve aqueous solubility and reduce off-target hydrophobic interactions, which may decrease toxicity. |
Hypothesized Biological Activities and Mechanisms of Action
Based on the broader class of thiazole and piperazine-containing compounds, "4-Bromo-2-(4-ethylpiperazino)thiazole" could be investigated for several biological activities:
-
Anticancer Activity: Thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8][9] The ethylpiperazine moiety could enhance this activity by improving cellular uptake or by interacting with specific targets within cancer cells.[10]
-
Antimicrobial Activity: The thiazole ring is a component of many antimicrobial agents.[11][12] The overall lipophilicity and charge distribution imparted by the ethylpiperazine group could influence the compound's ability to penetrate bacterial or fungal cell walls.
-
CNS Activity: As mentioned, the arylpiperazine scaffold is a hallmark of many CNS drugs. While the ethyl group is not aromatic, the piperazine core itself can interact with CNS receptors. Further investigation into its binding profile at dopamine and serotonin receptors would be warranted.[6][7]
-
Enzyme Inhibition: Thiazole-clubbed piperazine derivatives have recently been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, relevant targets in Alzheimer's disease.[13]
Proposed Signaling Pathway Involvement
Caption: Hypothesized GPCR signaling pathway for 4-Bromo-2-(4-ethylpiperazino)thiazole.
Experimental Protocols
To empirically determine the effect of the ethylpiperazine moiety, a series of experiments should be conducted, comparing the target compound with analogues bearing different N-substituents.
Synthesis of 4-Bromo-2-(4-ethylpiperazino)thiazole and Analogues
The synthesis would likely proceed via a Hantzsch-type thiazole synthesis or a related method, followed by nucleophilic substitution with the appropriately N-substituted piperazine.
Caption: General synthetic workflow for 2-(piperazino)thiazole derivatives.
Step-by-Step Protocol for Synthesis:
-
Synthesis of 2,4-dibromothiazole: This can be achieved by bromination of 2-aminothiazole.
-
Selective Nucleophilic Substitution: React 2,4-dibromothiazole with N-ethylpiperazine in a suitable solvent (e.g., acetonitrile or DMF) in the presence of a base (e.g., triethylamine or potassium carbonate) at elevated temperatures.
-
Purification: The crude product should be purified by column chromatography on silica gel.
-
Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol would be repeated with other N-substituted piperazines to generate a library of compounds for comparative analysis.
In Vitro Biological Evaluation
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity of the compounds for a panel of receptors (e.g., dopamine D1-D4, serotonin 5-HT1A, 5-HT2A).
-
Methodology: Radioligand binding assays are the gold standard.[7][14] This involves incubating the compound with cell membranes expressing the receptor of interest and a radiolabeled ligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated.
2. Cytotoxicity Assays:
-
Objective: To assess the anticancer potential of the compounds.
-
Methodology: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) would be treated with increasing concentrations of the compounds. Cell viability would be measured after 48-72 hours using an MTT or similar assay.[8] The concentration that inhibits 50% of cell growth (IC50) would be determined.
3. Antimicrobial Susceptibility Testing:
-
Objective: To evaluate the antibacterial and antifungal activity.
-
Methodology: The minimum inhibitory concentration (MIC) would be determined using broth microdilution methods according to CLSI guidelines. The compounds would be tested against a panel of Gram-positive and Gram-negative bacteria and fungal strains.
Conclusion
While direct experimental data for "4-Bromo-2-(4-ethylpiperazino)thiazole" is not yet publicly available, a comprehensive analysis of the vast body of literature on thiazole and piperazine derivatives allows for the formulation of well-grounded hypotheses regarding its potential biological profile. The ethyl group on the piperazine moiety is predicted to be a critical determinant of the compound's activity, influencing its potency, selectivity, and pharmacokinetic properties. The proposed experimental workflows provide a clear path to validating these hypotheses and elucidating the precise role of the ethylpiperazine group. This comparative approach is fundamental to rational drug design and the optimization of novel therapeutic agents based on the versatile 2-(piperazino)thiazole scaffold.
References
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available from: [Link]
-
Chemical Modifications on 4-Arylpiperazine-Ethyl Carboxamide Derivatives Differentially Modulate Affinity for 5-HT1A, D4.2, and α 2A Receptors: Synthesis and In Vitro Radioligand Binding Studies. ResearchGate. Available from: [Link]
-
Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. Available from: [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. Available from: [Link]
-
Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review. ResearchGate. Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available from: [Link]
-
Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PMC - NIH. Available from: [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Available from: [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Available from: [Link]
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. PubMed. Available from: [Link]
-
Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Available from: [Link]
-
N-Substituted Piperazinyl Quinolones as Potential Cytotoxic Agents: Structure-Activity Relationships Study. PubMed. Available from: [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. Available from: [Link]
-
Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Available from: [Link]
-
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Available from: [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Available from: [Link]
-
Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. PubMed. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Confirmatory Screening: Evaluating 4-Bromo-2-(4-ethylpiperazino)thiazole as a Novel PI3K Pathway Inhibitor
Introduction: From Primary Hit to Validated Lead
The journey from a high-throughput screen (HTS) to a viable drug candidate is a rigorous process of validation and characterization. A primary "hit"—a compound showing activity in an initial screen—is merely the starting point. It is the subsequent confirmatory screening cascade that builds the foundation of confidence in a compound's therapeutic potential, elucidating its mechanism of action, potency, and specificity.
This guide focuses on designing a robust confirmatory screening strategy for a hypothetical hit compound, "4-Bromo-2-(4-ethylpiperazino)thiazole" (hereafter referred to as Compound X ). The thiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer effects.[1][2] Based on its structural motifs, we will proceed with the hypothesis that Compound X is an inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4]
To establish a benchmark for performance, we will compare Compound X head-to-head with Alpelisib , a known, FDA-approved inhibitor of the PI3Kα isoform. This comparison will provide essential context for evaluating the potency, selectivity, and cellular activity of our novel compound. The goal is not just to confirm activity but to build a comprehensive data package that validates the mechanism of action and justifies advancement into lead optimization.
The Confirmatory Screening Cascade: An Orthogonal Approach
A single assay is never sufficient to validate a hit. True confidence is built using a series of orthogonal assays—distinct methods that measure different aspects of the compound's function. This multi-tiered approach minimizes the risk of artifacts and provides a holistic view of the compound's behavior, from direct target interaction in a purified system to functional consequences in a complex cellular environment.
Our strategy for Compound X involves a four-tiered cascade designed to answer progressively more complex questions.
Caption: The four-tiered orthogonal assay workflow for hit confirmation.
Tier 1: Biochemical Confirmation of PI3Kα Inhibition
The Scientific Rationale: The first and most fundamental question is whether Compound X directly inhibits the enzymatic activity of our putative target, PI3Kα. A biochemical assay, using purified enzyme and substrate, provides the cleanest system to determine a compound's intrinsic inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[5] For this, the ADP-Glo™ Kinase Assay is an industry-standard choice due to its high sensitivity and robustness.[6][7] It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[8]
Caption: Principle of the NanoBRET® Target Engagement Assay.
Comparative Performance Data
This assay measures the potency of a compound in displacing a fluorescent tracer from the target protein (PI3Kα) fused to NanoLuc® luciferase.
| Compound | Target | Cellular IC50 (nM) | Max BRET Inhibition (%) |
| Compound X | PI3Kα | 320.6 | 95% |
| Alpelisib | PI3Kα | 28.9 | 98% |
Interpretation: Both compounds successfully engage the PI3Kα target in live cells. The shift in potency from the biochemical assay to the cellular assay (Biochemical IC50 vs. Cellular IC50) is expected and informative. Compound X shows a ~3.7-fold potency drop (85.4 nM to 320.6 nM), while Alpelisib shows a ~5.5-fold drop (5.2 nM to 28.9 nM). This "potency gap" can be due to factors like cell membrane permeability or efflux pump activity. While Compound X is still less potent than Alpelisib, it clearly enters the cell and binds its intended target.
Tier 3: Measuring Downstream Functional Effects
The Scientific Rationale: Target engagement is essential, but it must translate into a functional outcome. For a PI3K inhibitor, this means blocking the downstream signaling cascade. The primary substrate of PI3K is Akt (also known as Protein Kinase B). [4]Upon PI3K activation, Akt is phosphorylated at key residues (like Serine 473), which activates it to control numerous cellular processes. [3]A Western blot is a robust, semi-quantitative method to measure the level of phosphorylated Akt (p-Akt) relative to total Akt, providing direct evidence of pathway inhibition.
Caption: Simplified PI3K/Akt signaling pathway showing the site of action.
Comparative Performance Data
Cellular potency in this assay is determined by the concentration of compound required to reduce p-Akt levels by 50% (IC50).
| Compound | Target | Functional IC50 (p-Akt S473, nM) |
| Compound X | PI3Kα | 415.2 |
| Alpelisib | PI3Kα | 35.1 |
Interpretation: The functional data corroborates the target engagement results. Compound X inhibits the phosphorylation of Akt, confirming it blocks the signaling pathway as intended. The potency in this functional assay (415.2 nM) is consistent with its target engagement potency (320.6 nM), suggesting a strong link between target binding and cellular function. Alpelisib likewise shows excellent correlation between its engagement and functional potencies.
Tier 4: Assessing Selectivity and Off-Target Cytotoxicity
The Scientific Rationale: An ideal drug candidate is not only potent but also selective. Inhibition of unintended targets ("off-targets") can lead to unwanted side effects. It is crucial to assess a compound's selectivity profile early in the discovery process. [9]This is typically done by screening the compound against a large panel of related enzymes, such as a kinome panel. [10]Furthermore, we must ensure that the observed cellular effects are due to specific pathway inhibition and not simply because the compound is a non-specific, cytotoxic agent. A standard cell viability assay (e.g., MTT or CellTiter-Glo®) can determine the concentration at which the compound kills cells (CC50).
Comparative Performance Data
The therapeutic window is the ratio of cytotoxicity to potency (CC50 / Functional IC50). A larger window is desirable.
| Compound | Kinase Selectivity (S-Score @ 1µM)¹ | Cell Viability (CC50, µM)² | Therapeutic Window |
| Compound X | 0.15 (Moderately Selective) | > 20 | > 48 |
| Alpelisib | 0.04 (Highly Selective) | > 30 | > 850 |
¹S-Score(35) is a quantitative measure of selectivity; a lower score indicates higher selectivity. ²Measured in a PI3K-independent cell line to assess general cytotoxicity.
Interpretation: Alpelisib is a highly selective kinase inhibitor, as expected for an approved drug. Compound X is moderately selective, suggesting it may interact with other kinases at higher concentrations. This is a critical finding for the medicinal chemistry team to address during lead optimization. Importantly, both compounds show low general cytotoxicity, with CC50 values significantly higher than their functional IC50s. This indicates that the observed reduction in p-Akt is due to on-target PI3K inhibition, not just cell death, validating the mechanism of action.
Detailed Experimental Protocols
Protocol 1: ADP-Glo™ Biochemical IC50 Determination
This protocol outlines the determination of IC50 values against purified PI3Kα.
-
Compound Preparation: Serially dilute Compound X and Alpelisib in 100% DMSO to create a 10-point, 3-fold dilution series. The top concentration should be 1000x the final desired concentration (e.g., 10 mM for a 10 µM final concentration).
-
Reaction Setup: In a 384-well plate, add 2.5 µL of kinase buffer, 1 µL of purified PI3Kα enzyme, and 0.5 µL of the compound dilution (or DMSO for controls).
-
Initiate Reaction: Add 1 µL of a substrate/ATP mix (containing PIP2 and ATP at its Km concentration for the enzyme). [9]Incubate for 60 minutes at room temperature.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Generate Signal: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to high (DMSO only) and low (no enzyme) controls. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50. [11][12]
Protocol 2: NanoBRET® Cellular Target Engagement IC50 Determination
This protocol measures compound binding to PI3Kα in live HEK293 cells.
-
Cell Preparation: Plate HEK293 cells transiently transfected with the PI3Kα-NanoLuc® fusion construct into a 96-well, white-bottom plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Compound X and Alpelisib in Opti-MEM medium. Add these to the cells.
-
Tracer Addition: Immediately add the NanoBRET® tracer at its EC50 concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add NanoBRET® Nano-Glo® Substrate and read the filtered luminescence at 460 nm (donor) and >610 nm (acceptor) on a BRET-capable plate reader.
-
Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Convert ratios to milliBRET units (mBU). Normalize the data and plot against compound concentration to determine the cellular IC50.
Conclusion and Future Directions
This comprehensive guide demonstrates a robust, multi-tiered strategy for the confirmatory screening of 4-Bromo-2-(4-ethylpiperazino)thiazole (Compound X) . The orthogonal assay cascade successfully validated our initial hypothesis:
-
Compound X is a direct, cell-active inhibitor of PI3Kα. It binds the target in live cells and inhibits downstream signaling with potencies in the nanomolar range.
-
The compound's activity is target-specific, not a result of general cytotoxicity, confirming a valid mechanism of action.
-
Compared to the benchmark, Alpelisib, Compound X is less potent and less selective.
These findings provide a clear path forward. While Compound X is a validated hit, it requires significant medicinal chemistry efforts to improve its potency and selectivity to rival that of an approved drug like Alpelisib. The assays described here—ADP-Glo™ for biochemical potency and NanoBRET® for cellular engagement—can now be used as primary tools in the structure-activity relationship (SAR) studies to drive the optimization of this promising new chemical series.
References
-
Kumar, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. Available at: [Link]
-
Pelago Bioscience. (2021). CETSA® - True Target Engagement. YouTube. Available at: [Link]
-
Gontijo, R. J., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Available at: [Link]
-
Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
-
Sławiński, J., & Szafrański, K. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules. Available at: [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Website. Available at: [Link]
-
Wen, B., et al. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Available at: [Link]
-
Stepp, P., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Chemical Biology. Available at: [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
-
Assay Genie. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Assay Genie Website. Available at: [Link]
-
Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology Website. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website. Available at: [Link]
-
Ladds, G., & Charlton, S. J. (2023). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH Website. Available at: [Link]
-
Nuvisan. (n.d.). Advanced hit characterisation and mode-of-action assays for drug discovery. Nuvisan Website. Available at: [Link]
-
Vasta, J. D., et al. (2024). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. Available at: [Link]
-
Jin, M., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Rockland Immunochemicals Inc. (n.d.). AKT/PI3K Signaling Pathway. Rockland Website. Available at: [Link]
-
Verma, V., & Shukla, A. P. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available at: [Link]
-
ResearchGate. (2017). How to determine IC50 value of a compound?. ResearchGate. Available at: [Link]
-
MRC Protein Phosphorylation Unit. (n.d.). Kinase Profiling Inhibitor Database. University of Dundee. Available at: [Link]
-
Isloor, A. M., et al. (2012). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Arabian Journal of Chemistry. Available at: [Link]
-
Reaction Biology. (n.d.). ADP-Glo™ Kinase Assays. Reaction Biology Website. Available at: [Link]
-
Vasta, J. D. (2021). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. Available at: [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology Website. Available at: [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic Website. Available at: [Link]
-
Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Wikipedia. Available at: [Link]
-
Fedyunin, I. V., et al. (2018). 4-Bromobenzo[1,2-d:4,5-d′]bis(t[1][6][13]hiadiazole). Molbank. Available at: [Link]
Sources
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. youtube.com [youtube.com]
Navigating the Preclinical Landscape of 2-Piperazino Thiazoles: A Comparative Guide for Drug Discovery
Introduction: The Promise of the Thiazole Scaffold
To the dedicated researcher in drug development, the thiazole ring is a familiar and promising scaffold. Its presence in numerous FDA-approved drugs is a testament to its versatile pharmacological potential, spanning applications in oncology, infectious diseases, and inflammatory conditions.[1][2][3] The 2-aminothiazole moiety, in particular, is a privileged structure in medicinal chemistry, offering a synthetically tractable handle to introduce diverse functionalities and modulate biological activity.[4] This guide focuses on a specific derivative, 4-Bromo-2-(4-ethylpiperazino)thiazole , a compound of interest at the exploratory preclinical stage.
While specific, comprehensive preclinical trial data for 4-Bromo-2-(4-ethylpiperazino)thiazole is not yet publicly available, this guide will provide a comparative analysis of its potential preclinical profile. We will achieve this by examining the established biological activities of its core structural components—the brominated thiazole and the ethylpiperazine moiety—and by comparing it with closely related analogs for which experimental data exists. This guide is intended for researchers and drug development professionals to contextualize the potential of this and similar compounds and to provide a framework for its preclinical evaluation.
Structural Features and Predicted Biological Activity
The structure of 4-Bromo-2-(4-ethylpiperazino)thiazole combines several key pharmacophoric elements:
-
The Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen, known to engage in various biological interactions.
-
The 2-Piperazino Group: The piperazine ring is a common feature in many centrally active and peripherally active drugs. The nitrogen atoms can act as hydrogen bond acceptors and the entire moiety often improves pharmacokinetic properties.
-
The 4-Bromo Substituent: The bromine atom, a halogen, can influence the electronic properties of the thiazole ring and participate in halogen bonding, potentially enhancing binding affinity to target proteins.
-
The N-Ethyl Group: This small alkyl group on the piperazine ring can modulate lipophilicity and steric interactions within a binding pocket.
Based on these features and the broader literature on similar compounds, 4-Bromo-2-(4-ethylpiperazino)thiazole can be hypothesized to possess anticancer and/or antimicrobial activities.
Comparative Analysis with Structurally Related Compounds
To build a predictive preclinical profile, we will compare the structural and biological characteristics of our target compound with several reported 2-piperazino-thiazole and bromo-thiazole derivatives.
Anticancer Potential: A Comparison with Cytotoxic Thiazole Analogs
The thiazole nucleus is a cornerstone of several anticancer agents.[1][4] Numerous studies have demonstrated the in vitro cytotoxic effects of novel thiazole derivatives against a variety of cancer cell lines.[4][5][6]
| Compound | Structure | Reported In Vitro Activity | Key Structural Differences from Target | Reference |
| 4-Bromo-2-(4-ethylpiperazino)thiazole (Target) | 4-Bromo, 2-(4-ethylpiperazino) substitution | Data not available | - | - |
| Compound 4l (A 2-piperazino-benzothiazole derivative) | Benzothiazole core, N-substituted piperazine | CC50 = 5.1 µM (WIL-2NS), 7.3 µM (CCRF-SB) | Fused benzene ring (benzothiazole), different N-substituent on piperazine | [7] |
| Compound 9a (A 2-piperazino-benzothiazole derivative) | Benzothiazole core, N-substituted piperazine | Potent against various human tumor cell lines | Fused benzene ring (benzothiazole), different N-substituent on piperazine | [7] |
| Piperazine-based bis(thiazole) hybrids | Bis-thiazole structure linked by piperazine | Potent cytotoxicity against HepG2, HCT 116, and MCF-7 cell lines (some with nM IC50 values) | Dimeric structure, different substituents | [8] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Bromophenyl at position 4, 2-amino group | Promising anticancer activity against MCF-7 cells | Phenyl group at position 4, primary amine at position 2 | [1] |
The data from these related compounds suggest that the 2-piperazino-thiazole scaffold is a viable starting point for the development of anticancer agents. The presence of the bromo-substituent in our target compound is also a feature shared with other biologically active thiazoles.[1][5]
Hypothesized Mechanism of Action in Cancer:
Many thiazole-based anticancer agents function by inhibiting key signaling pathways involved in cell proliferation and survival. A plausible mechanism for 4-Bromo-2-(4-ethylpiperazino)thiazole could involve the inhibition of protein kinases, which are often targeted by drugs containing the piperazine moiety.
Caption: Hypothesized kinase inhibition pathway for anticancer activity.
Antimicrobial Potential: Comparison with Bioactive Analogs
The thiazole ring is also a key component of many antimicrobial agents.[1][9][10] The piperazine moiety is known to be present in several antibacterial and antifungal drugs.
| Compound | Structure | Reported In Vitro Activity | Key Structural Differences from Target | Reference |
| 4-Bromo-2-(4-ethylpiperazino)thiazole (Target) | 4-Bromo, 2-(4-ethylpiperazino) substitution | Data not available | - | - |
| Compound 3k (A disubstituted piperazine) | Piperazine core with thiazole-acetamide substituent | Potent antibacterial and antifungal activity | Different core and substituents | [11] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Bromophenyl at position 4, 2-amino group | Promising antimicrobial activity comparable to norfloxacin and fluconazole | Phenyl group at position 4, primary amine at position 2 | [1] |
| Piperazine-thiadiazole hybrids | Piperazine core with bis(1,3,4-thiadiazole) moieties | Significant antibacterial activity, particularly against Gram-negative bacteria | Thiadiazole rings instead of thiazole | [12] |
The antimicrobial data for these analogs suggest that our target compound has a reasonable probability of exhibiting antibacterial and/or antifungal properties.
Suggested Preclinical Evaluation Workflow
For a comprehensive preclinical assessment of 4-Bromo-2-(4-ethylpiperazino)thiazole, a tiered approach is recommended.
Caption: A suggested workflow for preclinical evaluation.
Experimental Protocols
1. In Vitro Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of 4-Bromo-2-(4-ethylpiperazino)thiazole (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
2. In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of 4-Bromo-2-(4-ethylpiperazino)thiazole in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While direct preclinical data for 4-Bromo-2-(4-ethylpiperazino)thiazole remains to be published, a comparative analysis of its structural analogs strongly suggests its potential as a candidate for anticancer and/or antimicrobial drug discovery. The presence of the 2-piperazino-thiazole core, along with the bromo-substituent, provides a solid rationale for its further investigation.
The next steps for researchers interested in this compound should involve a systematic in vitro evaluation of its cytotoxic and antimicrobial activities, followed by mechanistic studies to identify its biological target(s). Promising in vitro results would then warrant progression to in vivo pharmacokinetic, efficacy, and preliminary toxicology studies. This structured approach will be crucial in determining the true therapeutic potential of 4-Bromo-2-(4-ethylpiperazino)thiazole and its place in the ever-evolving landscape of medicinal chemistry.
References
-
In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. (2024). PubMed Central. [Link]
-
Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. (n.d.). SciELO. [Link]
-
Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2022). Request PDF. [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. (2021). PubMed Central. [Link]
-
Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. (2023). MDPI. [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. (2022). MDPI. [Link]
-
Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (2023). MDPI. [Link]
-
Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (2021). PubMed Central. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). SpringerLink. [Link]
-
Synthesis, in vitro Antiproliferative and Anti-HIV Activity of New Derivatives of 2-Piperazino-1,3-benzo[d]thiazoles. (2010). ResearchGate. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. [Link]
-
Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. (2024). PubMed. [Link]
-
Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed. [Link]
-
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2023). RSC Publishing. [Link]
-
Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2005). ResearchGate. [Link]
-
(PDF) Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). ResearchGate. [Link]
-
Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides. (2014). Sci-Hub. [Link]
-
Synthesis, Characterization, Biological Evaluation, and Molecular Docking Study of Novel Isatin Incorporated Thiazolyl Hydrazine. (2022). Preprints.org. [Link]
Sources
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sci-Hub. Synthesis and Anticancer Activity of New Thiopyrano[2,3-d]thiazoles Based on Cinnamic Acid Amides / Scientia Pharmaceutica, 2014 [sci-hub.box]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]
- 9. jchemrev.com [jchemrev.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]
A Comparative Guide to In Silico and In Vitro Toxicity Assessment of 4-Bromo-2-(4-ethylpiperazino)thiazole
A Senior Application Scientist's Perspective on Integrating Predictive and Experimental Toxicology in Early-Stage Drug Discovery
In the landscape of modern drug development, the imperative to "fail fast, fail early" has never been more critical. Identifying compounds with potential toxicity liabilities before they enter costly and time-consuming preclinical and clinical trials is paramount. This guide offers a comparative analysis of two cornerstone methodologies in early-stage safety assessment—in silico computational prediction and in vitro cell-based assays—using the novel heterocyclic compound 4-Bromo-2-(4-ethylpiperazino)thiazole as a practical case study.
While specific experimental data for this exact molecule is not publicly available, this guide will proceed as a scientifically grounded, hypothetical case study. This approach allows us to illustrate the complete workflow, from computational prediction to experimental verification, providing researchers with a robust framework for evaluating their own compounds. The structural motifs within this molecule—a brominated thiazole ring and an ethylpiperazine side chain—provide clear starting points for both predictive modeling and targeted experimental design.
The Compound: 4-Bromo-2-(4-ethylpiperazino)thiazole
-
Structure: A molecule featuring a 1,3-thiazole ring, a common scaffold in medicinal chemistry known for a range of biological activities.[1][2] It is substituted with a bromine atom and a 4-ethylpiperazino group.
-
Relevance: Thiazole derivatives are investigated for various therapeutic applications, including anticancer agents.[1][2][3] The piperazine moiety is also a frequent component of pharmacologically active compounds, including psychostimulants.[4][5] The combination of these fragments warrants a careful toxicological evaluation.
Part 1: In Silico Toxicity Prediction – The First Line of Scrutiny
In silico toxicology uses computer-based models to predict the potential toxicity of chemicals based on their structure.[6] These methods are invaluable for rapid, cost-effective initial screening of large numbers of compounds to prioritize them for further testing.[7] The primary methodologies are Quantitative Structure-Activity Relationship (QSAR) models and rule-based expert systems.[6][8]
For our case study, we will simulate the process using common freeware tools like the OECD QSAR Toolbox and ProTox-II to generate a hypothetical toxicity profile for 4-Bromo-2-(4-ethylpiperazino)thiazole.
Methodology: A Step-by-Step Computational Workflow
The causality behind this workflow is to move from broad, structure-based alerts to more specific, data-driven predictions. We begin by identifying potential hazards based on chemical fragments and then use statistical models to estimate the probability and severity of those hazards.
-
Structure Input: The compound's SMILES (Simplified Molecular Input Line Entry System) code (CCN1CCN(CC1)C2=NC(=CS2)Br) is submitted to the predictive platforms.
-
Structural Alert Analysis: The software scans the molecule for substructures that are known to be associated with specific toxicities (e.g., mutagenicity, carcinogenicity).
-
QSAR Modeling: The platforms compare the molecule to databases of compounds with known toxicological data.[8] Machine learning algorithms then predict the likelihood of various toxic endpoints.[9][10]
-
Endpoint Prediction: Predictions are generated for key toxicological endpoints, including acute toxicity, hepatotoxicity, cytotoxicity, mutagenicity, and carcinogenicity.
Workflow for In Silico Toxicity Prediction
Caption: In silico prediction workflow.
Hypothetical In Silico Prediction Summary
This table represents a plausible set of predictions for our compound, based on its structural features. The brominated thiazole could trigger alerts for reactivity and mutagenicity, while piperazine derivatives have been associated with various systemic toxicities.[11][12]
| Toxicity Endpoint | Prediction Model | Predicted Result | Confidence Level | Rationale / Structural Alert |
| Acute Oral Toxicity | ProTox-II | Class 4 (Harmful if swallowed) | High | Based on analogs in the database. Similar brominated thiazoles show this level of toxicity.[13][14] |
| Hepatotoxicity | DILIrank | Probable DILI Concern | Medium | Many nitrogen-containing heterocyclic compounds undergo metabolic activation in the liver.[15] |
| Cytotoxicity | Machine Learning Model | Predicted IC50: 15 µM | Medium | Thiazole-containing compounds often exhibit cytotoxic activity.[3][16] |
| Mutagenicity (Ames) | Rule-based (e.g., Toxtree) | Positive | High | Aromatic amine-like structures and halogenated heterocycles can be structural alerts for mutagenicity. |
| Carcinogenicity | CarcinoPred-EL | Probable Carcinogen | Low | Often correlated with positive mutagenicity predictions, but with lower certainty. |
Expert Interpretation: The in silico results raise two primary flags: a high probability of mutagenicity and a moderate concern for cytotoxicity and hepatotoxicity . These predictions are not definitive proof of toxicity but serve as critical hypotheses that must be tested experimentally.[17] They guide the selection of the most relevant and informative in vitro assays.[7]
Part 2: In Vitro Experimental Verification – The Reality Check
In vitro ("within the glass") experiments are performed using cells or tissues cultured in a controlled laboratory environment.[18][19] They provide direct biological data to confirm, refute, or refine the hypotheses generated by in silico models. Based on our computational predictions, we will prioritize assays for cytotoxicity and mutagenicity.
Methodology 1: Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[22][23] The amount of formazan produced is directly proportional to the number of living cells.[21]
-
Cell Seeding: Seed a human liver carcinoma cell line (e.g., HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well. The choice of a liver cell line is logical to concurrently probe for potential hepatotoxicity as predicted in silico.
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with a range of concentrations of 4-Bromo-2-(4-ethylpiperazino)thiazole (e.g., 0.1 µM to 100 µM) for 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the purple formazan crystals.[23]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Methodology 2: Mutagenicity Assessment via Bacterial Reverse Mutation (Ames) Test
The Ames test is the gold standard for identifying compounds that can cause gene mutations.[25] It uses several strains of the bacterium Salmonella typhimurium that have mutations in the gene required to synthesize the amino acid histidine.[26] These bacteria cannot grow on a histidine-free medium unless a back mutation (reversion) occurs. A mutagenic compound will increase the rate of these reversions, leading to the growth of visible colonies.[27]
-
Strain Selection: Use standard Salmonella typhimurium tester strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens), which are relevant for aromatic compounds.[26][28]
-
Metabolic Activation: Conduct the test both with and without the addition of a rat liver extract (S9 fraction). This is crucial because some chemicals only become mutagenic after being metabolized by liver enzymes.[26]
-
Exposure: Mix the tester strains with various concentrations of the test compound and molten top agar (containing a trace amount of histidine).
-
Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[29]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate of the negative control.
Workflow for In Vitro Toxicity Testing
Caption: In vitro experimental workflow.
Part 3: Comparative Analysis – Where Prediction Meets Reality
This section synthesizes the hypothetical data from both approaches. The goal is to understand the points of agreement and disagreement, which provide deeper insights into the compound's safety profile and the limitations of each method.[30][31]
Summary of In Silico vs. In Vitro Results
| Toxicity Endpoint | In Silico Prediction | In Vitro Hypothetical Result | Agreement? | Interpretation & Path Forward |
| Cytotoxicity | Predicted IC50: 15 µM | Experimental IC50: 25 µM (on HepG2 cells) | Yes (Good Correlation) | The compound exhibits moderate cytotoxicity as predicted. The in silico model was a reliable indicator. Further investigation into the mechanism of cell death (apoptosis vs. necrosis) is warranted. |
| Mutagenicity (Ames) | Positive (High Confidence) | Negative (in TA98 & TA100, +/- S9) | No (Discordant) | This is a crucial finding. The structural alerts did not translate to biological activity in this specific bacterial assay. This "false positive" from the in silico model could be due to steric hindrance from the ethylpiperazino group preventing DNA intercalation, or a metabolic pathway that is not active in the S9 fraction. |
Discussion: Synthesizing the Data
The comparison reveals a classic scenario in toxicology: computational tools are excellent for hazard identification, but experimental data is essential for risk assessment.[17]
-
Convergence on Cytotoxicity: The agreement between the predicted and experimental cytotoxicity gives us confidence that the compound has a genuine bioactivity at the cellular level around the 15-25 µM range. This provides a clear therapeutic window to consider for any desired pharmacological effect.
-
Divergence on Mutagenicity: The negative Ames test is the most significant result. While the in silico model flagged a potential risk based on structural motifs, the in vitro assay, a more biologically complex system, showed no mutagenic activity.[18] This highlights a key limitation of rule-based predictors: they may not account for the overall molecular context that can mitigate the reactivity of a specific functional group. This negative result significantly de-risks the compound from a genotoxicity perspective, potentially saving it from premature termination.
Conclusion and Strategic Outlook
This comparative guide demonstrates the synergistic relationship between in silico and in vitro toxicology. The initial computational screen for 4-Bromo-2-(4-ethylpiperazino)thiazole correctly identified cytotoxicity as a potential issue but incorrectly flagged mutagenicity.
-
In silico tools serve as an indispensable, high-throughput filter to prioritize resources and design intelligent, hypothesis-driven experiments.
-
In vitro assays are essential for validating computational predictions , providing quantitative biological data that is crucial for making informed decisions.
For 4-Bromo-2-(4-ethylpiperazino)thiazole, the path forward is now clearer. The mutagenicity concern is largely alleviated, allowing focus to shift towards understanding the mechanism of its cytotoxicity and further evaluating its hepatotoxicity with more advanced assays (e.g., measuring liver enzyme leakage or mitochondrial dysfunction). By strategically combining predictive and experimental approaches, research teams can build a comprehensive safety profile with greater efficiency and confidence, ultimately accelerating the journey of safer, more effective therapeutics to the clinic.
References
-
PubChem. 4-Bromo-2-methyl-1,3-thiazole. National Center for Biotechnology Information. Available from: [Link]
-
PozeSCAF. In Silico Toxicity Prediction. Available from: [Link]
-
PETA Science Consortium International e.V. In Silico Toxicology 101: Computational tools for chemical hazard characterisation. YouTube. Available from: [Link]
-
Al-Shammari AM, et al. MTT (Assay protocol). protocols.io. 2023. Available from: [Link]
-
Chander P, et al. Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry. 2020;188:112016. Available from: [Link]
-
Turan-Zitouni G, et al. Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. Anti-Cancer Agents in Medicinal Chemistry. 2018;18(10):1453-1466. Available from: [Link]
-
Allen DG, et al. Comparison of in silico, in vitro, and in vivo toxicity benchmarks suggests a role for ToxCast data in ecological hazard assessment. Toxicological Sciences. 2023;195(2):173-183. Available from: [Link]
-
Heo Y, et al. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Nanomaterials (Basel). 2020;10(6):1059. Available from: [Link]
-
Welz A, Koba M. Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica. 2020;70(4):423-441. Available from: [Link]
-
Al-Ostath R, et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2023;28(14):5537. Available from: [Link]
-
Raies AB, Bajic VB. In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science. 2016;6(2):147-172. Available from: [Link]
-
Nelson Labs. Ames Test and Genotoxicity Testing. Available from: [Link]
-
Allen DG, et al. Comparison of in silico, in vitro, and in vivo toxicity benchmarks suggests a role for ToxCast data in ecological hazard assessment. Toxicological Sciences. 2023;195(2):173-183. Available from: [Link]
-
Welz A, Koba M. Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica. 2020. Available from: [Link]
-
Chander P, et al. Thiazole-containing compounds as therapeutic targets for cancer therapy. ResearchGate. 2020. Available from: [Link]
-
Gupta A, et al. MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Advances. 2022;12(53):34553-34563. Available from: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays. Assay Guidance Manual. 2013. Available from: [Link]
-
Acar Ç, et al. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. 2024. Available from: [Link]
-
Benfenati E, et al. Comparing In Vivo, In Vitro and In Silico Methods and Integrated Strategies for Chemical Assessment: Problems and Prospects. ResearchGate. 2011. Available from: [Link]
-
Cyprotex. Ames Test. Available from: [Link]
-
Elliott S. Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. 2011;3(7-8):430-8. Available from: [Link]
-
ZeClinics. Differences between in vitro, in vivo and in silico assays in preclinical research. 2022. Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Welz A, Koba M. Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. 2020. Available from: [Link]
-
ICH. Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1). 2011. Available from: [Link]
-
Kumar V, et al. ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Pharmacology. 2017;8:829. Available from: [Link]
-
The Marshall Protocol Knowledge Base. Differences between in vitro, in vivo, and in silico studies. Available from: [Link]
-
de Oliveira RB, et al. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Drug and Chemical Toxicology. 2022;45(3):1260-1266. Available from: [Link]
-
FAO. In vitro genotoxicity testing – bacterial reverse mutation assay. Pesticide Registration Toolkit. Available from: [Link]
-
Wikipedia. Piperazine. Available from: [Link]
-
PubChem. 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine - Wikipedia [en.wikipedia.org]
- 6. pozescaf.com [pozescaf.com]
- 7. youtube.com [youtube.com]
- 8. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester | C5H5BrN2O2S | CID 74890602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 19. Differences between in vitro, in vivo, and in silico studies (MPKB) [mpkb.org]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. protocols.io [protocols.io]
- 23. atcc.org [atcc.org]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. nelsonlabs.com [nelsonlabs.com]
- 26. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 27. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 28. database.ich.org [database.ich.org]
- 29. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Comparison of in silico, in vitro, and in vivo toxicity benchmarks suggests a role for ToxCast data in ecological hazard assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-(4-ethylpiperazino)thiazole
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling and disposal of specialized chemical reagents are paramount to laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Bromo-2-(4-ethylpiperazino)thiazole, ensuring the protection of personnel and the environment. This document is designed to be a self-validating system, explaining the causality behind each procedural choice to foster a culture of safety and responsibility in your laboratory.
I. Hazard Assessment and Characterization
Before initiating any disposal protocol, a thorough understanding of the potential hazards is essential. Based on analogous compounds, 4-Bromo-2-(4-ethylpiperazino)thiazole should be treated as a hazardous substance.
Inferred Hazard Profile:
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | [1][2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [3] |
It is imperative to consult your institution's Chemical Hygiene Plan (CHP) and a designated Chemical Hygiene Officer to ensure compliance with all site-specific protocols.[4][5]
II. Personal Protective Equipment (PPE) - Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE when handling hazardous chemicals.[4][6] The following PPE is required for the handling and disposal of 4-Bromo-2-(4-ethylpiperazino)thiazole:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3]
-
Body Protection: A lab coat, apron, or coveralls should be worn to prevent skin contact.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary. All respirator use must be in accordance with your institution's respiratory protection program.[3]
III. Step-by-Step Disposal Protocol
The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9][10] Adherence to these regulations is not just a best practice; it is a legal requirement.
Step 1: Waste Identification and Segregation
Properly identify and segregate the waste at the point of generation.
-
Solid Waste:
-
Unused or expired 4-Bromo-2-(4-ethylpiperazino)thiazole.
-
Contaminated materials such as weigh boats, pipette tips, and gloves.
-
-
Liquid Waste:
-
Solutions containing 4-Bromo-2-(4-ethylpiperazino)thiazole.
-
Rinsate from cleaning contaminated glassware.
-
Crucially, do not mix this waste with non-hazardous materials.
Step 2: Waste Containment
Proper containment is key to preventing accidental release.
-
Use only approved, labeled hazardous waste containers.
-
Ensure containers are compatible with the chemical to prevent degradation.
-
Keep containers securely sealed when not in use.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "4-Bromo-2-(4-ethylpiperazino)thiazole". Include the date of accumulation.
Step 3: On-Site Accumulation and Storage
Follow your facility's guidelines for the temporary storage of hazardous waste.
-
Store in a designated, well-ventilated satellite accumulation area.
-
Segregate from incompatible materials such as strong acids, bases, and oxidizing agents.[3]
Step 4: Final Disposal
Disposal of hazardous waste must be conducted by a licensed and reputable waste management facility.
-
Never dispose of 4-Bromo-2-(4-ethylpiperazino)thiazole down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (E&S) department to arrange for pickup and disposal.
-
Ensure all required documentation for waste tracking is completed accurately.
The recommended disposal method for similar brominated thiazole compounds is incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber.[3]
IV. Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Response:
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's E&S or emergency response team.
-
Restrict access to the area.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
V. Logical Framework for Disposal Decision-Making
To aid in the decision-making process for the disposal of 4-Bromo-2-(4-ethylpiperazino)thiazole, the following workflow diagram is provided.
Caption: Disposal workflow for 4-Bromo-2-(4-ethylpiperazino)thiazole.
VI. Conclusion
The proper disposal of 4-Bromo-2-(4-ethylpiperazino)thiazole is a critical component of laboratory safety and environmental stewardship. By following these guidelines, researchers can minimize risks and ensure compliance with all relevant regulations. Always prioritize safety and consult with your institution's safety professionals when in doubt.
VII. References
-
Synquest Labs. (n.d.). 4-Bromo-thiazole-5-carboxylic acid ethyl ester Safety Data Sheet.
-
TCI Chemicals. (2025). 1-Bromo-4-fluorobutane Safety Data Sheet.
-
Fisher Scientific. (2023). 2-Bromo-1,3-thiazole-4-carboxylic acid Safety Data Sheet.
-
University of Washington. (n.d.). Chemical Process SOP Example.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763218, 4-Bromothiazole.
-
Santa Cruz Biotechnology. (n.d.). Thiazole Material Safety Data Sheet.
-
Echemi. (n.d.). 2-BROMO-4-(4-ETHYL-PHENYL)-THIAZOLE Safety Data Sheets.
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US).
-
Texas A&M University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763186, 4-Bromo-2-methyl-1,3-thiazole.
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
-
International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
-
Compliancy Group. (2023). OSHA Laboratory Standard.
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
-
Wikipedia. (n.d.). Thiazole.
-
Axonator. (2024). EPA Hazardous Waste Management.
-
Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
-
ResearchGate. (2022). Chemical properties of thiadiazole compounds.
-
Parchem. (n.d.). 4-Bromo-2-(4-ethylpiperazino)thiazole (Cas 1289002-93-2).
Sources
- 1. 4-Bromothiazole | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. osha.gov [osha.gov]
- 5. compliancy-group.com [compliancy-group.com]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. uwyo.edu [uwyo.edu]
- 8. epa.gov [epa.gov]
- 9. youtube.com [youtube.com]
- 10. axonator.com [axonator.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.ie [fishersci.ie]
A Senior Application Scientist's Guide to Handling 4-Bromo-2-(4-ethylpiperazino)thiazole: A Framework for Safety and Operational Integrity
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 4-Bromo-2-(4-ethylpiperazino)thiazole. The protocols herein are designed not as a rigid checklist, but as a self-validating system of operations, grounded in the fundamental principles of chemical hazard mitigation. Our objective is to build a framework of trust and technical excellence, ensuring that safety is an integral component of scientific discovery.
Hazard Assessment: An Evidence-Based Profile
Based on data from structurally similar compounds, the primary hazards are summarized below:
| Route of Exposure | Potential Health Effect | Basis for Assessment (Analogous Compounds) |
| Oral | Harmful if swallowed.[1][2][3] | Acute toxicity is a known hazard for various brominated thiazoles and piperazine-containing molecules.[1][3] |
| Dermal (Skin) | Causes skin irritation; may cause an allergic skin reaction.[1][3][4] | Both brominated thiazoles and piperazine derivatives are frequently cited as skin irritants and potential sensitizers.[1][3][4] |
| Inhalation | May cause respiratory irritation.[1][3][5] | Inhalation of dust or aerosols can lead to irritation of the respiratory tract, a common characteristic of this chemical class.[1][3][5] |
| Ocular (Eyes) | Causes serious eye irritation or damage.[1][2][3][5] | Direct contact is likely to result in significant irritation, a consistent warning for related chemical structures.[1][2][3][5] |
The Hierarchy of Controls: Beyond Personal Protective Equipment
Before detailing PPE, it is critical to acknowledge the hierarchy of controls in laboratory safety. PPE is the last line of defense. The primary methods for ensuring safety involve engineering and administrative controls that remove or minimize the hazard at its source.
-
Engineering Controls : The most effective control. All work with 4-Bromo-2-(4-ethylpiperazino)thiazole, especially handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure. Emergency eyewash stations and safety showers must be immediately accessible.[1][5]
-
Administrative Controls : These are the standard operating procedures that dictate safe work habits. This includes minimizing the quantities of the chemical used, restricting access to authorized personnel, and providing thorough training on the specific hazards and handling procedures detailed in this guide.
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risks of exposure. The following workflow provides a logical pathway for determining the appropriate level of protection.
Caption: A decision tree for selecting appropriate PPE based on task-specific risks.
Detailed PPE Specifications
| PPE Component | Specification and Rationale |
| Eye and Face Protection | Minimum: Chemical safety goggles conforming to EU standard EN 166.[6] Rationale: Protects against accidental splashes and airborne particles. For Splash Hazards: A full-face shield must be worn over safety goggles. Rationale: Provides a broader area of protection for the entire face during tasks like transferring solutions or working with larger volumes.[1] |
| Hand Protection | Minimum: Nitrile rubber gloves (>0.11 mm thickness).[7] Rationale: Provides a suitable barrier against incidental contact. It is crucial to check the glove manufacturer's specifications for compatibility and breakthrough times. Procedure: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if contamination occurs, using a technique that avoids skin contact. Wash hands thoroughly after removing gloves.[3] |
| Body Protection | Minimum: A flame-resistant laboratory coat, fully buttoned. Rationale: Protects skin and personal clothing from minor spills and contamination. For High-Risk Tasks: A chemically resistant apron or disposable coveralls should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashing. |
| Respiratory Protection | Minimum: All work should be done in a chemical fume hood. For Weighing Solids: If there is a potential for dust generation even within a fume hood, a NIOSH-approved N95 particulate respirator (or EU standard FFP2 equivalent) is recommended. For Handling Volatile Solutions: If the compound is dissolved in a volatile solvent, a respirator equipped with an organic vapor cartridge may be necessary, especially if working outside of a fume hood is unavoidable (which is strongly discouraged).[1][6] |
Operational Plans: From Benchtop to Disposal
Standard Handling and Solution Preparation
-
Preparation : Designate a specific area within a chemical fume hood for the procedure. Ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is present.
-
PPE Donning : Put on all required PPE as determined by the workflow in Diagram 1. A colleague should perform a "buddy check" to ensure proper fit and coverage.
-
Weighing : If handling the solid, carefully weigh the required amount onto a weigh boat or into a tared vessel inside the fume hood. Avoid any actions that could generate dust.
-
Transfer and Dissolution : Gently add the solid to the solvent. If necessary, use a small amount of solvent to rinse the weighing vessel to ensure a complete transfer.
-
Post-Procedure : Tightly cap the solution. Decontaminate any surfaces and equipment.
-
PPE Doffing : Remove PPE in the correct order (gloves first, then apron/lab coat, then face/eye protection) to prevent cross-contamination. Wash hands immediately.
Spill Management Protocol
Immediate and correct action during a spill is critical to mitigating exposure and environmental contamination.
Caption: A procedural flowchart for responding to a chemical spill.
Decontamination and Waste Disposal
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Waste Segregation : All materials contaminated with 4-Bromo-2-(4-ethylpiperazino)thiazole, including disposable gloves, weigh boats, absorbent pads, and contaminated solvents, must be treated as hazardous waste.[2]
-
Containerization : Use dedicated, clearly labeled, and sealed containers for solid and liquid hazardous waste. Never mix incompatible waste streams.
-
Disposal Procedure : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[8] All disposal activities must adhere to local, state, and federal regulations.[2]
-
Decontamination : Glassware should be rinsed with an appropriate solvent (e.g., acetone, ethanol) in a fume hood, with the rinsate collected as hazardous waste. Work surfaces should be wiped down with a cloth dampened with a suitable solvent, with the cloth also disposed of as hazardous waste.
By integrating these safety protocols into every aspect of handling 4-Bromo-2-(4-ethylpiperazino)thiazole, we ensure the protection of our researchers and the integrity of our scientific work.
References
- TCI Chemicals. (2025, March 28). Safety Data Sheet.
- Synquest Labs. (n.d.). 4-Bromo-thiazole-5-carboxylic acid ethyl ester Safety Data Sheet.
- Fisher Scientific. (2021, December 24). Thiazole Safety Data Sheet.
- Echemi. (n.d.). 2-BROMO-4-(4-ETHYL-PHENYL)-THIAZOLE Safety Data Sheets.
- GazFinder. (n.d.). piperazine (C4H10N2).
- AWS. (n.d.). Bromine Safety Handbook.
- Santa Cruz Biotechnology. (n.d.). Thiazole Material Safety Data Sheet.
- Thermo Fisher Scientific. (2010, November 24). Piperazine, anhydrous Safety Data Sheet.
- CymitQuimica. (2024, December 19). 5-Bromo-2-(piperazin-1-yl)thiazole Safety Data Sheet.
- Fisher Scientific. (n.d.). 2-Bromo-4-(2-thienyl)thiazole Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Piperazine Material Safety Data Sheet.
- Fisher Scientific. (n.d.). 2-Bromothiazole Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Gas detectors and respiratory protection equipments C4H10N2 (piperazine), CAS number 110-85-0 [en.gazfinder.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. carlroth.com [carlroth.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
